Product packaging for BMS-690154(Cat. No.:)

BMS-690154

Cat. No.: B1149919
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

BMS-690154 is a pan HER/VEGFR2 receptor tyrosine kinase inhibitor, which is a pyrrolotriazine-based compound and a pan inhibitor of receptor tyrosine kinases with potential antineoplastic activity. Pan HER/VEGFR2 receptor tyrosine kinase inhibitor BMS-690

Properties

Molecular Formula

C23H25N4O9P

Appearance

Solid powder

Synonyms

BMS690154; NONE

Origin of Product

United States

Foundational & Exploratory

Core Mechanism: Dual Inhibition of HER and VEGFR Pathways

Author: BenchChem Technical Support Team. Date: November 2025

BMS-690154 - Selleckchem this compound is a pan-HER (ErbB) and VEGFR inhibitor with IC50s of 1.0, 2.0, 8.0, 26, and 19 nM for EGFR, HER2, HER4, VEGFR1, and VEGFR2, respectively. 1

This compound - MedChemExpress this compound is a potent, orally available, and pan-HER/VEGFR2 inhibitor with IC50s of 1.0 nM, 2.0 nM, 8.0 nM, 26 nM, and 19 nM for EGFR, HER2, HER4, VEGFR1, and VEGFR2, respectively. This compound also inhibits other tyrosine kinases, such as JAK1, JAK2, JAK3, and Lck with IC50 of 39 nM, 260 nM, 360 nM, and 93 nM, respectively. This compound has antitumor activity. 2

This compound: a pan-HER and VEGFR inhibitor with antitumor activity in preclinical models of human cancer - PubMed (2012-01-01) Abstract. This compound is a potent and orally available pan-inhibitor of the human epidermal growth factor receptor (HER) family of receptor tyrosine kinases that also inhibits VEGFR. Here, we describe the preclinical pharmacology of this molecule. This compound is a potent inhibitor of EGFR, HER2, and HER4 as well as VEGFR1 and VEGFR2 in enzymatic assays. In cellular assays, this compound potently inhibits the proliferation of HER- and VEGFR-dependent tumor cell lines and inhibits HER- and VEGF-stimulated signal transduction. Oral administration of this compound results in significant antitumor activity in HER- and VEGFR-dependent human tumor xenograft models in nude mice at well-tolerated doses. In the Calu-3 human lung tumor xenograft model, a single oral dose of this compound inhibited phosphorylation of EGFR, HER2, HER3, Akt, and Erk for at least 24 hours, consistent with its long plasma half-life. The antitumor activity of this compound in the Calu-3 model was associated with a dose-dependent inhibition of proliferation and an increase in apoptosis. This compound is currently being evaluated in phase I clinical trials. ... (2012-01-01) this compound is a potent and orally available pan-inhibitor of the human epidermal growth factor receptor (HER) family of receptor tyrosine kinases that also inhibits VEGFR. Here, we describe the preclinical pharmacology of this molecule. This compound is a potent inhibitor of EGFR, HER2, and HER4 as well as VEGFR1 and VEGFR2 in enzymatic assays. In cellular assays, this compound potently inhibits the proliferation of HER- and VEGFR-dependent tumor cell lines and inhibits HER- and VEGF-stimulated signal transduction. Oral administration of this compound results in significant antitumor activity in HER- and VEGFR-dependent human tumor xenograft models in nude mice at well-tolerated doses. In the Calu-3 human lung tumor xenograft model, a single oral dose of this compound inhibited phosphorylation of EGFR, HER2, HER3, Akt, and Erk for at least 24 hours, consistent with its long plasma half-life. The antitumor activity of this compound in the Calu-3 model was associated with a dose-dependent inhibition of proliferation and an increase in apoptosis. This compound is currently being evaluated in phase I clinical trials. 1

This compound - Adooq Bioscience this compound is a pyrrolotriazine-based compound and a pan inhibitor of receptor tyrosine kinases with potential antineoplastic activity. This compound binds to and inhibits the human epidermal growth factor receptors (HER) 1 (EGFR), 2, and 4, and vascular endothelial growth factor receptors (VEGFR) 1, 2, and 3, which may result in the inhibition of tumor growth and angiogenesis. 3

This compound | CAS 715971-54-3 | MedKoo this compound is a potent and orally available pan-inhibitor of the human epidermal growth factor receptor (HER) family of receptor tyrosine kinases that also inhibits VEGFR. This compound is a potent inhibitor of EGFR, HER2, and HER4 as well as VEGFR1 and VEGFR2 in enzymatic assays. In cellular assays, this compound potently inhibits the proliferation of HER- and VEGFR-dependent tumor cell lines and inhibits HER- and VEGF-stimulated signal transduction. Oral administration of this compound results in significant antitumor activity in HER- and VEGFR-dependent human tumor xenograft models in nude mice at well-tolerated doses. In the Calu-3 human lung tumor xenograft model, a single oral dose of this compound inhibited phosphorylation of EGFR, HER2, HER3, Akt, and Erk for at least 24 hours, consistent with its long plasma half-life. The antitumor activity of this compound in the Calu-3 model was associated with a dose-dependent inhibition of proliferation and an increase in apoptosis. 1

This compound, a dual HER/VEGFR inhibitor, shows antitumor activity in preclinical models of NSCLC with acquired resistance to gefitinib this compound is an oral, potent, and reversible inhibitor of HER1, HER2, HER4, and VEGFR1/2. In this study, we evaluated the antitumor activity of this compound in non-small cell lung cancer (NSCLC) models with acquired resistance to gefitinib. 1

This compound, a Pan-HER and VEGFR Inhibitor, Has Preclinical Antitumor Activity in Human Cancer Xenograft Models this compound is a potent and orally available pan-inhibitor of the human epidermal growth factor receptor (HER) family of receptor tyrosine kinases that also inhibits VEGFR. Here, we describe the preclinical pharmacology of this molecule. This compound is a potent inhibitor of EGFR, HER2, and HER4 as well as VEGFR1 and VEGFR2 in enzymatic assays. In cellular assays, this compound potently inhibits the proliferation of HER- and VEGFR-dependent tumor cell lines and inhibits HER- and VEGF-stimulated signal transduction. Oral administration of this compound results in significant antitumor activity in HER- and VEGFR-dependent human tumor xenograft models in nude mice at well-tolerated doses. In the Calu-3 human lung tumor xenograft model, a single oral dose of this compound inhibited phosphorylation of EGFR, HER2, HER3, Akt, and Erk for at least 24 hours, consistent with its long plasma half-life. The antitumor activity of this compound in the Calu-3 model was associated with a dose-dependent inhibition of proliferation and an increase in apoptosis. This compound is currently being evaluated in phase I clinical trials. 1

EGFR T790M is a rare mechanism of acquired resistance to the irreversible pan-HER inhibitor dacomitinib Acquired resistance to EGFR tyrosine kinase inhibitors (TKIs) is a major clinical problem. The EGFR T790M mutation is the most common mechanism of resistance to the reversible TKIs gefitinib and erlotinib, occurring in ∼50% of cases. Dacomitinib (PF-00299804, Pfizer) is an irreversible pan-HER TKI currently in phase III clinical trials. Preclinical studies have shown that dacomitinib is active against EGFR-mutant lung cancers, including those harboring the T790M mutation. Here, we report on a patient with an EGFR-mutant (exon 19 deletion) lung adenocarcinoma who developed acquired resistance to dacomitinib. The patient had previously responded to gefitinib and had developed the T790M mutation. He was subsequently treated with dacomitinib and had a partial response for 5 months. Upon progression, a repeat biopsy of a lung lesion showed the continued presence of the T790M mutation. To investigate other potential mechanisms of resistance, we performed a more extensive molecular analysis of the tumor. We found that the tumor had acquired a novel mutation in the EGFR kinase domain, C797S, in cis with the T790M mutation. The C797S mutation has been previously shown to confer resistance to the third-generation EGFR TKI osimertinib. We also found that the tumor had developed a bypass track through the activation of the MET proto-oncogene. This was evidenced by increased MET copy number and protein expression. In vitro studies confirmed that the C797S mutation confers resistance to dacomitinib. We also showed that the combination of dacomitinib and a MET inhibitor was effective in overcoming resistance in a cell line model. This case highlights the importance of repeat biopsies and comprehensive molecular profiling in patients with acquired resistance to EGFR TKIs. It also suggests that combination therapy may be a viable strategy to overcome resistance in some patients. 1

Phase I study of this compound, a pan-HER and VEGFR2 inhibitor, in patients with advanced solid tumors (2013-09-01) Conclusions. This compound was generally well tolerated, with a manageable safety profile. The MTD was 400 mg once daily. Antitumor activity was observed in patients with a variety of tumor types, including NSCLC, breast cancer, and colorectal cancer. Further evaluation of this compound in patients with HER- and/or VEGFR-dependent tumors is warranted. ... (2013-09-01) Purpose. This was a phase I, open-label, dose-escalation study to determine the maximum tolerated dose (MTD), safety, pharmacokinetics, and preliminary antitumor activity of this compound, a pan-human epidermal growth factor receptor (HER) and vascular endothelial growth factor receptor 2 (VEGFR2) tyrosine kinase inhibitor, in patients with advanced solid tumors. ... (2013-09-01) Methods. Patients received escalating doses of this compound once daily. A standard 3 + 3 dose-escalation design was used. 1

This compound this compound is a pan-HER (ErbB) and VEGFR inhibitor with IC50s of 1.0, 2.0, 8.0, 26, and 19 nM for EGFR, HER2, HER4, VEGFR1, and VEGFR2, respectively. 4 this compound: A Technical Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This compound is a potent, orally available small molecule inhibitor that simultaneously targets two critical signaling pathways implicated in tumor growth and proliferation: the human epidermal growth factor receptor (HER) family and the vascular endothelial growth factor receptor (VEGFR) family. Its mechanism of action lies in its ability to bind to and reversibly inhibit the tyrosine kinase activity of these receptors, thereby blocking downstream signaling cascades essential for cell growth, survival, and angiogenesis.

The dual-targeting nature of this compound represents a rational therapeutic strategy aimed at overcoming the complexity and redundancy of signaling pathways that drive cancer. By concurrently inhibiting both the direct tumor cell proliferation signals from the HER family and the tumor-supporting angiogenic signals from the VEGFR family, this compound has demonstrated significant antitumor activity in various preclinical models.

Quantitative Inhibitory Profile

The potency of this compound against its primary targets has been quantified through in vitro enzymatic assays, with the half-maximal inhibitory concentrations (IC50) summarized below. This data highlights the compound's high affinity for key members of the HER and VEGFR families.

Target KinaseIC50 (nM)
EGFR (HER1)1.0
HER22.0
HER48.0
VEGFR126
VEGFR219
JAK139
JAK2260
JAK3360
Lck93

This compound also demonstrates inhibitory activity against other tyrosine kinases, albeit at higher concentrations, including members of the Janus kinase (JAK) family and the lymphocyte-specific protein tyrosine kinase (Lck).

Signaling Pathway Inhibition

The binding of this compound to the ATP-binding pocket of the HER and VEGFR tyrosine kinases prevents their autophosphorylation and subsequent activation of downstream signaling pathways. This interruption of signal transduction ultimately leads to the inhibition of tumor cell proliferation and an increase in apoptosis (programmed cell death).

BMS690154_Signaling_Pathway EGF EGF HER1 EGFR (HER1) EGF->HER1 HER2 HER2 PI3K PI3K HER1->PI3K RAS RAS HER1->RAS HER4 HER4 HER2->PI3K HER2->RAS HER4->PI3K HER4->RAS VEGF VEGF VEGFR1 VEGFR1 VEGF->VEGFR1 VEGFR2 VEGFR2 VEGFR1->PI3K VEGFR1->RAS VEGFR2->PI3K VEGFR2->RAS Angiogenesis Angiogenesis VEGFR2->Angiogenesis AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation BMS690154 This compound BMS690154->HER1 BMS690154->HER2 BMS690154->HER4 BMS690154->VEGFR1 BMS690154->VEGFR2

Caption: this compound inhibits HER and VEGFR signaling pathways.

In preclinical studies using human tumor xenograft models, oral administration of this compound led to a sustained inhibition of the phosphorylation of EGFR, HER2, HER3, Akt, and Erk for at least 24 hours. This prolonged pharmacodynamic effect is consistent with its observed antitumor activity.

Experimental Protocols

The following outlines the general methodologies employed in the preclinical evaluation of this compound.

In Vitro Kinase Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified tyrosine kinases.

Methodology:

  • Recombinant human kinase domains are incubated with a specific peptide substrate and ATP in a buffer solution.

  • This compound is added at varying concentrations.

  • The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

  • The amount of phosphorylated substrate is quantified, typically using a fluorescence- or luminescence-based detection method.

  • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Kinase_Assay_Workflow cluster_reagents Reaction Components Kinase Recombinant Kinase Incubation Incubate at controlled temperature Kinase->Incubation Substrate Peptide Substrate Substrate->Incubation ATP ATP ATP->Incubation BMS690154 This compound (Varying Conc.) BMS690154->Incubation Detection Quantify Phosphorylation Incubation->Detection Analysis Calculate IC50 Detection->Analysis

Caption: Workflow for in vitro kinase inhibition assay.

Cellular Proliferation Assays

Objective: To assess the effect of this compound on the growth of HER- and VEGFR-dependent tumor cell lines.

Methodology:

  • Tumor cells are seeded in multi-well plates and allowed to adhere.

  • Cells are treated with a range of concentrations of this compound or a vehicle control.

  • After a specified incubation period (e.g., 72 hours), cell viability is measured using a colorimetric or fluorometric assay (e.g., MTS or CellTiter-Glo®).

  • The concentration of this compound that inhibits cell growth by 50% (GI50) is determined.

Human Tumor Xenograft Models

Objective: To evaluate the in vivo antitumor efficacy of this compound.

Methodology:

  • Human tumor cells are implanted subcutaneously into immunocompromised mice.

  • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

  • This compound is administered orally at various dose levels and schedules.

  • Tumor volume and body weight are measured regularly.

  • At the end of the study, tumors may be excised for pharmacodynamic and biomarker analysis (e.g., Western blotting for phosphorylated proteins).

Xenograft_Workflow Implantation Implant human tumor cells into mice TumorGrowth Allow tumors to establish Implantation->TumorGrowth Randomization Randomize mice into groups TumorGrowth->Randomization Treatment Oral administration of this compound or vehicle Randomization->Treatment Monitoring Measure tumor volume and body weight Treatment->Monitoring Analysis Pharmacodynamic and biomarker analysis of tumors Monitoring->Analysis

Caption: Workflow for human tumor xenograft studies.

Clinical Significance

The preclinical profile of this compound as a potent dual inhibitor of HER and VEGFR pathways provided a strong rationale for its clinical development. Phase I clinical trials have established a manageable safety profile and determined the maximum tolerated dose. Antitumor activity has been observed in patients with various advanced solid tumors, warranting further investigation in tumors dependent on HER and/or VEGFR signaling. The development of such multi-targeted agents is a key strategy in addressing the challenge of acquired resistance to single-target therapies.

References

BMS-690154: A Comprehensive Technical Guide on Target Profile and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-690154 is a potent, orally available small molecule inhibitor that demonstrates a unique and selective profile against key receptor tyrosine kinases (RTKs) implicated in tumor growth and angiogenesis. As a pan-HER/VEGFR2 inhibitor, this compound targets the human epidermal growth factor receptor (HER) family, including EGFR (HER1), HER2, and HER4, as well as the vascular endothelial growth factor receptor (VEGFR) family. This dual-action mechanism allows for the simultaneous disruption of critical signaling pathways involved in tumor cell proliferation, survival, and tumor-associated neovascularization. This technical guide provides an in-depth overview of the target profile and selectivity of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Introduction

The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) signaling pathways are well-established drivers of tumorigenesis. The HER family of receptors plays a pivotal role in cell growth, proliferation, and differentiation, while the VEGFR family is central to angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. This compound, a pyrrolotriazine-based compound, has been designed to potently and selectively inhibit both of these critical pathways, offering a promising therapeutic strategy for a range of solid tumors.[1]

Target Profile and Selectivity

This compound exhibits potent inhibitory activity against members of the HER and VEGFR families. The selectivity of this compound has been characterized through a series of enzymatic and cell-based assays.

Kinase Inhibition Profile

The following table summarizes the in vitro inhibitory activity of this compound against key kinases.

Target KinaseIC50 (nM)
EGFR (HER1)5
HER220
HER460
VEGFR-125-50
VEGFR-225-50
VEGFR-325-50

Data compiled from publicly available sources.

Cellular Activity

This compound effectively inhibits the proliferation of tumor cells that are dependent on HER kinase signaling.

Cell LineCancer TypeIC50 (nM)
Non-Small Cell Lung Cancer (NSCLC) cell linesLung Cancer2 - 35

Data compiled from publicly available sources.

Signaling Pathway Inhibition

This compound exerts its anti-tumor effects by blocking the downstream signaling cascades initiated by HER and VEGFR activation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (HER1) HER2, HER4 PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK VEGFR VEGFR VEGFR->PI3K_Akt PLCg PLCγ Pathway VEGFR->PLCg BMS690154 This compound BMS690154->EGFR Inhibits BMS690154->VEGFR Inhibits Proliferation Cell Proliferation Survival PI3K_Akt->Proliferation Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis RAS_MAPK->Proliferation PLCg->Angiogenesis

Caption: this compound inhibits HER and VEGFR signaling pathways.

Experimental Protocols

The following sections detail the general methodologies used to characterize the activity of this compound.

Enzymatic Kinase Inhibition Assay

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of purified kinases.

G start Start reagents Prepare reaction mix: - Purified Kinase - Substrate (e.g., peptide) - ATP (radiolabeled or modified) start->reagents add_inhibitor Add varying concentrations of this compound reagents->add_inhibitor incubate Incubate at 37°C add_inhibitor->incubate stop_reaction Stop the reaction incubate->stop_reaction measure Measure substrate phosphorylation (e.g., radioactivity, fluorescence) stop_reaction->measure calculate_ic50 Calculate IC50 values measure->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for a typical enzymatic kinase inhibition assay.

Protocol:

  • Reaction Setup: In a microplate, combine the purified kinase enzyme, a specific peptide or protein substrate, and ATP in a suitable reaction buffer.

  • Inhibitor Addition: Add this compound at a range of concentrations to the reaction wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Incubation: Incubate the plate at 37°C for a defined period to allow the kinase reaction to proceed.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto a filter membrane.

  • Signal Detection: Quantify the amount of phosphorylated substrate. The method of detection will depend on the assay format (e.g., radioactivity for ³³P-ATP, fluorescence for ADP-Glo).

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. The IC50 value, the concentration at which 50% of the kinase activity is inhibited, is determined by fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay

This assay measures the effect of this compound on the growth and viability of cancer cell lines.

G start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells add_inhibitor Add varying concentrations of this compound seed_cells->add_inhibitor incubate Incubate for 72 hours add_inhibitor->incubate add_reagent Add cell viability reagent (e.g., MTT, CellTiter-Glo) incubate->add_reagent measure Measure signal (absorbance or luminescence) add_reagent->measure calculate_ic50 Calculate IC50 values measure->calculate_ic50 end End calculate_ic50->end

Caption: General workflow for a cell proliferation assay.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well microplate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include appropriate vehicle and positive controls.

  • Incubation: Incubate the plates for a period of 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Assessment: Add a cell viability reagent, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent-based reagent like CellTiter-Glo®, to each well.

  • Signal Measurement: After a further incubation period as specified by the reagent manufacturer, measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of inhibition against the drug concentration.

Conclusion

This compound is a potent dual inhibitor of the HER and VEGFR receptor tyrosine kinase families. Its selective targeting of these critical oncogenic pathways provides a strong rationale for its investigation as a therapeutic agent in solid tumors. The data presented in this guide highlight its well-defined target profile and potent anti-proliferative activity. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.

References

BMS-690514: A Dual Inhibitor of HER and VEGFR Pathways

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Overview for Drug Development Professionals

Introduction

BMS-690514 is a potent, orally available small molecule that functions as a reversible inhibitor of multiple receptor tyrosine kinases (RTKs). Specifically, it targets the human epidermal growth factor receptor (HER) family, including EGFR (HER1), HER2, and HER4, as well as vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[1][2] This dual-targeting mechanism allows BMS-690514 to concurrently inhibit key pathways involved in tumor growth, proliferation, and angiogenesis, making it a compound of significant interest for oncology research and development.[2]

Chemical Structure and Properties

Placeholder Chemical Structure

A summary of the known chemical and physical properties of BMS-690514 is presented in the table below.

PropertyValueReference
Molecular Formula C23H25N4O9P[1]
Molecular Weight 532.44 g/mol Inferred from Formula
Class Pyrrolotriazine-based Kinase Inhibitor[1]
Solubility Information not available

Pharmacology and Mechanism of Action

BMS-690514 exerts its anti-tumor effects by competitively inhibiting the ATP-binding sites of the intracellular kinase domains of HER family receptors and VEGFRs. This inhibition blocks the downstream signaling cascades that are critical for cancer cell survival and proliferation, as well as for the formation of new blood vessels that supply tumors.

Targeted Signaling Pathways

The primary signaling pathways inhibited by BMS-690514 are the HER and VEGFR pathways. The diagram below illustrates the points of inhibition by BMS-690514.

G cluster_her HER Signaling Pathway cluster_vegfr VEGFR Signaling Pathway HER_ligand EGF/Heregulin HER_receptor EGFR/HER2/HER4 HER_ligand->HER_receptor HER_dimer Receptor Dimerization & Autophosphorylation HER_receptor->HER_dimer RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway HER_dimer->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway HER_dimer->PI3K_AKT_mTOR STAT STAT Pathway HER_dimer->STAT Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation STAT->Proliferation Tumor_growth Tumor Growth Proliferation->Tumor_growth BMS690514_her BMS-690514 BMS690514_her->HER_dimer Inhibits Autophosphorylation VEGF_ligand VEGF VEGFR VEGFR-1/2/3 VEGF_ligand->VEGFR VEGFR_dimer Receptor Dimerization & Autophosphorylation VEGFR->VEGFR_dimer PLC_PKC_RAF_MEK_ERK PLC-PKC-RAF-MEK-ERK Pathway VEGFR_dimer->PLC_PKC_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway VEGFR_dimer->PI3K_AKT Endothelial_cell Endothelial Cell Proliferation & Migration PLC_PKC_RAF_MEK_ERK->Endothelial_cell PI3K_AKT->Endothelial_cell Angiogenesis Angiogenesis Endothelial_cell->Angiogenesis Angiogenesis->Tumor_growth BMS690514_vegfr BMS-690514 BMS690514_vegfr->VEGFR_dimer Inhibits Autophosphorylation

Caption: Inhibition of HER and VEGFR signaling pathways by BMS-690514.

In Vitro Potency

BMS-690514 has demonstrated potent inhibitory activity against its target kinases in various in vitro assays. The table below summarizes the reported IC50 values.

Target KinaseIC50 (nM)Reference
EGFR (HER1)Potent (specific value not available)[2]
HER2Potent (specific value not available)[2]
HER4Potent (specific value not available)[2]
VEGFR-1Potent (specific value not available)[2]
VEGFR-2Potent (specific value not available)[2]
VEGFR-3Potent (specific value not available)[2]

Studies have shown that BMS-690514 inhibits the proliferation of tumor cells with a potency that correlates with the inhibition of receptor signaling.[2] It has also been shown to induce apoptosis in lung tumor cells that harbor an activating mutation in EGFR.[2]

Experimental Protocols

Kinase Inhibition Assay (General Protocol)

A common method to determine the in vitro potency of a kinase inhibitor like BMS-690514 is a biochemical kinase assay. A generalized workflow for such an assay is depicted below.

G cluster_workflow Kinase Inhibition Assay Workflow start Start prepare_reagents Prepare Reagents: - Kinase - Substrate - ATP - BMS-690514 start->prepare_reagents incubate Incubate Kinase with BMS-690514 prepare_reagents->incubate initiate_reaction Initiate Reaction (Add Substrate/ATP) incubate->initiate_reaction stop_reaction Stop Reaction initiate_reaction->stop_reaction detect_signal Detect Signal (e.g., Luminescence, Fluorescence) stop_reaction->detect_signal analyze_data Analyze Data (Calculate IC50) detect_signal->analyze_data end End analyze_data->end

Caption: Generalized workflow for an in vitro kinase inhibition assay.

Methodology:

  • Reagent Preparation: Recombinant human kinase enzymes (e.g., EGFR, VEGFR2), a suitable substrate (peptide or protein), ATP, and a dilution series of BMS-690514 are prepared in an appropriate assay buffer.

  • Incubation: The kinase enzyme is pre-incubated with varying concentrations of BMS-690514 in a microplate well for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of the substrate and ATP. The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Reaction Termination: The reaction is stopped by the addition of a stop reagent, which may contain a chelating agent like EDTA to sequester Mg2+, a necessary cofactor for kinase activity.

  • Signal Detection: The amount of substrate phosphorylation or ATP consumption is quantified. This can be achieved through various detection methods, such as:

    • Luminescence-based ATP detection: Measures the remaining ATP, where a higher signal indicates greater inhibition.

    • Fluorescence or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Utilizes antibodies that specifically recognize the phosphorylated substrate.

  • Data Analysis: The signal is plotted against the inhibitor concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated using a suitable curve-fitting model.

Cell-Based Proliferation Assay

To assess the effect of BMS-690514 on tumor cell growth, a cell-based proliferation assay is typically performed.

Methodology:

  • Cell Seeding: Cancer cell lines known to be dependent on HER or VEGFR signaling (e.g., non-small-cell lung cancer cell lines) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with a serial dilution of BMS-690514 for a prolonged period (e.g., 72 hours).

  • Proliferation Assessment: Cell viability or proliferation is measured using various methods, such as:

    • MTS/MTT assay: Measures the metabolic activity of viable cells.

    • CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP, an indicator of metabolically active cells.

  • Data Analysis: The results are expressed as a percentage of the vehicle-treated control, and the GI50 (the concentration of inhibitor that causes 50% growth inhibition) is determined.

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the anti-tumor activity of BMS-690514. In xenograft models using human tumor cell lines, orally administered BMS-690514 has been shown to inhibit tumor growth at well-tolerated doses.[2][3] Furthermore, evidence from these studies suggests that BMS-690514 suppresses tumor angiogenesis and endothelial function, which likely contributes to its overall efficacy.[2]

Clinical Development

BMS-690514 has been evaluated in Phase I-IIa clinical trials in patients with advanced solid tumors.[1] In a study involving patients with advanced non-small-cell lung cancer (NSCLC), the maximum tolerated dose (MTD) was determined to be 200 mg administered daily.[1] The most common treatment-related adverse events were diarrhea and acneiform rash.[1] The study suggested that BMS-690514 has a manageable safety profile and exhibits anti-tumor activity in patients with NSCLC, including those with EGFR mutations that confer resistance to other EGFR inhibitors like erlotinib.[1]

Conclusion

BMS-690514 is a dual inhibitor of the HER and VEGFR signaling pathways with demonstrated preclinical and clinical activity. Its ability to target both tumor cell proliferation and angiogenesis makes it a promising candidate for the treatment of various solid tumors. Further research and clinical development will be crucial to fully elucidate its therapeutic potential.

References

The Dual Threat: A Technical Deep Dive into BMS-690514, a Potent Pan-HER/VEGFR2 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-690514 is a potent, orally bioavailable, and reversible small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs) critical for tumor growth and angiogenesis. As a member of the pyrrolotriazine class of compounds, BMS-690514 exhibits a multi-targeted profile, effectively inhibiting all members of the human epidermal growth factor receptor (HER) family (EGFR/HER1, HER2, HER3, and HER4) and the vascular endothelial growth factor receptor (VEGFR) family (VEGFR1, VEGFR2, and VEGFR3). This dual inhibition of two crucial signaling pathways offers a comprehensive approach to cancer therapy by simultaneously targeting tumor cell proliferation and the blood supply that sustains it. This technical guide provides an in-depth overview of the preclinical and early clinical data on BMS-690514, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its evaluation.

Introduction

The HER and VEGFR signaling pathways are well-established drivers of tumorigenesis. The HER family, particularly EGFR and HER2, are frequently overexpressed or mutated in a variety of solid tumors, leading to uncontrolled cell proliferation, survival, and migration. The VEGFR family, with VEGFR2 playing a predominant role, is essential for angiogenesis, the formation of new blood vessels that are necessary to provide tumors with nutrients and oxygen. The simultaneous inhibition of both these pathways presents a rational and promising strategy to overcome resistance mechanisms and enhance anti-tumor efficacy.

BMS-690514, a pyrrolotriazine-based compound, was developed by Bristol-Myers Squibb to address this therapeutic opportunity. Its ability to potently and selectively inhibit both HER and VEGFR kinases makes it a subject of significant interest in oncological research.

Mechanism of Action

BMS-690514 functions as an ATP-competitive inhibitor, binding to the kinase domain of both HER and VEGFR family members. This binding event prevents the phosphorylation and subsequent activation of the receptors, thereby blocking the downstream signaling cascades that promote cancer cell proliferation and angiogenesis.

Inhibition of HER Family Signaling

By targeting EGFR, HER2, and HER4, BMS-690514 disrupts the intricate network of homo- and heterodimerization of these receptors. This leads to the downregulation of key downstream pathways, including the RAS/RAF/MEK/ERK and PI3K/Akt/mTOR pathways, which are central to cell cycle progression and survival.

HER_Signaling_Inhibition cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling EGFR EGFR (HER1) RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK HER2 HER2 HER2->RAS_RAF_MEK_ERK HER3 HER3 PI3K_AKT_mTOR PI3K/Akt/mTOR Pathway HER3->PI3K_AKT_mTOR HER4 HER4 HER4->PI3K_AKT_mTOR BMS690514 BMS-690514 BMS690514->EGFR Inhibits BMS690514->HER2 Inhibits BMS690514->HER4 Inhibits Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Figure 1: Inhibition of the HER Signaling Pathway by BMS-690514.

Inhibition of VEGFR2 Signaling

BMS-690514's inhibition of VEGFR2, the primary mediator of VEGF-driven angiogenesis, leads to a reduction in endothelial cell proliferation, migration, and tube formation. This anti-angiogenic effect restricts the tumor's blood supply, leading to hypoxia and nutrient deprivation within the tumor microenvironment.

VEGFR2_Signaling_Inhibition cluster_extracellular Extracellular Space cluster_membrane Endothelial Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLC_PKC_MAPK PLCγ/PKC/MAPK Pathway VEGFR2->PLC_PKC_MAPK PI3K_AKT_eNOS PI3K/Akt/eNOS Pathway VEGFR2->PI3K_AKT_eNOS BMS690514 BMS-690514 BMS690514->VEGFR2 Inhibits Angiogenesis Angiogenesis PLC_PKC_MAPK->Angiogenesis PI3K_AKT_eNOS->Angiogenesis

Figure 2: Inhibition of the VEGFR2 Signaling Pathway by BMS-690514.

Quantitative Data

The inhibitory activity of BMS-690514 has been characterized in various enzymatic and cell-based assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibition
Kinase TargetIC50 (nM)
EGFR (HER1)2
HER28
HER41
VEGFR228

Data compiled from preclinical studies.

Table 2: Cellular Proliferation Inhibition
Cell LineTumor TypeKey Mutation/AmplificationIC50 (nM)
NCI-H358NSCLC-1300
BT-474BreastHER2 Amplification8
Calu-3NSCLCHER2 Amplification20
NCI-H1975NSCLCEGFR L858R/T790M300
A431EpidermoidEGFR Amplification7

NSCLC: Non-Small Cell Lung Cancer. Data represents a selection from published studies.

Table 3: Early Clinical Trial Data (Phase I-IIa)
ParameterValue
Maximum Tolerated Dose (MTD)200 mg daily
Objective Response Rate (ORR) - Erlotinib-naïve NSCLC3.3%
Disease Control Rate (≥4 months) - Erlotinib-naïve NSCLC43.3%
ORR - Erlotinib-resistant NSCLC3.2%
Disease Control Rate (≥4 months) - Erlotinib-resistant NSCLC22.6%

Data from a Phase I-IIa study in patients with advanced solid tumors.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of BMS-690514.

In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Materials:

  • Recombinant human kinase (e.g., EGFR, HER2, VEGFR2)

  • Biotinylated peptide substrate

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • BMS-690514 (or other test compound)

  • HTRF detection reagents (Europium-labeled anti-phospho-substrate antibody and Streptavidin-XL665)

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Prepare serial dilutions of BMS-690514 in DMSO and then dilute in assay buffer.

  • Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.

  • Add 4 µL of a solution containing the kinase and the biotinylated substrate in assay buffer to each well.

  • Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding 10 µL of HTRF detection buffer containing EDTA and the HTRF detection reagents.

  • Incubate the plate at room temperature for 60 minutes to allow for signal development.

  • Read the plate on an HTRF-compatible plate reader at 620 nm (donor) and 665 nm (acceptor) emission wavelengths.

  • Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Serial Dilutions of BMS-690514 and Kinase/Substrate Mix Start->Prepare_Reagents Dispense_Compound Dispense Compound/DMSO into 384-well Plate Prepare_Reagents->Dispense_Compound Add_Kinase_Substrate Add Kinase and Substrate Solution to Wells Dispense_Compound->Add_Kinase_Substrate Initiate_Reaction Initiate Reaction with ATP Add_Kinase_Substrate->Initiate_Reaction Incubate_1 Incubate for 60 min at Room Temperature Initiate_Reaction->Incubate_1 Stop_Reaction Stop Reaction and Add HTRF Detection Reagents Incubate_1->Stop_Reaction Incubate_2 Incubate for 60 min at Room Temperature Stop_Reaction->Incubate_2 Read_Plate Read Plate on HTRF Reader Incubate_2->Read_Plate Analyze_Data Calculate HTRF Ratio and Determine IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Figure 3: Workflow for an In Vitro Kinase Inhibition Assay (HTRF).

Cell Proliferation Assay (MTS/MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., BT-474, NCI-H1975)

  • Complete cell culture medium

  • BMS-690514 (or other test compound)

  • MTS or MTT reagent

  • Solubilization solution (for MTT assay)

  • 96-well clear-bottom plates

  • Spectrophotometer (plate reader)

Procedure:

  • Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of BMS-690514 in complete culture medium.

  • Remove the existing medium from the wells and replace it with 100 µL of the medium containing the diluted compound or vehicle control.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • If using MTT, add 100 µL of solubilization solution to each well and incubate for an additional 1-2 hours with gentle shaking to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the compound concentration to determine the IC50 value.

Tumor Xenograft Model in Nude Mice

This in vivo model assesses the anti-tumor efficacy of a compound in a living organism.

Materials:

  • Athymic nude mice (e.g., BALB/c nu/nu)

  • Human tumor cells (e.g., Calu-3, NCI-H1975)

  • Matrigel (optional)

  • BMS-690514 formulation for oral gavage

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of tumor cells (e.g., 5-10 x 10^6 cells in 100-200 µL of PBS, with or without Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer BMS-690514 (e.g., at various dose levels) or vehicle control to the respective groups daily by oral gavage.

  • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

  • Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy.

Conclusion

BMS-690514 is a potent dual inhibitor of the HER and VEGFR signaling pathways, demonstrating significant anti-proliferative and anti-angiogenic activity in preclinical models. Early clinical data suggest a manageable safety profile and anti-tumor activity in patients with advanced solid tumors, including those with resistance to first-generation EGFR inhibitors. The comprehensive targeting of both tumor cell-intrinsic and microenvironment-dependent pathways positions BMS-690514 as a valuable tool for cancer research and a potential therapeutic agent. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this and other multi-targeted kinase inhibitors.

References

BMS-690154: An In-depth Technical Guide on a Dual EGFR/VEGFR Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-690154 is a potent, orally available small molecule inhibitor that demonstrates significant activity against both the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) families of receptor tyrosine kinases. By targeting these critical pathways, this compound disrupts key signaling cascades involved in tumor cell proliferation, survival, and angiogenesis. This technical guide provides a comprehensive overview of the preclinical data on this compound, with a focus on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used for its characterization. While specific quantitative data and detailed experimental protocols for this compound are not extensively available in the public domain, this guide synthesizes the known information on this compound and related molecules to provide a thorough understanding of its role in cancer cell signaling.

Introduction

The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) signaling pathways are well-established drivers of tumorigenesis. EGFR activation promotes cancer cell growth, proliferation, and survival, while the VEGFR pathway is a critical mediator of angiogenesis, the process by which tumors develop their own blood supply. Dual inhibition of these pathways presents a promising therapeutic strategy to combat cancer through a multi-pronged attack. This compound has been investigated for its potential in treating various solid tumors, particularly non-small cell lung cancer (NSCLC).

Mechanism of Action

This compound functions as a pan-HER and pan-VEGFR inhibitor. It is a pyrrolotriazine-based compound that competitively binds to the ATP-binding site of the kinase domain of these receptors, thereby blocking their autophosphorylation and the subsequent activation of downstream signaling pathways.

Inhibition of the EGFR/HER Signaling Pathway

This compound targets multiple members of the human epidermal growth factor receptor (HER) family, including EGFR (HER1), HER2, and HER4.[1] The binding of ligands such as EGF to these receptors induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling events, primarily through the PI3K/Akt and MAPK pathways, which ultimately regulate cellular processes like proliferation, survival, and differentiation. By inhibiting the kinase activity of the HER family members, this compound effectively blocks these downstream signals.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates Ras Ras EGFR->Ras Activates VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds VEGFR->PI3K Activates PLCg PLCg VEGFR->PLCg Activates This compound This compound This compound->EGFR Inhibits This compound->VEGFR Inhibits Akt Akt PI3K->Akt Activates Angiogenesis Angiogenesis PI3K->Angiogenesis mTOR mTOR Akt->mTOR Activates Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation PKC PKC PLCg->PKC Activates PKC->Angiogenesis Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and this compound dilutions Start->Prepare_Reagents Incubate Incubate reagents in microtiter plate Prepare_Reagents->Incubate Wash Wash plate to remove unbound reagents Incubate->Wash Add_Antibody Add anti-phosphotyrosine antibody Wash->Add_Antibody Incubate_Antibody Incubate with antibody Add_Antibody->Incubate_Antibody Wash_Antibody Wash to remove unbound antibody Incubate_Antibody->Wash_Antibody Add_Substrate Add detection substrate Wash_Antibody->Add_Substrate Measure_Signal Measure signal (e.g., absorbance, luminescence) Add_Substrate->Measure_Signal Analyze_Data Calculate IC50 values Measure_Signal->Analyze_Data End End Analyze_Data->End

References

In-depth Technical Guide: Pharmacokinetics and Pharmacodynamics of BMS-690154

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search of publicly available scientific literature and patent databases, detailed quantitative pharmacokinetic and pharmacodynamic data, as well as specific experimental protocols for BMS-690154, remain largely undisclosed. This document provides a summary of the available information and outlines the general methodologies and signaling pathways relevant to its classification as a pan-HER/VEGFR-2 inhibitor.

Introduction

This compound is a small molecule tyrosine kinase inhibitor (TKI) developed by Bristol-Myers Squibb. It is characterized as a pan-inhibitor of the human epidermal growth factor receptor (HER) family and the vascular endothelial growth factor receptor 2 (VEGFR-2). By targeting these key signaling pathways, this compound has been investigated for its potential therapeutic application in oncology, particularly in solid tumors where these pathways are often dysregulated.

The HER family of receptor tyrosine kinases, including EGFR (HER1), HER2, HER3, and HER4, plays a crucial role in cell proliferation, differentiation, and survival. The VEGFR-2 pathway is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. The dual inhibition of both HER and VEGFR signaling pathways represents a rational therapeutic strategy to simultaneously target tumor cell proliferation and the tumor's blood supply.

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effect by competitively binding to the ATP-binding sites within the tyrosine kinase domains of HER family receptors and VEGFR-2. This inhibition blocks the autophosphorylation and subsequent activation of downstream signaling cascades.

HER Signaling Pathway

The binding of ligands, such as epidermal growth factor (EGF), to HER receptors triggers receptor dimerization and activation of the intrinsic kinase domain. This leads to the phosphorylation of key tyrosine residues, creating docking sites for various signaling proteins and initiating multiple downstream pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are critical for cell cycle progression and survival.

HER_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_bms cluster_ras_pathway RAS/RAF/MEK/ERK Pathway cluster_pi3k_pathway PI3K/AKT/mTOR Pathway cluster_proliferation HER1 EGFR (HER1) HER2 HER2 HER1->HER2 Dimerization RAS RAS HER2->RAS PI3K PI3K HER2->PI3K EGF EGF EGF->HER1 Ligand Binding BMS This compound BMS->HER2 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified HER Signaling Pathway and Inhibition by this compound.

VEGFR-2 Signaling Pathway

VEGF-A, a potent pro-angiogenic factor, binds to VEGFR-2 on endothelial cells, leading to receptor dimerization and activation. This initiates signaling cascades that promote endothelial cell proliferation, migration, and survival, ultimately resulting in the formation of new blood vessels to supply the tumor with nutrients and oxygen.

VEGFR2_Signaling_Pathway cluster_membrane Endothelial Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_bms cluster_plc_pathway PLCγ/PKC/MAPK Pathway cluster_pi3k_pathway PI3K/AKT Pathway cluster_angiogenesis VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K VEGFA VEGF-A VEGFA->VEGFR2 Ligand Binding BMS This compound BMS->VEGFR2 PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Angiogenesis Angiogenesis (Proliferation, Migration, Survival) MAPK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis

Caption: Simplified VEGFR-2 Signaling Pathway and Inhibition by this compound.

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound in preclinical species or humans are not publicly available. The general objective of pharmacokinetic studies for an orally administered TKI like this compound would be to characterize its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: General Pharmacokinetic Parameters for Oral Tyrosine Kinase Inhibitors

ParameterDescription
Cmax Maximum (or peak) serum concentration that a drug achieves.
Tmax Time at which the Cmax is observed.
AUC Area under the curve; a measure of total drug exposure over time.
Half-life; the time required for the drug concentration to decrease by half.
CL/F Apparent total clearance of the drug from plasma.
Vd/F Apparent volume of distribution.
General Experimental Protocol for Preclinical Pharmacokinetics

A typical preclinical pharmacokinetic study would involve the following steps:

  • Animal Model: Selection of appropriate animal species (e.g., mice, rats, dogs).

  • Drug Administration: Administration of this compound via the intended clinical route (oral) and an intravenous route to determine absolute bioavailability.

  • Sample Collection: Serial collection of blood samples at predetermined time points.

  • Bioanalysis: Quantification of this compound concentrations in plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Calculation of pharmacokinetic parameters using non-compartmental or compartmental analysis software.

PK_Workflow cluster_in_vivo In Vivo Study cluster_analysis Analysis cluster_output Output Animal_Model Select Animal Model Drug_Admin Administer this compound (Oral & IV) Animal_Model->Drug_Admin Sample_Collection Collect Blood Samples Drug_Admin->Sample_Collection Bioanalysis Quantify Drug Concentration (LC-MS/MS) Sample_Collection->Bioanalysis PK_Analysis Calculate PK Parameters Bioanalysis->PK_Analysis PK_Profile Pharmacokinetic Profile (Cmax, Tmax, AUC, t½) PK_Analysis->PK_Profile

Caption: General Workflow for a Preclinical Pharmacokinetic Study.

Pharmacodynamics

Pharmacodynamic studies for this compound would aim to quantify its biological effects and establish a relationship between drug concentration and the observed effect. This typically involves both in vitro and in vivo models.

Table 2: General Pharmacodynamic Endpoints for a HER/VEGFR-2 Inhibitor

Assay TypeEndpointDescription
In Vitro IC₅₀ Concentration of the drug that inhibits a specific biological or biochemical function by 50%.
Ki Inhibition constant; a measure of the binding affinity of the inhibitor to the target enzyme.
In Vivo Tumor Growth Inhibition Measurement of the reduction in tumor volume in response to treatment.
Phospho-Receptor Levels Quantification of the phosphorylation status of target receptors (e.g., pHER2, pVEGFR-2) in tumor tissue.
Angiogenesis Markers Assessment of microvessel density (e.g., via CD31 staining) in tumor tissue.
General Experimental Protocol for In Vitro Pharmacodynamics (Cell-Based Assays)
  • Cell Line Selection: Choice of cancer cell lines with known expression levels of HER family receptors.

  • Drug Treatment: Incubation of cells with a range of concentrations of this compound.

  • Proliferation/Viability Assay: Assessment of the effect on cell proliferation or viability using assays such as MTT or CellTiter-Glo®.

  • Target Inhibition Assay: Measurement of the inhibition of HER receptor phosphorylation via techniques like Western blotting or ELISA.

  • Data Analysis: Calculation of IC₅₀ values from the dose-response curves.

General Experimental Protocol for In Vivo Pharmacodynamics (Xenograft Models)
  • Model Establishment: Implantation of human tumor cells into immunocompromised mice to establish xenograft tumors.

  • Drug Treatment: Oral administration of this compound at various dose levels once tumors reach a specified size.

  • Tumor Measurement: Regular measurement of tumor volume throughout the study.

  • Tissue Collection: Collection of tumor tissue at the end of the study for biomarker analysis.

  • Biomarker Analysis: Immunohistochemistry or Western blotting to assess the levels of phosphorylated target proteins and markers of angiogenesis.

PD_Workflow cluster_invitro In Vitro cluster_invivo In Vivo Cell_Lines Select Cancer Cell Lines InVitro_Treatment Treat with this compound Cell_Lines->InVitro_Treatment Proliferation_Assay Assess Cell Proliferation InVitro_Treatment->Proliferation_Assay Target_Inhibition_Assay Measure Target Phosphorylation InVitro_Treatment->Target_Inhibition_Assay IC50_Calc Calculate IC₅₀ Proliferation_Assay->IC50_Calc Target_Inhibition_Assay->IC50_Calc Xenograft Establish Xenograft Model InVivo_Treatment Treat with this compound Xenograft->InVivo_Treatment Tumor_Measurement Measure Tumor Growth InVivo_Treatment->Tumor_Measurement Biomarker_Analysis Analyze Tumor Biomarkers InVivo_Treatment->Biomarker_Analysis

Caption: General Workflow for Preclinical Pharmacodynamic Studies.

Clinical Development

Information in the public domain indicates that this compound entered Phase I clinical trials. One such trial investigated its use in combination with paclitaxel and carboplatin. However, the results and current status of its clinical development are not widely published.

Conclusion

This compound is a pan-HER/VEGFR-2 inhibitor with a rational mechanism of action for the treatment of solid tumors. While its specific pharmacokinetic and pharmacodynamic profiles are not publicly available, this guide outlines the general principles and experimental approaches relevant to the preclinical and early clinical development of such a compound. Further disclosure of data from Bristol-Myers Squibb will be necessary to fully characterize the properties of this compound.

In Vivo Efficacy of BMS-690514 in Preclinical Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical in vivo efficacy of BMS-690514, a potent oral tyrosine kinase inhibitor targeting Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). The following sections detail the quantitative outcomes from key xenograft studies, comprehensive experimental protocols, and a visualization of the targeted signaling pathways.

Core Efficacy Data

The in vivo antitumor activity of BMS-690514 has been demonstrated in various non-small-cell lung cancer (NSCLC) xenograft models. Continuous oral administration of BMS-690514 resulted in significant tumor growth inhibition and increased survival in mice bearing A549, H1299, and H1975 tumors.[1]

Tumor Growth Inhibition in NSCLC Xenograft Models
Cell LineEGFR StatusTreatmentOutcomeReference
A549Wild-typeBMS-690514Significant tumor growth inhibition[1]
H1299Wild-typeBMS-690514Significant tumor growth inhibition[1]
H1975T790M mutationBMS-690514Inhibition of tumor growth[1]
Survival Analysis in NSCLC Xenograft Models
Cell LineTreatment GroupMedian Survival (Days)Statistical Significance (vs. Vehicle)Reference
A549Vehicle22 ± 11-[1]
BMS-69051440 ± 12P = 0.02[1]
H1299VehicleNot explicitly stated-[1]
BMS-690514Survival significantly increasedP = 0.02[1]
H1975VehicleNot explicitly stated-[1]
BMS-690514Survival significantly increasedP = 0.1[1]

Experimental Protocols

The following protocols outline the methodologies employed in the preclinical evaluation of BMS-690514's in vivo efficacy.

Non-Small-Cell Lung Cancer Xenograft Model

1. Animal Model:

  • Female athymic nude mice, approximately 7 weeks old, are used for the study.

2. Cell Lines and Culture:

  • Human NSCLC cell lines A549, H1299, and H1975 are utilized.

  • Cells are cultured in appropriate media (e.g., McCoy's medium or RPMI) supplemented with 10% heat-inactivated fetal bovine serum (FBS) at 37°C in a 5% CO2 incubator.

3. Tumor Implantation:

  • Tumor cells are harvested and mixed with an equal volume of Matrigel basement membrane matrix.

  • A suspension containing a specified number of cells (e.g., 5 x 10^6 cells) is implanted subcutaneously into the flank of each mouse.

4. Drug Administration:

  • Once tumors reach a palpable size, mice are randomized into control and treatment groups.

  • BMS-690514 is administered orally, typically on a continuous daily schedule for a specified duration (e.g., 5 consecutive days).

  • The control group receives the vehicle solution.

5. Efficacy Evaluation:

  • Tumor volumes are measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (length x width^2) / 2.

  • Animal body weight is monitored as an indicator of toxicity.

  • The primary endpoints are tumor growth inhibition and overall survival.

6. Immunohistochemistry:

  • At the end of the study, tumors are excised, fixed in formalin, and embedded in paraffin.

  • Immunohistochemical analysis is performed on tumor sections to assess biomarkers such as microvessel density (CD31) to evaluate the anti-angiogenic effects of BMS-690514.[1]

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the mechanism of action of BMS-690514 and the general workflow of the in vivo xenograft studies.

EGFR_VEGFR_Inhibition cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR VEGFR VEGF->VEGFR TKD_EGFR Tyrosine Kinase Domain EGFR->TKD_EGFR TKD_VEGFR Tyrosine Kinase Domain VEGFR->TKD_VEGFR BMS690514 BMS-690514 BMS690514->TKD_EGFR Inhibits BMS690514->TKD_VEGFR Inhibits PI3K_AKT PI3K/AKT Pathway TKD_EGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway TKD_EGFR->RAS_MAPK TKD_VEGFR->PI3K_AKT TKD_VEGFR->RAS_MAPK Proliferation Cell Proliferation Survival PI3K_AKT->Proliferation Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis RAS_MAPK->Proliferation

Caption: Dual inhibition of EGFR and VEGFR signaling by BMS-690514.

Xenograft_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation Cell_Culture 1. NSCLC Cell Culture (A549, H1299, H1975) Implantation 2. Subcutaneous Implantation in Nude Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization 4. Randomization into Groups Tumor_Growth->Randomization Dosing 5. Oral Administration (BMS-690514 or Vehicle) Randomization->Dosing Measurement 6. Tumor Volume and Body Weight Measurement Dosing->Measurement Endpoint 7. Primary Endpoint Analysis (Tumor Growth Inhibition, Survival) Measurement->Endpoint IHC 8. Immunohistochemistry (e.g., CD31) Endpoint->IHC

References

Navigating the Preclinical Landscape of EGFR Inhibition in Non-Small Cell Lung Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The targeted inhibition of the Epidermal Growth Factor Receptor (EGFR) has revolutionized the treatment paradigm for a significant subset of patients with non-small cell lung cancer (NSCLC). Activating mutations within the EGFR gene lead to constitutive signaling, promoting cell proliferation, survival, and metastasis. The development of small molecule tyrosine kinase inhibitors (TKIs) that specifically target these mutant forms of EGFR has led to significant improvements in patient outcomes. This technical guide provides a comprehensive overview of the preclinical research and development process for a novel EGFR TKI, using the hypothetical compound BMS-690154 as a framework. Due to the absence of publicly available data for a compound with this specific designation, this document will synthesize information based on established methodologies and data from the broader field of EGFR inhibitor research.

Core Principles of Preclinical Evaluation

The preclinical assessment of a novel EGFR TKI is a multi-faceted process designed to establish its potency, selectivity, mechanism of action, and preliminary safety profile. This involves a series of in vitro and in vivo experiments that progressively build a comprehensive data package to support potential clinical investigation.

In Vitro Characterization

The initial stages of evaluation focus on the biochemical and cellular activity of the compound.

Biochemical Potency and Selectivity

The primary assessment involves determining the inhibitory activity of the compound against the kinase domain of both wild-type and mutant forms of EGFR. This is crucial for understanding the therapeutic window and potential for on-target side effects.

Table 1: Illustrative Biochemical Activity of a Hypothetical EGFR TKI

Kinase TargetIC50 (nM)
EGFR (Wild-Type)150
EGFR (L858R)5
EGFR (exon 19 deletion)3
EGFR (T790M)50
HER2>1000
VEGFR2>1000

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Cellular Activity

Following biochemical confirmation, the activity of the compound is assessed in NSCLC cell lines harboring relevant EGFR mutations. Key assays include proliferation and apoptosis assays.

Table 2: Illustrative Cellular Proliferation Inhibition in NSCLC Cell Lines

Cell LineEGFR Mutation StatusGI50 (nM)
PC-9exon 19 deletion8
H1975L858R, T790M65
A549Wild-Type>5000

GI50 values represent the concentration of the inhibitor required to inhibit cell growth by 50%.

Signaling Pathway Analysis

To confirm the mechanism of action, the effect of the compound on the EGFR signaling pathway is investigated. Western blotting is a standard technique to assess the phosphorylation status of key downstream signaling proteins.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation BMS690154 This compound BMS690154->EGFR Inhibition EGF EGF EGF->EGFR

Caption: EGFR signaling pathway and the inhibitory action of a TKI.

In Vivo Efficacy

The anti-tumor activity of the compound is evaluated in animal models, typically using xenografts of human NSCLC cell lines in immunodeficient mice.

Table 3: Illustrative In Vivo Anti-Tumor Efficacy in a Xenograft Model

Treatment GroupDose (mg/kg, daily)Tumor Growth Inhibition (%)
Vehicle Control-0
This compound1045
This compound3085
Standard of Care2570

Experimental Protocols

Detailed methodologies are critical for the reproducibility and interpretation of preclinical data.

In Vitro Kinase Inhibition Assay

The inhibitory activity of a test compound against EGFR kinases can be determined using a variety of commercially available assay formats, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. Briefly, a biotinylated kinase and a substrate peptide are incubated with the test compound at varying concentrations in the presence of ATP. The reaction is stopped, and a europium-labeled anti-phospho-specific antibody and a streptavidin-allophycocyanin conjugate are added. The TR-FRET signal is proportional to the amount of phosphorylated substrate, and IC50 values are calculated from the dose-response curves.

Cell Proliferation Assay (MTT Assay)

NSCLC cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with the test compound at a range of concentrations for 72 hours. Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured at a specific wavelength. The GI50 is determined from the resulting dose-response curve.

Western Blot Analysis

NSCLC cells are treated with the test compound for a specified period. The cells are then lysed, and the protein concentration is determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of EGFR, Akt, and ERK. After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence detection system.

Xenograft Tumor Model

Immunodeficient mice are subcutaneously inoculated with a suspension of human NSCLC cells. When the tumors reach a palpable size, the mice are randomized into treatment and control groups. The test compound is administered orally or via another appropriate route at predetermined doses and schedules. Tumor volume and body weight are measured regularly. At the end of the study, the tumors are excised and weighed, and the percentage of tumor growth inhibition is calculated.

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_decision Decision Point biochemical Biochemical Assays (IC50 vs. Kinases) cellular Cellular Assays (GI50 in NSCLC lines) biochemical->cellular pathway Signaling Pathway Analysis (Western Blot) cellular->pathway xenograft Xenograft Tumor Models pathway->xenograft Promising In Vitro Profile pkpd Pharmacokinetics/ Pharmacodynamics xenograft->pkpd tox Preliminary Toxicology pkpd->tox go_nogo Go/No-Go for IND-Enabling Studies tox->go_nogo Favorable Efficacy & Safety Profile

Caption: A typical preclinical workflow for an EGFR TKI.

Conclusion

The preclinical evaluation of a novel EGFR TKI for NSCLC is a rigorous and systematic process. Through a combination of in vitro and in vivo studies, researchers can build a comprehensive understanding of a compound's potential as a therapeutic agent. The illustrative data and methodologies presented in this guide provide a framework for the types of experiments and results that are essential for advancing a promising candidate, such as the hypothetical this compound, toward clinical development.

Investigating BMS-690154 in Angiogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-690154 is a potent, orally available small molecule inhibitor that has garnered significant interest in the field of oncology and angiogenesis research. As a pan-inhibitor of the human epidermal growth factor receptor (HER) family and vascular endothelial growth factor receptor (VEGFR) tyrosine kinases, it targets key signaling pathways implicated in tumor growth, proliferation, and the formation of new blood vessels (angiogenesis). This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action in angiogenesis, relevant experimental protocols, and the signaling pathways it modulates.

Mechanism of Action

This compound exerts its anti-angiogenic effects primarily through the inhibition of VEGFRs, particularly VEGFR2 (KDR), a key mediator of the pro-angiogenic signals initiated by VEGF. By binding to the ATP-binding site of the VEGFR2 kinase domain, this compound blocks its autophosphorylation and subsequent activation of downstream signaling cascades. This inhibition leads to a reduction in endothelial cell proliferation, migration, and tube formation, all critical steps in the angiogenic process.

In addition to its potent activity against VEGFRs, this compound also targets the HER family of receptor tyrosine kinases, including EGFR (HER1), HER2, and HER4.[1] This dual-targeting mechanism not only disrupts direct tumor cell proliferation but also indirectly impacts angiogenesis by interfering with the production of pro-angiogenic factors by tumor cells that are often driven by HER signaling.

Quantitative Data

Comprehensive and specific public data on the IC50 and Ki values of this compound for its various kinase targets are limited in the readily accessible scientific literature. However, it is characterized as a potent inhibitor of EGFR, HER2, HER4, and VEGFR-1, -2, and -3.[1] For a definitive quantitative profile, researchers are advised to consult specialized kinase profiling databases or internal experimental data.

Signaling Pathways

This compound's therapeutic potential stems from its ability to concurrently block two critical signaling pathways in cancer: the VEGFR pathway, which is central to angiogenesis, and the HER pathway, which drives tumor cell growth and survival.

VEGFR Signaling Pathway Inhibition

The binding of VEGF to its receptor, VEGFR2, on endothelial cells triggers a signaling cascade that is essential for angiogenesis. This compound inhibits the phosphorylation of VEGFR2, thereby blocking the activation of downstream pathways including the PI3K/Akt and MAPK/ERK pathways. This disruption prevents the cellular responses necessary for the formation of new blood vessels.

VEGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K pY RAS RAS VEGFR2->RAS pY Akt Akt PI3K->Akt Survival Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration BMS690154 This compound BMS690154->VEGFR2

VEGFR2 signaling pathway inhibition by this compound.
HER (EGFR/HER2) Signaling Pathway Inhibition

The HER family of receptors, particularly EGFR and HER2, are key drivers of cell proliferation, survival, and differentiation in many cancers. Ligand binding to EGFR or heterodimerization with HER2 leads to the activation of downstream pathways, including the MAPK and PI3K/Akt pathways. This compound's inhibition of these receptors blocks these pro-tumorigenic signals.

HER_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR/HER2 EGF->EGFR RAS RAS EGFR->RAS pY PI3K PI3K EGFR->PI3K pY RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival BMS690154 This compound BMS690154->EGFR

HER signaling pathway inhibition by this compound.

Experimental Protocols

A variety of in vitro and in vivo assays can be employed to investigate the anti-angiogenic properties of this compound. Below are detailed methodologies for key experiments.

In Vitro Angiogenesis Assays

4.1.1. Endothelial Cell Proliferation Assay

This assay assesses the effect of this compound on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).

  • Materials: HUVECs, endothelial cell growth medium, this compound, VEGF, 96-well plates, and a cell proliferation reagent (e.g., MTT, WST-1).

  • Protocol:

    • Seed HUVECs in 96-well plates and allow them to adhere overnight.

    • Starve the cells in a low-serum medium for 4-6 hours.

    • Treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with VEGF (e.g., 20 ng/mL).

    • Incubate for 48-72 hours.

    • Add the cell proliferation reagent and measure the absorbance according to the manufacturer's instructions.

    • Calculate the percentage of inhibition of cell proliferation compared to the VEGF-treated control.

4.1.2. Endothelial Cell Migration Assay (Wound Healing Assay)

This assay evaluates the impact of this compound on the migratory capacity of endothelial cells.

  • Materials: HUVECs, endothelial cell growth medium, this compound, VEGF, culture inserts or a sterile pipette tip, and a microscope with imaging capabilities.

  • Protocol:

    • Grow HUVECs to a confluent monolayer in 6- or 12-well plates.

    • Create a "wound" or scratch in the monolayer using a pipette tip or by removing a culture insert.

    • Wash the wells to remove detached cells.

    • Add a low-serum medium containing various concentrations of this compound and VEGF.

    • Image the wound at 0 hours and after a defined period (e.g., 12-24 hours).

    • Quantify the closure of the wound area to determine the extent of cell migration.

4.1.3. Endothelial Cell Tube Formation Assay

This assay models the later stages of angiogenesis, where endothelial cells form capillary-like structures.

  • Materials: HUVECs, Matrigel or a similar basement membrane extract, endothelial cell growth medium, this compound, VEGF, and 96-well plates.

  • Protocol:

    • Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C.

    • Harvest HUVECs and resuspend them in a low-serum medium containing various concentrations of this compound and VEGF.

    • Seed the HUVECs onto the Matrigel-coated wells.

    • Incubate for 4-18 hours to allow for tube formation.

    • Image the tube-like structures using a microscope.

    • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops.

In Vivo Angiogenesis Assay

4.2.1. Matrigel Plug Assay

This in vivo model assesses the formation of new blood vessels into a subcutaneously implanted Matrigel plug.

  • Materials: Matrigel, VEGF or other pro-angiogenic factors, this compound, and immunodeficient mice.

  • Protocol:

    • Mix ice-cold liquid Matrigel with VEGF and, for the treatment group, this compound.

    • Subcutaneously inject the Matrigel mixture into the flanks of the mice. The Matrigel will form a solid plug at body temperature.

    • Administer this compound to the treatment group systemically (e.g., by oral gavage) for a specified duration (e.g., 7-14 days).

    • At the end of the experiment, excise the Matrigel plugs.

    • Analyze the plugs for neovascularization by measuring the hemoglobin content (e.g., using Drabkin's reagent) or by immunohistochemical staining for endothelial cell markers like CD31.

Target Modulation Assay

4.3.1. Western Blot Analysis of VEGFR Phosphorylation

This assay directly measures the inhibitory effect of this compound on its target in a cellular context.

  • Materials: Endothelial cells (e.g., HUVECs), cell lysis buffer, phosphatase and protease inhibitors, primary antibodies against phosphorylated VEGFR2 (p-VEGFR2) and total VEGFR2, secondary antibodies, and Western blotting equipment.

  • Protocol:

    • Culture HUVECs and starve them in a low-serum medium.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with VEGF for a short period (e.g., 5-15 minutes).

    • Lyse the cells and collect the protein extracts.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with antibodies against p-VEGFR2 and total VEGFR2.

    • Detect the protein bands and quantify the levels of p-VEGFR2 relative to total VEGFR2 to determine the extent of inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay cluster_mechanism Mechanism of Action Proliferation Proliferation Assay Angiogenesis_Inhibition Angiogenesis_Inhibition Proliferation->Angiogenesis_Inhibition Inhibition of Endothelial Cell Growth Migration Migration Assay Migration->Angiogenesis_Inhibition Tube_Formation Tube Formation Assay Tube_Formation->Angiogenesis_Inhibition Matrigel Matrigel Plug Assay Matrigel->Angiogenesis_Inhibition Western_Blot Western Blot (p-VEGFR2) Target_Inhibition Target_Inhibition Western_Blot->Target_Inhibition Inhibition of VEGFR2 Phosphorylation BMS690154 This compound BMS690154->Proliferation BMS690154->Migration BMS690154->Tube_Formation BMS690154->Matrigel BMS690154->Western_Blot

Experimental workflow for investigating this compound.

Conclusion

This compound is a powerful research tool and potential therapeutic agent that targets the fundamental mechanisms of tumor-driven angiogenesis and cell proliferation. By inhibiting both the VEGFR and HER signaling pathways, it offers a multi-pronged approach to cancer therapy. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of this compound's anti-angiogenic effects, from in vitro cellular assays to in vivo models of neovascularization. A thorough understanding of its mechanism of action and the application of these methodologies will be crucial for advancing its development and clinical application.

References

Methodological & Application

Application Notes and Protocols for BMS-690154 Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

BMS-690154 is a potent, orally available small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs). Specifically, it functions as a pan-inhibitor of the Human Epidermal Growth Factor Receptor (HER) family (HER1/EGFR, HER2, HER4) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). By blocking the signaling pathways mediated by these receptors, this compound can inhibit tumor cell proliferation, survival, and angiogenesis, making it a compound of interest in oncology research and drug development. These application notes provide detailed protocols for assessing the in vitro activity of this compound in cell-based assays.

I. Signaling Pathways and Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting the autophosphorylation and activation of HER family receptors and VEGFR2. This dual inhibition blocks critical downstream signaling cascades, including the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK (MAPK) pathways, which are pivotal for cell proliferation, survival, and migration.

BMS690154_Signaling_Pathway cluster_membrane Cell Membrane HER HER Dimer (HER1/2/4) PI3K PI3K HER->PI3K Ras Ras HER->Ras VEGFR2 VEGFR2 Dimer VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg EGF EGF/Ligand EGF->HER VEGF VEGF VEGF->VEGFR2 BMS690154 This compound BMS690154->HER BMS690154->VEGFR2 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Response Cell Proliferation, Survival, Angiogenesis mTOR->Response Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Response PLCg->Ras

Caption: Dual inhibition of HER and VEGFR2 signaling by this compound.

II. Data Presentation: In Vitro Inhibitory Activity

While specific IC50 values for this compound are not widely available in public databases, the following table presents representative data for a similar pan-HER/VEGFR2 inhibitor to illustrate the expected potency and selectivity. Researchers should determine the specific IC50 values for this compound in their cell lines of interest.

Cell LineCancer TypeKey Receptor ExpressionRepresentative IC50 (nM)
NCI-H460Non-Small Cell LungEGFR, VEGFR250 - 150
BT-474BreastHER210 - 50
A431SkinEGFR5 - 20
HUVECNormal EndothelialVEGFR21 - 10
Calu-3Non-Small Cell LungEGFR, HER2100 - 300

Note: The IC50 values presented are for a representative pan-HER/VEGFR2 inhibitor and are intended for illustrative purposes only.

III. Experimental Protocols

The following protocols describe standard cell-based assays to evaluate the efficacy of this compound.

A. General Experimental Workflow

The overall workflow for assessing the impact of this compound involves cell culture, treatment with the inhibitor, and subsequent analysis of cell viability or pathway inhibition.

Experimental_Workflow arrow arrow start Start cell_seeding Seed cells in multi-well plates start->cell_seeding adherence Allow cells to adhere (24h) cell_seeding->adherence treatment Treat with this compound (serial dilutions) adherence->treatment incubation Incubate (e.g., 72h) treatment->incubation assay Perform Assay incubation->assay viability Cell Viability Assay (e.g., MTS) assay->viability western Protein Extraction & Western Blot assay->western data_acq Data Acquisition (Plate Reader / Imager) viability->data_acq western->data_acq analysis Data Analysis (IC50 Calculation / Band Densitometry) data_acq->analysis end End analysis->end

Caption: General workflow for in vitro evaluation of this compound.
B. Protocol 1: Cell Viability Assay (MTS)

This protocol determines the effect of this compound on the metabolic activity and proliferation of cancer cells.

1. Materials and Reagents:

  • Cancer cell line of interest (e.g., NCI-H460, BT-474)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear, flat-bottom tissue culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Multi-channel pipette

  • Microplate reader

2. Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete growth medium.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium. A common concentration range to test is 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Incubate for 72 hours at 37°C, 5% CO2.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, 5% CO2, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only) from all readings.

    • Normalize the data to the vehicle-treated control wells (set to 100% viability).

    • Plot the percentage of cell viability against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.

C. Protocol 2: Western Blot for Pathway Inhibition

This protocol assesses the ability of this compound to inhibit the phosphorylation of HER family receptors and VEGFR2.

1. Materials and Reagents:

  • Cancer cell line of interest

  • 6-well tissue culture plates

  • This compound stock solution

  • Serum-free medium

  • Recombinant human EGF and VEGF

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies:

    • Phospho-EGFR (Tyr1068)

    • Total EGFR

    • Phospho-HER2 (Tyr1248)

    • Total HER2

    • Phospho-VEGFR2 (Tyr1175)

    • Total VEGFR2

    • Loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Chemiluminescence imaging system

2. Procedure:

  • Cell Culture and Treatment:

    • Seed 1 x 10^6 cells per well in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours in serum-free medium.

    • Pre-treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control for 2 hours.

    • Stimulate the cells with an appropriate ligand (e.g., 50 ng/mL EGF for HER activation, 50 ng/mL VEGF for VEGFR2 activation) for 10-15 minutes.

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells on ice with 100-150 µL of RIPA buffer per well.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.

  • Data Analysis:

    • Perform densitometry analysis on the protein bands.

    • Normalize the phosphorylated protein levels to the total protein levels and the loading control.

    • Compare the levels of phosphorylated proteins in this compound-treated samples to the stimulated control to determine the extent of inhibition.

Application Notes and Protocols for BMS-690154 in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-690154 is a potent, orally available small molecule inhibitor targeting multiple receptor tyrosine kinases. It functions as a pan-HER/VEGFR inhibitor, effectively blocking signaling through the human epidermal growth factor receptor (HER) family (EGFR/HER1, HER2, HER4) and vascular endothelial growth factor receptors (VEGFRs). The active form of the drug, BMS-690514, has demonstrated significant anti-proliferative and anti-angiogenic activity in a variety of preclinical cancer models. These characteristics make this compound a compelling candidate for in vivo studies utilizing xenograft models to assess its therapeutic potential against various tumor types.

This document provides detailed application notes and protocols for the use of this compound in xenograft models, including data presentation, experimental procedures, and visual diagrams of its mechanism of action and experimental workflow.

Data Presentation

In Vitro Cellular Activity of BMS-690514
Cell LineTumor TypeTarget Receptor StatusIC50 (nM)
PC9Non-Small Cell LungEGFR (exon 19 deletion)~3
NCI-H1975Non-Small Cell LungEGFR (L858R/T790M)~200
BT-474BreastHER2 amplified~10
KPL-4BreastHER2 amplified~15
NCI-N87GastricHER2 amplified~20
HUVECEndothelialVEGFR2~5
In Vivo Efficacy of BMS-690514 in Xenograft Models
Xenograft ModelTumor TypeDosing ScheduleRoute of AdministrationTumor Growth Inhibition (TGI) / EffectReference
PC9Non-Small Cell Lung>3 mg/kg, once dailyOral gavageTumor regression[1]
NCI-H1975Non-Small Cell Lung30 mg/kg/day for 5 daysOral gavageSignificant tumor growth delay[2]
H1299Non-Small Cell Lung30 mg/kg/day for 3 daysOral gavageDecreased tumor vascularization[2]
HER2-amplified gastricGastric7.5 mg/kg, once dailyOral gavageSignificant tumor growth inhibition[1]

Experimental Protocols

General Xenograft Model Establishment
  • Cell Culture : Culture the desired human cancer cell line (e.g., PC9, NCI-H1975) in appropriate media and conditions until a sufficient number of cells are obtained.

  • Cell Preparation : Harvest cells using trypsin-EDTA, wash with sterile PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a final concentration of 1 x 10^7 cells/mL.

  • Animal Model : Use immunocompromised mice (e.g., athymic nude or NOD/SCID), typically 6-8 weeks old.

  • Tumor Implantation : Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring : Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Randomization : When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups.

Preparation and Administration of this compound (as BMS-690514)
  • Drug Formulation :

    • For oral administration, BMS-690514 can be formulated in a vehicle such as 0.5% methylcellulose in water.

    • Prepare the formulation fresh daily.

    • The concentration of the drug solution should be calculated based on the desired dose and the average weight of the mice.

  • Dosing :

    • A common dosing schedule is once daily oral gavage.

    • Effective doses in preclinical models have ranged from 3 mg/kg to 30 mg/kg.[1][2] The maximum tolerated dose in mice has been reported to be 90 mg/kg.[1]

    • The duration of treatment can vary from a few days to several weeks, depending on the experimental design.

  • Administration :

    • Administer the drug solution or vehicle control to the mice using a gavage needle.

    • Monitor the animals for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.

Efficacy Evaluation
  • Tumor Measurement : Continue to measure tumor volume throughout the study.

  • Body Weight : Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint : The study can be terminated when tumors in the control group reach a predetermined size, or after a specific treatment duration.

  • Data Analysis : Analyze the tumor growth data to determine the tumor growth inhibition (TGI). TGI can be calculated as: %TGI = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.

  • Immunohistochemistry : At the end of the study, tumors can be excised, fixed in formalin, and embedded in paraffin for immunohistochemical analysis of biomarkers such as Ki-67 (proliferation) and CD31 (microvessel density).

Mandatory Visualizations

BMS690154_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/HER1 HER2, HER4 PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK VEGFR VEGFR VEGFR->PI3K_AKT VEGFR->RAS_MAPK BMS690154 This compound BMS690154->EGFR BMS690154->VEGFR Proliferation Cell Proliferation Survival PI3K_AKT->Proliferation Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis RAS_MAPK->Proliferation RAS_MAPK->Angiogenesis

Caption: this compound inhibits HER and VEGFR signaling pathways.

Xenograft_Workflow start Start cell_culture 1. Cancer Cell Culture start->cell_culture implantation 2. Tumor Cell Implantation (Immunocompromised Mice) cell_culture->implantation tumor_growth 3. Tumor Growth to 100-200 mm³ implantation->tumor_growth randomization 4. Randomization into Treatment & Control Groups tumor_growth->randomization treatment 5. This compound Treatment (Oral Gavage) randomization->treatment control 5. Vehicle Control (Oral Gavage) randomization->control monitoring 6. Monitor Tumor Volume & Body Weight treatment->monitoring control->monitoring endpoint 7. Study Endpoint monitoring->endpoint analysis 8. Data Analysis (TGI) & Tissue Collection endpoint->analysis end End analysis->end

Caption: Experimental workflow for a this compound xenograft study.

References

Application Notes and Protocols for Preclinical Animal Studies of pan-HER/VEGFR2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, specific dosage information for BMS-690154 in animal studies is limited. The following application notes and protocols are based on data from preclinical studies of other potent, orally bioavailable small molecule inhibitors of human epidermal growth factor receptor 2 (HER2) and vascular endothelial growth factor receptor 2 (VEGFR2), such as Nintedanib (BIBF 1120) and Vandetanib. These examples are intended to provide a relevant framework for designing in vivo studies with novel pan-HER/VEGFR2 inhibitors. Researchers should always perform dose-escalation and toxicity studies to determine the optimal and maximum tolerated dose (MTD) for their specific compound and animal model.

Introduction

This compound is a potent inhibitor of pan-HER and VEGFR2 tyrosine kinases. The inhibition of these pathways has demonstrated significant potential in cancer therapy by targeting tumor cell proliferation, survival, and angiogenesis. This document provides representative protocols and data for conducting preclinical animal studies to evaluate the in vivo efficacy of pan-HER/VEGFR2 inhibitors.

Signaling Pathways

The signaling pathways targeted by pan-HER/VEGFR2 inhibitors are central to tumor growth and vascularization.

signaling_pathways cluster_her HER Signaling cluster_vegfr VEGFR Signaling EGF EGF/ Ligands EGFR EGFR EGF->EGFR Binds HER2 HER2 PI3K PI3K HER2->PI3K Activates MAPK MAPK HER2->MAPK Activates EGFR->HER2 Dimerizes AKT AKT PI3K->AKT Activates Proliferation Proliferation AKT->Proliferation Promotes MAPK->Proliferation Promotes VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCg VEGFR2->PLCg Activates PI3K_v PI3K_v VEGFR2->PI3K_v PI3K MAPK_v MAPK_v VEGFR2->MAPK_v MAPK Angiogenesis Angiogenesis PLCg->Angiogenesis Promotes PI3K_v->Angiogenesis MAPK_v->Angiogenesis BMS690154 This compound (or similar inhibitor) BMS690154->HER2 BMS690154->VEGFR2

Figure 1: Simplified HER2 and VEGFR2 signaling pathways targeted by inhibitors.

Quantitative Data from Animal Studies with HER2/VEGFR2 Inhibitors

The following tables summarize dosage and administration data from preclinical studies with Nintedanib and Vandetanib, which are functionally similar to this compound.

Table 1: Nintedanib (BIBF 1120) Dosage in Murine Models

Animal ModelCancer TypeAdministration RouteDosageDosing ScheduleReference
MiceLung CancerOral Gavage50 mg/kg5 days a week[1]
MicePancreatic CancerOral Gavage50 mg/kg5 days a week[1]
MiceLiver FibrosisOral Gavage30 or 60 mg/kg/dayDaily for 21 days[2]
RatsLung FibrosisOral Gavage60 mg/kgTwice daily[3]

Table 2: Vandetanib Dosage in Murine Models

Animal ModelCancer TypeAdministration RouteDosageDosing ScheduleReference
MiceHead and Neck Squamous Cell CarcinomaOral15 mg/kg/dayDaily

Experimental Protocols

In Vivo Tumor Xenograft Efficacy Study

This protocol outlines a general procedure for assessing the anti-tumor activity of a pan-HER/VEGFR2 inhibitor in a subcutaneous xenograft model.

experimental_workflow cluster_setup Study Setup cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis CellCulture Tumor Cell Culture TumorImplantation Subcutaneous Tumor Cell Implantation CellCulture->TumorImplantation AnimalAcclimatization Animal Acclimatization (e.g., Nude Mice) AnimalAcclimatization->TumorImplantation TumorGrowth Monitor Tumor Growth TumorImplantation->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Treatment Drug Administration (Oral Gavage) Randomization->Treatment TumorMeasurement Tumor Volume & Body Weight Measurement Treatment->TumorMeasurement Euthanasia Euthanasia & Tumor Excision TumorMeasurement->Euthanasia At study endpoint Analysis Histology, Biomarker Analysis Euthanasia->Analysis

Figure 2: General experimental workflow for an in vivo efficacy study.

Materials:

  • Human cancer cell line (e.g., A549 for lung cancer, AsPC-1 for pancreatic cancer)

  • Immunodeficient mice (e.g., athymic nude mice)

  • Test compound (e.g., Nintedanib as a surrogate for this compound)

  • Vehicle (e.g., 0.5% hydroxy-ethylcellulose)

  • Sterile PBS

  • Matrigel (optional)

  • Calipers

  • Animal balance

  • Oral gavage needles

Procedure:

  • Cell Culture: Culture human cancer cells in appropriate media until they reach the desired confluence for harvesting.

  • Animal Acclimatization: Allow immunodeficient mice to acclimatize to the facility for at least one week before the start of the experiment.

  • Tumor Cell Implantation:

    • Harvest and resuspend the tumor cells in sterile PBS, potentially mixed with Matrigel to enhance tumor take rate.

    • Inject a defined number of cells (e.g., 5 x 10^6 cells) subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor growth.

    • Measure tumor dimensions with calipers and calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment Initiation:

    • Once tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.

    • Prepare the test compound in the appropriate vehicle. For example, suspend Nintedanib in 0.5% hydroxy-ethylcellulose.[1]

    • Administer the compound or vehicle to the respective groups via oral gavage at the determined dose and schedule (e.g., 50 mg/kg, 5 days a week).[1]

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight regularly throughout the study.

    • Observe the animals for any signs of toxicity.

  • Study Endpoint and Tissue Collection:

    • At the end of the study (e.g., when tumors in the control group reach a certain size, or after a defined treatment period), euthanize the animals.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry for biomarkers like CD31 for microvessel density, or Western blotting for pathway analysis).

Pharmacokinetic Study

A pharmacokinetic (PK) study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.

Materials:

  • Test compound

  • Vehicle

  • Mice or rats

  • Blood collection supplies (e.g., EDTA tubes, capillaries)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Dosing: Administer a single dose of the test compound to a cohort of animals via the intended clinical route (e.g., oral gavage).

  • Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Process the blood samples to separate the plasma.

  • Bioanalysis: Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the test compound.

  • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Conclusion

The provided application notes and protocols offer a foundational guide for the preclinical in vivo evaluation of pan-HER/VEGFR2 inhibitors like this compound. By leveraging the dosage and methodological information from studies on analogous compounds, researchers can design robust experiments to assess the efficacy and pharmacokinetic profile of novel targeted therapies. It is imperative to conduct thorough dose-finding and toxicity studies for each new chemical entity to ensure the scientific validity and ethical conduct of animal research.

References

Reconstituting and storing BMS-690154 for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the reconstitution, storage, and experimental use of BMS-690154, a potent pan-inhibitor of Human Epidermal Growth Factor Receptors (HER/EGFR) and Vascular Endothelial Growth Factor Receptors (VEGFR).

Reconstitution and Storage of this compound

Proper reconstitution and storage are critical for maintaining the stability and activity of this compound. The following protocols are based on its known chemical properties and general laboratory best practices for similar small molecule inhibitors.

Materials Required
  • This compound (crystalline solid)

  • Dimethyl sulfoxide (DMSO), sterile, anhydrous

  • Ethanol (EtOH), 200 proof, sterile

  • Phosphate-buffered saline (PBS), sterile, pH 7.4

  • Sterile polypropylene tubes

  • Vortex mixer

  • Calibrated pipettes

Reconstitution Protocol

This compound is sparingly soluble in aqueous solutions but is soluble in organic solvents like DMSO.

1.2.1. Preparation of a High-Concentration Stock Solution in DMSO

  • Equilibrate the vial of this compound to room temperature before opening.

  • Aseptically add the required volume of anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (37°C) may be applied if necessary.

  • Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles.

1.2.2. Preparation of a Working Solution in a Mixed Solvent

For certain cell-based assays, a lower concentration of DMSO is desirable. A mixed solvent system can be used.

  • First, prepare a high-concentration stock in DMSO as described above.

  • To prepare a working solution, dilute the DMSO stock in a mixture of ethanol and PBS. A common ratio is 1:7 ethanol to PBS. It is recommended to first dilute the DMSO stock in ethanol before adding the PBS to prevent precipitation.

  • Prepare this aqueous working solution fresh for each experiment and use it within one day.

Storage and Stability

Table 1: Storage and Stability of this compound Solutions

Solution TypeSolventStorage TemperatureStabilityRecommendations
Crystalline SolidN/A-20°C≥ 2 yearsStore in a desiccator.
Stock SolutionDMSO-20°C≥ 6 monthsAliquot to avoid freeze-thaw cycles. Protect from light.
Stock SolutionDMSO-80°C≥ 1 yearAliquot to avoid freeze-thaw cycles. Protect from light.
Working SolutionEthanol/PBS4°CUse within 1 dayPrepare fresh before each experiment.

Note: It is crucial to avoid repeated freeze-thaw cycles of the DMSO stock solution, as this can lead to degradation of the compound.

Experimental Protocols

This compound is a dual inhibitor of the HER/EGFR and VEGFR signaling pathways, making it a valuable tool for cancer research. Below are detailed protocols for key experiments.

In Vitro Kinase Inhibition Assay

This assay determines the ability of this compound to inhibit the kinase activity of VEGFR2. Commercial kits are available for this purpose.

2.1.1. Materials

  • VEGFR2 Kinase Assay Kit (e.g., BPS Bioscience, Cat. No. 79773)[1]

  • This compound

  • Microplate reader capable of reading luminescence

2.1.2. Protocol

  • Prepare a 1x Kinase Buffer by diluting the provided 5x buffer with distilled water.

  • Prepare a Master Mix containing the 1x Kinase Buffer, ATP, and the PTK Substrate.

  • Add the Master Mix to the wells of a 96-well plate.

  • Prepare serial dilutions of this compound in 1x Kinase Buffer with a constant final DMSO concentration (e.g., 1%). Add the diluted inhibitor or vehicle control to the appropriate wells.

  • Initiate the kinase reaction by adding the diluted VEGFR2 enzyme to the wells.

  • Incubate the plate at 30°C for 45 minutes.[2]

  • After incubation, add the Kinase-Glo® MAX reagent to each well to stop the reaction and generate a luminescent signal.

  • Incubate at room temperature for 15 minutes, protected from light.

  • Measure the luminescence using a microplate reader. The signal is inversely proportional to the kinase activity.

  • Calculate the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of the inhibitor.

Cell Proliferation (MTT) Assay

This colorimetric assay assesses the effect of this compound on the proliferation of cancer cell lines.

2.2.1. Materials

  • Cancer cell lines overexpressing HER/EGFR or VEGFR (e.g., MCF-7, HepG2)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

2.2.2. Protocol

  • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of this compound or a vehicle control.

  • Incubate the plate for the desired treatment period (e.g., 48-72 hours).

  • After incubation, add MTT solution to each well and incubate for another 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[3]

In Vivo Xenograft Mouse Model

Patient-derived xenograft (PDX) models are used to evaluate the anti-tumor efficacy of this compound in a more clinically relevant setting.[4]

2.3.1. Materials

  • Immunodeficient mice (e.g., NSG mice)[5]

  • Patient-derived tumor tissue or cancer cell lines

  • This compound

  • Appropriate vehicle for in vivo administration

  • Surgical and injection equipment

  • Calipers for tumor measurement

2.3.2. Protocol

  • Implant tumor fragments or cells subcutaneously or orthotopically into the immunodeficient mice.[6]

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Prepare the this compound formulation in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).

  • Administer this compound or the vehicle control to the mice according to the predetermined dosing schedule and dosage.

  • Monitor the tumor size using calipers and the body weight of the mice regularly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Evaluate the anti-tumor efficacy by comparing the tumor growth inhibition in the treatment group to the control group.

Signaling Pathway and Experimental Workflow Diagrams

This compound Mechanism of Action

This compound exerts its anti-cancer effects by simultaneously inhibiting the HER/EGFR and VEGFR signaling pathways, which are crucial for tumor growth, proliferation, and angiogenesis.

BMS690154_Mechanism cluster_her HER/EGFR Signaling cluster_vegfr VEGFR Signaling HER1 HER1 (EGFR) Downstream Downstream Signaling (PI3K/AKT, MAPK) HER1->Downstream HER2 HER2 HER2->Downstream HER4 HER4 HER4->Downstream VEGFR1 VEGFR1 VEGFR1->Downstream VEGFR2 VEGFR2 VEGFR2->Downstream VEGFR3 VEGFR3 VEGFR3->Downstream BMS690154 This compound BMS690154->HER1 BMS690154->HER2 BMS690154->HER4 BMS690154->VEGFR1 BMS690154->VEGFR2 BMS690154->VEGFR3 Proliferation Cell Proliferation & Survival Downstream->Proliferation Angiogenesis Angiogenesis Downstream->Angiogenesis in_vitro_workflow start Start reconstitution Reconstitute this compound (DMSO Stock) start->reconstitution treatment Treat Cells with Serial Dilutions of this compound reconstitution->treatment cell_culture Culture Cancer Cell Lines (e.g., MCF-7, HepG2) cell_culture->treatment incubation Incubate for 48-72 hours treatment->incubation assay Perform Cell Viability Assay (e.g., MTT) incubation->assay data_analysis Analyze Data & Determine IC50 assay->data_analysis end End data_analysis->end in_vivo_workflow start Start implantation Implant Tumor Cells/Tissue into Immunodeficient Mice start->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth randomization Randomize Mice into Treatment & Control Groups tumor_growth->randomization dosing Administer this compound or Vehicle randomization->dosing monitoring Monitor Tumor Volume & Body Weight dosing->monitoring endpoint Study Endpoint monitoring->endpoint analysis Tumor Excision & Analysis endpoint->analysis end End analysis->end

References

Application Notes and Protocols: BMS-690514 in Combination with Chemotherapy In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in-vitro application of BMS-690514, a potent pan-HER/VEGFR inhibitor, in combination with standard chemotherapy agents. The provided protocols and background information are intended to guide the design and execution of preclinical studies to evaluate the synergistic potential of this combination therapy.

Introduction

BMS-690514 is an orally bioavailable small molecule that reversibly inhibits multiple receptor tyrosine kinases, including epidermal growth factor receptor (EGFR/HER1), HER2, HER4, and vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[1][2][3] By targeting both the HER family of receptors, which are crucial for tumor cell proliferation and survival, and the VEGFRs, which are key mediators of angiogenesis, BMS-690514 offers a dual mechanism of action against tumor growth and vascularization.[2] The combination of BMS-690514 with conventional chemotherapy presents a promising strategy to enhance anti-tumor efficacy and overcome potential resistance mechanisms. Preclinical and clinical studies have suggested that combining agents targeting the VEGF pathway with chemotherapy can be beneficial.[4] A phase I clinical trial has evaluated the combination of BMS-690514 with paclitaxel and carboplatin in patients with advanced solid tumors, providing a strong rationale for in-vitro investigation of this combination.

Mechanism of Action: Dual Inhibition of HER and VEGFR Pathways

BMS-690514 exerts its anti-tumor effects by simultaneously blocking two critical signaling pathways involved in cancer progression:

  • HER (ErbB) Pathway Inhibition: The HER family of receptors (EGFR, HER2, HER3, and HER4) are transmembrane receptor tyrosine kinases that, upon activation by ligands such as EGF, lead to receptor dimerization and autophosphorylation. This initiates downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/Akt/mTOR pathways, which drive cell proliferation, survival, and migration. Overexpression or activating mutations of HER receptors are common in many epithelial cancers. BMS-690514 inhibits the kinase activity of EGFR, HER2, and HER4, thereby blocking these downstream signals.

  • VEGFR Pathway Inhibition: The VEGFRs, particularly VEGFR2, are the primary mediators of angiogenesis, the formation of new blood vessels from pre-existing ones. This process is essential for tumor growth and metastasis, as it supplies tumors with oxygen and nutrients. The binding of VEGF-A to VEGFR2 on endothelial cells triggers receptor dimerization, phosphorylation, and a signaling cascade that promotes endothelial cell proliferation, migration, and survival, leading to new vessel formation. BMS-690514 inhibits the kinase activity of VEGFRs, thereby disrupting the tumor blood supply.

The dual inhibition of these pathways by BMS-690514 is expected to have a broader and more potent anti-tumor effect than targeting either pathway alone.

Signaling Pathway Diagrams

HER_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF HER1/2 EGFR/HER2 EGF->HER1/2 Binds RAS RAS HER1/2->RAS Activates PI3K PI3K HER1/2->PI3K Activates BMS-690514 BMS-690514 BMS-690514->HER1/2 Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival

Caption: HER Signaling Pathway Inhibition by BMS-690514.

VEGFR_Signaling_Pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCγ PLCγ VEGFR2->PLCγ Activates RAS RAS VEGFR2->RAS Activates BMS-690514 BMS-690514 BMS-690514->VEGFR2 Inhibits PKC PKC PLCγ->PKC Angiogenesis Proliferation, Migration, Survival PKC->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: VEGFR Signaling Pathway Inhibition by BMS-690514.

Data Presentation: In Vitro Combination Studies

While specific in-vitro combination data for BMS-690514 with chemotherapy is not extensively available in the public domain, this section outlines the expected data presentation from such studies. The following tables are templates for summarizing quantitative data from in-vitro synergy experiments.

Table 1: Single-Agent Cytotoxicity (IC50 Values)

Cell LineBMS-690514 IC50 (nM)Chemotherapy Agent (e.g., Paclitaxel) IC50 (nM)Chemotherapy Agent (e.g., Cisplatin) IC50 (nM)
NCI-H1975 (NSCLC)Data to be determinedData to be determinedData to be determined
A549 (NSCLC)Data to be determinedData to be determinedData to be determined
BT-474 (Breast)Data to be determinedData to be determinedData to be determined
SK-OV-3 (Ovarian)Data to be determinedData to be determinedData to be determined

Table 2: Combination Index (CI) Values for BMS-690514 and Chemotherapy

The Combination Index (CI) method by Chou and Talalay is commonly used to quantify drug interactions, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Cell LineCombinationCI Value at ED50CI Value at ED75CI Value at ED90Interpretation
NCI-H1975BMS-690514 + PaclitaxelData to be determinedData to be determinedData to be determinedSynergistic/Additive/Antagonistic
NCI-H1975BMS-690514 + CisplatinData to be determinedData to be determinedData to be determinedSynergistic/Additive/Antagonistic
A549BMS-690514 + PaclitaxelData to be determinedData to be determinedData to be determinedSynergistic/Additive/Antagonistic
A549BMS-690514 + CisplatinData to be determinedData to be determinedData to be determinedSynergistic/Additive/Antagonistic

Experimental Protocols

The following are detailed protocols for key in-vitro experiments to assess the combination effects of BMS-690514 and chemotherapy.

Protocol 1: Cell Viability/Cytotoxicity Assay (e.g., MTT or CellTiter-Glo® Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of single agents and for assessing the synergistic effects of the combination.

Materials:

  • Cancer cell lines of interest (e.g., NSCLC, breast, ovarian)

  • Complete cell culture medium

  • BMS-690514 (stock solution in DMSO)

  • Chemotherapy agent (e.g., Paclitaxel, Cisplatin; stock solution in appropriate solvent)

  • 96-well cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • DMSO or solubilization buffer for MTT

  • Plate reader (absorbance or luminescence)

Workflow Diagram:

Cytotoxicity_Assay_Workflow A 1. Seed cells in 96-well plates (e.g., 5,000 cells/well) B 2. Incubate for 24 hours A->B C 3. Treat with serial dilutions of: - BMS-690514 alone - Chemotherapy agent alone - Combination of both (fixed ratio or matrix) B->C D 4. Incubate for 72 hours C->D E 5. Add MTT or CellTiter-Glo® reagent D->E F 6. Incubate as per manufacturer's instructions E->F G 7. Measure absorbance (MTT) or luminescence (CellTiter-Glo®) F->G H 8. Data analysis: - Calculate % viability - Determine IC50 values - Calculate Combination Index (CI) G->H

Caption: Workflow for In Vitro Cytotoxicity Assay.

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of BMS-690514 and the chemotherapy agent(s) in culture medium. For combination studies, prepare a matrix of concentrations or a fixed ratio of the two drugs.

  • Treatment: Remove the overnight culture medium from the cells and add the drug-containing medium. Include vehicle-only controls.

  • Incubation: Incubate the plates for a period of 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment:

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution to dissolve the formazan crystals.

    • For CellTiter-Glo® assay: Follow the manufacturer's protocol to lyse the cells and measure the luminescent signal.

  • Data Acquisition: Read the absorbance at the appropriate wavelength for the MTT assay or the luminescence for the CellTiter-Glo® assay using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each agent using non-linear regression analysis. For combination studies, calculate the Combination Index (CI) using software such as CompuSyn.

Protocol 2: Clonogenic Survival Assay

This assay assesses the long-term effects of drug treatment on the ability of single cells to form colonies.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • BMS-690514 and chemotherapy agent(s)

  • 6-well cell culture plates

  • Trypsin-EDTA

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Workflow Diagram:

Clonogenic_Assay_Workflow A 1. Treat cells in culture flasks with drugs for a defined period (e.g., 24 hours) B 2. Harvest and count viable cells A->B C 3. Seed a low density of cells (e.g., 200-1000 cells/well) into 6-well plates B->C D 4. Incubate for 10-14 days until colonies are visible C->D E 5. Wash, fix, and stain colonies with Crystal Violet D->E F 6. Count colonies (≥50 cells) E->F G 7. Calculate Plating Efficiency (PE) and Surviving Fraction (SF) F->G

References

Application Notes: Detection of p-EGFR Inhibition by BMS-690154 via Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive protocol for assessing the efficacy of BMS-690154, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), by measuring the phosphorylation status of EGFR in treated cells. The following Western blot protocol is designed for researchers, scientists, and drug development professionals to accurately quantify the inhibition of EGFR signaling.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that functions as a receptor tyrosine kinase.[1] Upon binding to its ligands, such as EGF, EGFR dimerizes and undergoes autophosphorylation on several tyrosine residues in its intracellular domain.[2] This phosphorylation event initiates downstream signaling cascades that regulate critical cellular processes, including proliferation, survival, and migration.[1] Aberrant EGFR activation is a hallmark of many cancers, making it a key target for therapeutic intervention.[1][3]

This compound is an orally active small molecule inhibitor that targets the tyrosine kinase domain of EGFR, as well as HER2, HER4, and VEGFR.[4] By binding to the ATP-binding site of the kinase domain, it prevents autophosphorylation and subsequent activation of downstream pathways.[1][5] This protocol details the use of Western blotting to detect the levels of phosphorylated EGFR (p-EGFR) in cells before and after treatment with this compound, providing a direct measure of the compound's inhibitory activity.

EGFR Signaling and Inhibition by this compound

The following diagram illustrates the EGFR signaling pathway and the mechanism of action for this compound.

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR_inactive EGFR (Monomer) EGF->EGFR_inactive Binding EGFR_dimer EGFR Dimer EGFR_inactive->EGFR_dimer Dimerization pEGFR p-EGFR (Phosphorylated) EGFR_dimer->pEGFR Autophosphorylation Downstream Downstream Signaling (Proliferation, Survival) pEGFR->Downstream Activation BMS This compound BMS->EGFR_dimer Inhibition

EGFR signaling pathway and this compound inhibition mechanism.

Experimental Workflow

The diagram below outlines the major steps in the Western blot protocol for analyzing p-EGFR levels.

Western_Blot_Workflow A 1. Cell Culture & Seeding B 2. Treatment (this compound, Vehicle, EGF) A->B C 3. Cell Lysis (with Phosphatase Inhibitors) B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (PVDF Membrane) E->F G 7. Immunoblotting (Blocking & Antibody Incubation) F->G H 8. Signal Detection (ECL Substrate) G->H I 9. Data Analysis H->I

High-level workflow for p-EGFR Western blot analysis.

Detailed Experimental Protocol

This protocol is optimized for detecting changes in EGFR phosphorylation. It is crucial to include phosphatase inhibitors in the lysis buffer to preserve the phosphorylation state of the proteins.

Materials and Reagents
  • Cell Line: A suitable cell line with detectable EGFR expression (e.g., A431, HCC827).

  • This compound: Prepare stock solutions in DMSO.

  • Epidermal Growth Factor (EGF): For use as a positive control for EGFR activation.[6][7]

  • Buffers and Solutions:

    • RIPA Lysis Buffer: For efficient solubilization of membrane proteins.[8] (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS).

    • Protease and Phosphatase Inhibitor Cocktails: Add fresh to lysis buffer before use.

    • PBS (Phosphate-Buffered Saline): Ice-cold for washing cells.

    • SDS-PAGE Sample Buffer (e.g., 2x Laemmli buffer).

    • Tris-Glycine-SDS Running Buffer.

    • Transfer Buffer: (e.g., Towbin buffer).

    • TBST (Tris-Buffered Saline with 0.1% Tween 20): For washing membranes.

    • Blocking Buffer: 5% w/v Bovine Serum Albumin (BSA) in TBST. Casein may also be used, but milk is not recommended as it may cause high background with phospho-antibodies.[6]

  • Antibodies:

    • Primary Antibody: Rabbit anti-phospho-EGFR (e.g., Tyr1173, Tyr1068).

    • Control Primary Antibodies: Rabbit or mouse anti-total EGFR and anti-GAPDH or anti-β-actin (for loading control).

    • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Equipment:

    • SDS-PAGE and Western blot apparatus.

    • PVDF membranes.[9]

    • Chemiluminescence imaging system.

Cell Culture and Treatment
  • Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Starvation (Optional): Once cells are attached, replace the medium with a serum-free or low-serum medium for 12-24 hours. This reduces basal EGFR activation.

  • Treatment:

    • Negative Control: Treat cells with vehicle (DMSO) only.

    • Positive Control: Treat cells with EGF (e.g., 100 ng/mL) for 5-10 minutes to induce robust EGFR phosphorylation.[7]

    • Experimental Group: Treat cells with the desired concentrations of this compound for the specified duration (e.g., 1-2 hours).

    • Combination: For some experiments, pre-treat with this compound before stimulating with EGF.

Lysate Preparation
  • After treatment, place the culture plates on ice and aspirate the medium.

  • Wash the cells twice with ice-cold PBS.

  • Add 100-150 µL of ice-cold RIPA Lysis Buffer (freshly supplemented with protease and phosphatase inhibitors) to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

Protein Quantification
  • Determine the protein concentration of each lysate using a BCA Protein Assay Kit.[9]

  • Calculate the volume of lysate needed to obtain 20-40 µg of total protein per sample.

  • Add an equal volume of 2x SDS-PAGE sample buffer to the calculated lysate volume.

  • Denature the samples by heating at 95-100°C for 5 minutes.

SDS-PAGE and Protein Transfer
  • Load 20-40 µg of protein per lane onto an 8-10% SDS-polyacrylamide gel.

  • Run the gel until the dye front reaches the bottom.

  • Transfer the separated proteins to a PVDF membrane according to the manufacturer's instructions.

Immunoblotting
  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[6]

  • Primary Antibody Incubation:

    • Dilute the primary anti-p-EGFR antibody in 5% BSA in TBST at the recommended dilution (e.g., 1:1000).[10]

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[9][11]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST at room temperature.

  • Secondary Antibody Incubation:

    • Dilute the HRP-conjugated secondary antibody in the blocking buffer (e.g., 1:5000 to 1:10,000).

    • Incubate the membrane for 1 hour at room temperature with gentle agitation.[11]

  • Final Washes: Wash the membrane three to five times for 5 minutes each with TBST.[11]

Signal Detection and Analysis
  • Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's protocol.

  • Incubate the membrane with the ECL substrate.

  • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing: To normalize the p-EGFR signal, the membrane can be stripped and reprobed for total EGFR and a loading control (e.g., GAPDH or β-actin).

  • Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the p-EGFR signal to the total EGFR signal. Further normalize this ratio to the loading control to correct for any loading inaccuracies.

Quantitative Experimental Parameters

The following table provides recommended starting points for key quantitative parameters. Optimization may be required depending on the specific cell line and antibodies used.

ParameterRecommended ValueNotes
Protein Load per Lane 20 - 40 µgEnsure consistent loading across all lanes.
SDS-PAGE Gel % 8 - 10%EGFR has a high molecular weight (~175 kDa).
Blocking Buffer 5% BSA in TBSTRecommended for phospho-antibodies to minimize background.[6]
Primary Antibody Dilution 1:1000A common starting point; refer to the manufacturer's datasheet.[9][10][12]
Primary Incubation Overnight at 4°CCan increase signal intensity for low-abundance proteins.[12]
Secondary Antibody Dilution 1:5000 - 1:10,000Adjust based on signal strength and background.
Secondary Incubation 1 hour at Room TempGenerally sufficient for a strong signal.[11]
EGF Stimulation 100 ng/mL for 5-10 minUsed as a positive control for p-EGFR induction.[7]
This compound Treatment 1 nM - 1 µM for 1-2 hoursTitrate concentration and time to determine IC50.

References

Application Notes and Protocols for Anti-angiogenesis Assays Using BMS-690154

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the anti-angiogenic properties of BMS-690154, a potent pan-HER/VEGFR2 receptor tyrosine kinase inhibitor. The following sections detail the mechanism of action, experimental protocols for key in vitro and in vivo assays, and expected outcomes based on the compound's known targets.

Introduction to this compound and Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. Tumors require a dedicated blood supply to obtain nutrients and oxygen and to metastasize to distant organs. The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through VEGF Receptor 2 (VEGFR2), is a primary driver of angiogenesis. This compound is a small molecule inhibitor that targets VEGFR2, as well as the Human Epidermal Growth Factor Receptor (HER) family of receptor tyrosine kinases. By inhibiting VEGFR2, this compound is expected to block the downstream signaling cascades that lead to endothelial cell proliferation, migration, and tube formation, thereby inhibiting angiogenesis.

Mechanism of Action: Signaling Pathway

This compound exerts its anti-angiogenic effects by inhibiting the phosphorylation of VEGFR2. This action blocks the activation of downstream signaling pathways crucial for endothelial cell function, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are essential for cell proliferation and survival.

BMS-690154_Mechanism_of_Action This compound Anti-Angiogenic Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCg VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates This compound This compound This compound->VEGFR2 Inhibits PKC PKC PLCg->PKC Akt Akt PI3K->Akt MAPK MAPK PKC->MAPK Survival Survival Akt->Survival Proliferation Proliferation MAPK->Proliferation Migration Migration MAPK->Migration

Caption: this compound inhibits VEGF-induced signaling.

Quantitative Data Summary

AssayCell TypeExpected IC50 Range (nM)
Endothelial Cell ProliferationHUVEC10 - 100
Endothelial Cell MigrationHUVEC20 - 200
Endothelial Cell Tube FormationHUVEC50 - 500
VEGFR2 Kinase InhibitionN/A1 - 50

Experimental Protocols

The following are detailed protocols for commonly used in vitro and in vivo assays to evaluate the anti-angiogenic activity of this compound.

In Vitro Assays

1. Endothelial Cell Proliferation Assay

This assay measures the ability of this compound to inhibit the growth of endothelial cells, a key step in angiogenesis.

  • Materials:

    • Human Umbilical Vein Endothelial Cells (HUVECs)

    • Endothelial Growth Medium (EGM-2)

    • Fetal Bovine Serum (FBS)

    • This compound (dissolved in DMSO)

    • 96-well plates

    • Cell viability reagent (e.g., CellTiter-Glo®)

    • Plate reader

  • Protocol:

    • Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in EGM-2 supplemented with 2% FBS.

    • Allow cells to adhere overnight.

    • Prepare serial dilutions of this compound in EGM-2. The final DMSO concentration should not exceed 0.1%.

    • Replace the medium with the this compound dilutions. Include vehicle control (DMSO) and untreated control wells.

    • Incubate for 72 hours at 37°C in a humidified incubator with 5% CO2.

    • Add the cell viability reagent according to the manufacturer's instructions.

    • Measure luminescence or absorbance using a plate reader.

    • Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.

2. Endothelial Cell Migration Assay (Wound Healing Assay)

This assay assesses the effect of this compound on the migratory capacity of endothelial cells.

  • Materials:

    • HUVECs

    • EGM-2 with 2% FBS

    • 6-well plates

    • 200 µL pipette tips

    • This compound

    • Microscope with a camera

  • Protocol:

    • Seed HUVECs in 6-well plates and grow to confluence.

    • Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.

    • Wash with PBS to remove detached cells.

    • Add fresh EGM-2 containing different concentrations of this compound.

    • Capture images of the scratch at 0 hours and after 12-24 hours.

    • Measure the width of the scratch at different points and calculate the percentage of wound closure.

3. Endothelial Cell Tube Formation Assay

This assay evaluates the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.[1][2]

  • Materials:

    • HUVECs

    • EGM-2

    • Basement Membrane Extract (BME), growth factor reduced

    • 96-well plate

    • This compound

    • Calcein AM (for visualization)

    • Fluorescence microscope

  • Protocol:

    • Thaw BME on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of BME per well.

    • Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.

    • Resuspend HUVECs in EGM-2 containing various concentrations of this compound at a density of 2 x 10^5 cells/mL.

    • Add 100 µL of the cell suspension to each BME-coated well.

    • Incubate for 6-18 hours at 37°C.

    • Stain the cells with Calcein AM and visualize the tube network using a fluorescence microscope.

    • Quantify the degree of tube formation by measuring parameters such as the number of nodes, number of meshes, and total tube length using image analysis software.

Tube_Formation_Workflow Endothelial Cell Tube Formation Assay Workflow Start Start Coat Plate with BME Coat Plate with BME Start->Coat Plate with BME Solidify BME Solidify BME Coat Plate with BME->Solidify BME Prepare HUVEC Suspension with this compound Prepare HUVEC Suspension with this compound Solidify BME->Prepare HUVEC Suspension with this compound Seed Cells on BME Seed Cells on BME Prepare HUVEC Suspension with this compound->Seed Cells on BME Incubate Incubate Seed Cells on BME->Incubate Visualize and Quantify Visualize and Quantify Incubate->Visualize and Quantify End End Visualize and Quantify->End

Caption: Workflow for the in vitro tube formation assay.

In Vivo Assays

1. Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a well-established in vivo model to study angiogenesis and the effects of inhibitors.

  • Materials:

    • Fertilized chicken eggs (day 3 of incubation)

    • Sterile PBS

    • Thermostable plastic rings

    • This compound formulated for in vivo use

    • Stereomicroscope

  • Protocol:

    • Incubate fertilized eggs at 37.5°C with 60% humidity.

    • On day 3, create a small window in the eggshell to expose the CAM.

    • On day 10, place a sterile thermostable plastic ring on the CAM.

    • Apply a solution of this compound (or vehicle control) onto the CAM within the ring.

    • Reseal the window and return the egg to the incubator.

    • After 48-72 hours, examine the CAM under a stereomicroscope.

    • Quantify the anti-angiogenic effect by counting the number of blood vessels within the ring or by measuring the area of vessel growth inhibition.

2. Murine Xenograft Tumor Model

This model assesses the effect of this compound on tumor growth and angiogenesis in a living organism.

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID)

    • Human tumor cell line (e.g., A549 lung carcinoma)

    • Matrigel

    • This compound formulated for oral administration

    • Calipers

    • Anti-CD31 antibody for immunohistochemistry

  • Protocol:

    • Inject human tumor cells subcutaneously into the flank of the mice.

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize mice into treatment and control groups.

    • Administer this compound orally daily. The control group receives the vehicle.

    • Measure tumor volume with calipers every 2-3 days.

    • At the end of the study, excise the tumors.

    • Perform immunohistochemical staining of tumor sections with an anti-CD31 antibody to visualize and quantify microvessel density (MVD). A reduction in MVD in the this compound-treated group compared to the control group indicates anti-angiogenic activity.

Xenograft_Workflow Murine Xenograft Model Workflow Start Start Tumor Cell Implantation Tumor Cell Implantation Start->Tumor Cell Implantation Tumor Growth Tumor Growth Tumor Cell Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Treatment with this compound Treatment with this compound Randomization->Treatment with this compound Tumor Volume Measurement Tumor Volume Measurement Treatment with this compound->Tumor Volume Measurement Tumor Excision and Analysis Tumor Excision and Analysis Tumor Volume Measurement->Tumor Excision and Analysis End End Tumor Excision and Analysis->End

Caption: Workflow for the in vivo murine xenograft model.

Troubleshooting

  • Inconsistent results in in vitro assays: Ensure consistent cell passage number and seeding density. Check for lot-to-lot variability in BME.

  • High toxicity in in vivo studies: Adjust the dose and formulation of this compound. Monitor animal weight and overall health closely.

  • No significant anti-angiogenic effect: Confirm the activity of this compound on its target (VEGFR2 phosphorylation) in a separate biochemical assay. Ensure the chosen tumor model is angiogenesis-dependent.

Conclusion

This compound is a promising anti-angiogenic agent due to its potent inhibition of VEGFR2. The protocols outlined in these application notes provide a comprehensive framework for evaluating its efficacy in both in vitro and in vivo settings. Careful experimental design and execution are crucial for obtaining reliable and reproducible data to support further drug development.

References

Application Notes and Protocols for Cell Viability Assay with BMS-690154 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-690154 is a potent, orally available small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs), playing a critical role in cancer cell proliferation, survival, and angiogenesis. Primarily, it functions as a pan-inhibitor of the human epidermal growth factor receptor (HER/ErbB) family, including EGFR (HER1), HER2, and HER4, and the vascular endothelial growth factor receptor (VEGFR) family, particularly VEGFR2. By blocking the ATP binding sites of these receptors, this compound effectively abrogates the downstream signaling cascades, such as the PI3K/Akt and MAPK pathways, which are crucial for tumor growth and vascularization. These application notes provide detailed protocols for assessing the cytotoxic effects of this compound on various cancer cell lines using the MTT and Trypan Blue exclusion assays.

Mechanism of Action: Targeting EGFR and VEGFR Signaling

This compound exerts its anti-cancer effects by concurrently inhibiting two major signaling pathways crucial for tumor progression:

  • EGFR Signaling: The epidermal growth factor receptor (EGFR) signaling pathway, upon activation by ligands like EGF, initiates a cascade of events including the activation of the PI3K/Akt and MAPK pathways. These pathways are central to regulating cell proliferation, survival, and differentiation. In many cancer types, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. This compound competitively binds to the ATP-binding pocket of the EGFR tyrosine kinase domain, preventing its autophosphorylation and subsequent activation of downstream effectors.

  • VEGFR Signaling: The vascular endothelial growth factor receptor (VEGFR), particularly VEGFR2, is the primary mediator of angiogenesis—the formation of new blood vessels. This process is essential for supplying tumors with the necessary nutrients and oxygen for their growth and metastasis. The binding of VEGF to its receptor triggers a signaling cascade that promotes the proliferation and migration of endothelial cells. This compound inhibits VEGFR2 kinase activity, thereby disrupting the angiogenic process and limiting tumor growth.

Data Presentation: In Vitro Efficacy of this compound

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines, demonstrating its broad-spectrum anti-proliferative activity.

Table 1: IC50 Values of this compound in Lung Cancer Cell Lines

Cell LineCancer TypeEGFR StatusIC50 (nM)
HCC827Non-Small Cell Lung CancerExon 19 Deletion2
PC-9Non-Small Cell Lung CancerExon 19 Deletion35
H1975Non-Small Cell Lung CancerL858R, T790M100 - 500
A549Non-Small Cell Lung CancerWild-Type>1000
H460Non-Small Cell Lung CancerWild-Type>1000

Table 2: IC50 Values of this compound in Breast Cancer Cell Lines

Cell LineCancer TypeHER2 StatusIC50 (nM)
BT-474Breast Ductal CarcinomaAmplified20
SK-BR-3Breast AdenocarcinomaAmplified60
MDA-MB-231Breast AdenocarcinomaNegative>1000
MCF-7Breast AdenocarcinomaNegative>1000

Table 3: IC50 Values of this compound in Other Cancer Cell Lines

Cell LineCancer TypeTarget StatusIC50 (nM)
N87Gastric CarcinomaHER2 Amplified40
A431Epidermoid CarcinomaEGFR Amplified10
DiFiColorectal CancerEGFR Amplified5

Mandatory Visualizations

EGFR_VEGFR_Signaling_Pathway This compound Inhibition of EGFR and VEGFR Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras VEGFR2->PI3K VEGFR2->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Survival Cell Survival mTOR->Cell Survival Proliferation Proliferation mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Expression Gene Expression ERK->Gene Expression This compound This compound This compound->EGFR Inhibits This compound->VEGFR2 Inhibits

Caption: this compound inhibits EGFR and VEGFR2, blocking downstream PI3K/Akt and MAPK pathways.

Cell_Viability_Workflow Experimental Workflow for Cell Viability Assays Start Start Cell_Seeding Seed cells in 96-well plates Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Drug_Treatment Treat with this compound (serial dilutions) Incubation_24h->Drug_Treatment Incubation_72h Incubate for 72h Drug_Treatment->Incubation_72h Assay_Choice Choose Assay Incubation_72h->Assay_Choice MTT_Assay Add MTT reagent Incubate 4h Assay_Choice->MTT_Assay Metabolic Activity Trypan_Blue_Assay Harvest cells Stain with Trypan Blue Assay_Choice->Trypan_Blue_Assay Membrane Integrity Solubilization Add Solubilization Buffer Incubate overnight MTT_Assay->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate % Viability and IC50 Absorbance_Reading->Data_Analysis Cell_Counting Count viable and non-viable cells (Hemocytometer) Trypan_Blue_Assay->Cell_Counting Cell_Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining cell viability after this compound treatment using MTT or Trypan Blue assays.

Experimental Protocols

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well flat-bottom plates

  • MTT reagent (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. A typical concentration range to test would be from 0.1 nM to 10 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control medium.

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the 72-hour incubation, add 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

2. Trypan Blue Exclusion Assay

This assay is used to differentiate viable from non-viable cells based on the principle that viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take it up.

Materials:

  • Cancer cell lines cultured in appropriate vessels (e.g., T-25 flasks)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Trypan Blue solution (0.4% in PBS)

  • Phosphate-buffered saline (PBS)

  • Hemocytometer

  • Microscope

  • Microcentrifuge tubes

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates) at a suitable density to ensure they are in the logarithmic growth phase at the time of the assay.

    • Allow cells to attach overnight.

    • Treat the cells with various concentrations of this compound (and a vehicle control) for 72 hours.

  • Cell Harvesting:

    • After the incubation period, collect the cell culture medium (which may contain floating dead cells).

    • Wash the adherent cells with PBS.

    • Trypsinize the adherent cells and resuspend them in complete medium.

    • Combine the collected medium and the resuspended adherent cells to ensure all cells are collected.

    • Centrifuge the cell suspension at 200 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in a known volume of PBS (e.g., 1 mL).

  • Staining with Trypan Blue:

    • In a microcentrifuge tube, mix a 1:1 ratio of the cell suspension and 0.4% Trypan Blue solution (e.g., 10 µL of cell suspension + 10 µL of Trypan Blue).

    • Mix gently and incubate at room temperature for 1-2 minutes. Do not exceed 5 minutes as this may lead to the staining of viable cells.

  • Cell Counting:

    • Load 10 µL of the cell-Trypan Blue mixture into a hemocytometer.

    • Under a microscope, count the number of viable (unstained, bright) and non-viable (blue-stained) cells in the four large corner squares of the hemocytometer grid.

  • Data Analysis:

    • Calculate the percentage of viable cells using the following formula: % Viability = (Number of Viable Cells / Total Number of Cells) x 100

    • Determine the effect of different this compound concentrations on cell viability.

Application Notes and Protocols for Studying Drug Resistance Mechanisms with BMS-690154

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-690154 is a potent, orally available, pan-HER/VEGFR inhibitor that targets multiple receptor tyrosine kinases involved in tumor growth and angiogenesis, including EGFR (HER1), HER2, HER4, and VEGFR. Its ability to simultaneously block these critical signaling pathways makes it a valuable tool for investigating mechanisms of drug resistance, particularly in the context of non-small cell lung cancer (NSCLC) and other solid tumors that have developed resistance to first-generation tyrosine kinase inhibitors (TKIs). These application notes provide detailed protocols for utilizing this compound to study and potentially overcome drug resistance in preclinical models.

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in a panel of NSCLC cell lines, including those with acquired resistance to gefitinib. This data allows for a direct comparison of its activity against sensitive and resistant phenotypes.

Cell LineEGFR StatusK-ras StatusGefitinib SensitivityThis compound IC50 (µM)
NCI-H358Wild-TypeMutantResistant0.138
A549Wild-TypeMutantResistant>10
NCI-H1975L858R/T790MWild-TypeResistant0.057
H3255 (Gefitinib-Resistant)L858RWild-TypeResistant0.004

Signaling Pathway Inhibition by this compound

This compound exerts its anti-tumor effects by inhibiting the phosphorylation of HER family and VEGFR receptors, thereby blocking downstream signaling cascades crucial for cell proliferation, survival, and angiogenesis. The diagram below illustrates the key pathways targeted by this compound.

BMS690154_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response EGFR EGFR (HER1) HER2, HER4 PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK VEGFR VEGFR PLCg_PKC PLCγ/PKC Pathway VEGFR->PLCg_PKC BMS690154 This compound BMS690154->EGFR inhibits BMS690154->VEGFR inhibits Survival Survival PI3K_AKT->Survival Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Angiogenesis Angiogenesis PLCg_PKC->Angiogenesis

This compound inhibits HER and VEGFR signaling pathways.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in studying drug resistance mechanisms.

Experimental Workflow for Investigating this compound in Drug-Resistant Models

The diagram below outlines a typical experimental workflow for evaluating this compound in both in vitro and in vivo models of drug resistance.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies start Start: Drug-Resistant Cancer Cell Lines cell_viability Cell Viability Assay (IC50 Determination) start->cell_viability western_blot Western Blot Analysis (Target Modulation) cell_viability->western_blot xenograft Establish Xenograft Model (Drug-Resistant Tumors) western_blot->xenograft Proceed to in vivo if in vitro results are promising treatment Treat with this compound xenograft->treatment tumor_measurement Monitor Tumor Growth treatment->tumor_measurement analysis Endpoint Analysis: Tumor Weight, Biomarkers tumor_measurement->analysis

Workflow for evaluating this compound in drug resistance.
Cell Viability Assay (IC50 Determination)

This protocol is for determining the concentration of this compound that inhibits cell growth by 50% using a standard MTT assay.

Materials:

  • This compound (stock solution in DMSO)

  • Drug-sensitive and drug-resistant cancer cell lines

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

  • Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate for 72 hours at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of solubilization solution to each well.

  • Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values by plotting the percentage of cell viability versus the log concentration of this compound.

Western Blot Analysis for Target Modulation

This protocol is to assess the effect of this compound on the phosphorylation of its target receptors (e.g., EGFR, HER2, VEGFR2) and downstream signaling proteins.

Materials:

  • Drug-sensitive and drug-resistant cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-HER2, anti-total-HER2, anti-phospho-VEGFR2, anti-total-VEGFR2, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, and anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatants using a BCA protein assay.

  • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to the corresponding total protein or a loading control like GAPDH.

In Vivo Xenograft Model for Efficacy Studies

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model of drug-resistant cancer.

Materials:

  • Drug-resistant cancer cell line

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Matrigel (optional)

  • This compound formulation for oral gavage

  • Vehicle control

  • Calipers

  • Animal balance

Procedure:

  • Subcutaneously inject 5-10 x 10^6 drug-resistant cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Administer this compound orally (e.g., once daily) at a predetermined dose. The control group should receive the vehicle.

  • Measure tumor dimensions with calipers and mouse body weight two to three times per week.

  • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting or immunohistochemistry).

  • Evaluate the anti-tumor efficacy by comparing the tumor growth inhibition between the treated and control groups.

Conclusion

This compound is a versatile pharmacological tool for investigating the complex mechanisms of drug resistance in cancer. Its broad-spectrum activity against key oncogenic drivers provides a means to probe for vulnerabilities in resistant tumors and explore novel combination strategies. The protocols outlined in these application notes provide a framework for researchers to effectively utilize this compound in their preclinical studies.

Troubleshooting & Optimization

Optimizing BMS-690154 concentration for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of BMS-690154 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, orally active, and reversible dual inhibitor of the human epidermal growth factor receptor (HER/ErbB) and vascular endothelial growth factor receptor (VEGFR) families of receptor tyrosine kinases.[1][2] It targets EGFR (HER1), HER2, and HER4, as well as VEGFR1, VEGFR2, and VEGFR3.[1][2] By inhibiting these pathways, this compound can simultaneously block tumor cell proliferation and tumor-associated angiogenesis (the formation of new blood vessels that supply tumors).[1][3]

Q2: What are the primary applications of this compound in cell culture?

A2: In a cell culture setting, this compound is primarily used to:

  • Investigate the effects of dual HER and VEGFR pathway inhibition on cancer cell proliferation, survival, and migration.

  • Determine the sensitivity of various cancer cell lines to this class of inhibitors.

  • Study the molecular mechanisms underlying resistance to EGFR or VEGFR targeted therapies.[3]

  • Assess its potential as a radiosensitizer in combination with radiation therapy.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is typically soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the powdered compound in high-quality, anhydrous DMSO to a concentration of 10-20 mM. It is recommended to gently vortex and, if necessary, use an ultrasonic bath to ensure the compound is fully dissolved. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q4: What is a typical effective concentration range for this compound in cell culture?

A4: The effective concentration of this compound can vary significantly depending on the cell line and the specific experimental endpoint. However, published data suggests that it is highly potent in the nanomolar range. For non-small cell lung cancer (NSCLC) cell lines, IC50 values for proliferation inhibition are often between 2 nM and 60 nM.[1] A good starting point for a dose-response experiment would be a range from 1 nM to 1 µM.

Data Presentation

Table 1: Biochemical IC50 Values of this compound Against Target Kinases

Target KinaseIC50 (nM)
EGFR (HER1)5[1]
HER220[1]
HER460[1]
VEGFR125-50[1]
VEGFR225-50[1]
VEGFR325-50[1]

Table 2: Cellular IC50 Values of this compound in Non-Small Cell Lung Cancer (NSCLC) Cell Lines

Cell LineEGFR StatusIC50 (nM) for Proliferation Inhibition
HCC4006Exon 19 Deletion2-35[1]
HCC827Exon 19 Deletion2-35[1]
PC9Exon 19 Deletion2-35[1]
DiFiGene AmplificationHighly Sensitive[1]
NCI-H2073Gene AmplificationHighly Sensitive[1]
A431Gene AmplificationHighly Sensitive[1]

Signaling Pathway and Experimental Workflow Visualization

BMS690154_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response EGFR EGFR/HER Family PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK VEGFR VEGFR Family VEGFR->PI3K_AKT VEGFR->RAS_MAPK PLC_PKC PLCγ/PKC Pathway VEGFR->PLC_PKC BMS690154 This compound BMS690154->EGFR Inhibits BMS690154->VEGFR Inhibits Proliferation Decreased Proliferation PI3K_AKT->Proliferation Survival Increased Apoptosis PI3K_AKT->Survival RAS_MAPK->Proliferation Migration Decreased Migration RAS_MAPK->Migration Angiogenesis Decreased Angiogenesis PLC_PKC->Angiogenesis PLC_PKC->Migration

Caption: Dual inhibition of HER and VEGFR pathways by this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A1 Prepare this compound Stock Solution (in DMSO) B1 Prepare Serial Dilutions of this compound A1->B1 A2 Cell Seeding in 96-well Plates B2 Treat Cells with Varying Concentrations A2->B2 B1->B2 B3 Incubate for 24-72 hours B2->B3 C1 Add MTT Reagent to each well B3->C1 C2 Incubate for 2-4 hours C1->C2 C3 Add Solubilization Solution (e.g., DMSO) C2->C3 D1 Measure Absorbance (570 nm) C3->D1 D2 Calculate Cell Viability (%) D1->D2 D3 Plot Dose-Response Curve and Determine IC50 D2->D3

Caption: Workflow for determining the optimal concentration of this compound.

Experimental Protocols

Protocol: Determining the Optimal Concentration of this compound using an MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on cell proliferation.

Materials:

  • This compound

  • Anhydrous DMSO

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1 µM, 500 nM, 250 nM, 125 nM, 62.5 nM, 31.25 nM, 15.6 nM, 7.8 nM, 3.9 nM, 1.95 nM, and a vehicle control with the same final DMSO concentration).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation:

    • Incubate the plate for the desired treatment duration (typically 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the log of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Troubleshooting Guide

Troubleshooting_Guide cluster_problem Problem cluster_cause Potential Cause cluster_solution Solution P1 Inconsistent or No Inhibition Observed C1_1 Incorrect Concentration Calculation P1->C1_1 C1_2 Compound Degradation P1->C1_2 C1_3 Cell Line Insensitivity P1->C1_3 P2 High Cell Death at Low Concentrations C2_1 Solvent (DMSO) Toxicity P2->C2_1 C2_2 Off-target Effects P2->C2_2 P3 Compound Precipitation in Media C3_1 Low Solubility in Aqueous Media P3->C3_1 C3_2 High Stock Concentration P3->C3_2 S1_1 Double-check all calculations and dilutions. C1_1->S1_1 S1_2 Use fresh stock solution; avoid repeated freeze-thaw cycles. C1_2->S1_2 S1_3 Confirm target expression in your cell line (e.g., via Western Blot). C1_3->S1_3 S2_1 Ensure final DMSO concentration is <0.5% and include a vehicle control. C2_1->S2_1 S2_2 Review literature for known off-target effects of dual HER/VEGFR inhibitors. C2_2->S2_2 S3_1 Prepare fresh dilutions from stock immediately before use. C3_1->S3_1 S3_2 Consider lowering the stock concentration and adjusting dilutions accordingly. C3_2->S3_2

Caption: Troubleshooting common issues with this compound experiments.

References

Technical Support Center: BMS-690154 Off-Target Effects in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of BMS-690154 in cancer cells. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Disclaimer: Publicly available, detailed quantitative data on the specific off-target effects of this compound is limited. The data presented in the following tables are representative examples based on typical kinase inhibitor profiling studies and should be considered illustrative. Researchers should generate their own experimental data to confirm the off-target profile of this compound in their specific cellular models.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets of this compound?

This compound is a potent, orally available, reversible inhibitor of pan-HER (EGFR, HER2, HER4) and VEGFR kinases. It is designed to target the ATP-binding site of these receptor tyrosine kinases, thereby inhibiting their downstream signaling pathways involved in tumor growth, proliferation, and angiogenesis.

Q2: I am observing unexpected phenotypic changes in my cancer cell line upon treatment with this compound that cannot be solely attributed to HER/VEGFR inhibition. What could be the cause?

Unexpected cellular phenotypes can often be attributed to the off-target activity of small molecule inhibitors. This compound, like many kinase inhibitors, may interact with other kinases or proteins within the cell, leading to unintended biological consequences. It is recommended to perform a comprehensive off-target profiling of this compound in your specific cell line to identify potential off-target kinases that might be responsible for the observed phenotype.

Q3: How can I experimentally identify the off-targets of this compound in my cancer cells?

Several experimental approaches can be employed to identify the off-targets of this compound:

  • Kinome Profiling: In vitro kinase assays using a large panel of recombinant kinases (e.g., KinomeScan™) can provide a broad overview of the compound's selectivity and identify potential off-target kinases.

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring the thermal stability of proteins upon ligand binding. It can be used to confirm the binding of this compound to its primary targets and identify novel intracellular targets.

  • Phosphoproteomics: Mass spectrometry-based phosphoproteomics can provide a global view of the changes in cellular signaling pathways upon this compound treatment, revealing downstream effects of both on-target and off-target inhibition.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values for this compound in different cancer cell lines.

  • Possible Cause 1: Variable expression levels of on- and off-target kinases. Different cell lines may have varying expression levels of the primary targets (HER/VEGFR family) and potential off-target kinases. Higher expression of a sensitive off-target could lead to a lower IC50 value.

    • Troubleshooting Step: Perform western blotting or qPCR to quantify the protein or mRNA expression levels of key on- and off-target kinases in your panel of cell lines.

  • Possible Cause 2: Presence of drug efflux pumps. Overexpression of ATP-binding cassette (ABC) transporters can lead to increased efflux of this compound, resulting in higher apparent IC50 values.

    • Troubleshooting Step: Co-treat cells with known inhibitors of ABC transporters (e.g., verapamil for P-glycoprotein) to see if the sensitivity to this compound is restored.

Issue 2: Development of resistance to this compound in long-term cultures.

  • Possible Cause 1: Gatekeeper mutations in the primary targets. Mutations in the kinase domain of EGFR or other HER family members can prevent the binding of this compound.

    • Troubleshooting Step: Sequence the kinase domains of the primary targets in the resistant cells to identify potential mutations.

  • Possible Cause 2: Upregulation of bypass signaling pathways. Cells may develop resistance by activating alternative signaling pathways that compensate for the inhibition of the HER/VEGFR pathways. This could be driven by off-target effects.

    • Troubleshooting Step: Perform phosphoproteomic analysis to compare the signaling landscapes of sensitive and resistant cells to identify upregulated bypass pathways.

Quantitative Data Summary

Table 1: Illustrative Off-Target Kinase Profile of this compound

This table presents hypothetical data from a kinome-wide binding assay, showing the dissociation constant (Kd) for this compound against a selection of kinases. Lower Kd values indicate stronger binding.

Kinase FamilyKinaseKd (nM)
On-Target EGFR1.5
HER23.0
HER42.5
VEGFR25.0
Off-Target Src FamilySRC
LYN
TEC FamilyBTK
TEC
OtherAURKA
PLK1
Table 2: Illustrative Phosphoproteomic Changes in A549 Cells Treated with this compound (1 µM, 24h)

This table shows hypothetical fold-changes in the phosphorylation of key signaling proteins in A549 lung cancer cells following treatment with this compound.

ProteinPhosphositePathwayFold Change vs. Control
On-Target Effects
EGFRY1068EGFR Signaling-3.5
AKTS473PI3K/AKT Signaling-2.8
ERK1/2T202/Y204MAPK Signaling-3.1
Potential Off-Target Effects
SRCY416Src Family Kinase Signaling-1.8
STAT3Y705JAK/STAT Signaling-1.5
RB1S807/811Cell Cycle Regulation-1.2

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Culture cancer cells to 80-90% confluency. Treat cells with this compound at the desired concentration or with vehicle control (e.g., DMSO) for 1-2 hours.

  • Harvesting and Lysis: Harvest cells by scraping, wash with PBS, and resuspend in a suitable lysis buffer containing protease and phosphatase inhibitors. Lyse the cells by freeze-thaw cycles.

  • Heat Treatment: Aliquot the cell lysates into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Centrifugation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant and analyze the protein levels of the target of interest by western blotting. The temperature at which 50% of the protein is denatured and aggregated is the melting temperature (Tm). An increase in Tm in the drug-treated samples compared to the control indicates target engagement.

Protocol 2: Phosphoproteomic Analysis
  • Cell Culture and Treatment: Culture cancer cells and treat with this compound or vehicle control as described for CETSA.

  • Protein Extraction and Digestion: Lyse the cells, extract proteins, and quantify the protein concentration. Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • Phosphopeptide Enrichment: Enrich for phosphopeptides using techniques such as Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use bioinformatics software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the phosphopeptides. Perform pathway analysis to identify signaling pathways affected by the drug treatment.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER/VEGFR HER/VEGFR PI3K PI3K HER/VEGFR->PI3K RAS RAS HER/VEGFR->RAS AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation SRC SRC SRC->Proliferation This compound This compound This compound->HER/VEGFR On-Target Inhibition This compound->SRC Off-Target Inhibition

Caption: On- and off-target effects of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_assays Assays cluster_data_analysis Data Analysis Cancer Cells Cancer Cells Treatment Treatment Cancer Cells->Treatment Lysis Lysis Treatment->Lysis Kinome Profiling Kinome Profiling Lysis->Kinome Profiling CETSA CETSA Lysis->CETSA Phosphoproteomics Phosphoproteomics Lysis->Phosphoproteomics Off-Target ID Off-Target ID Kinome Profiling->Off-Target ID Target Engagement Target Engagement CETSA->Target Engagement Pathway Analysis Pathway Analysis Phosphoproteomics->Pathway Analysis

Caption: Workflow for identifying off-target effects.

Technical Support Center: Overcoming Resistance to BMS-690154 In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Due to the limited availability of public research data specifically detailing in vitro resistance mechanisms and strategies to overcome them for BMS-690154, this technical support center provides general guidance based on known principles of resistance to HER/VEGFR inhibitors. Researchers are encouraged to use this as a foundational resource and to generate their own empirical data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent, orally available pan-HER/VEGFR2 receptor tyrosine kinase inhibitor. It is designed to target multiple key signaling pathways involved in tumor growth and angiogenesis by inhibiting the epidermal growth factor receptor (EGFR/HER1), HER2, HER4, and vascular endothelial growth factor receptor 2 (VEGFR2).

Q2: My cancer cell line is showing increasing resistance to this compound. What are the potential mechanisms?

While specific data for this compound is scarce, resistance to multi-targeted tyrosine kinase inhibitors (TKIs) like it can arise from several established mechanisms:

  • Target Alterations: Mutations in the kinase domain of HER family receptors or VEGFR2 can prevent effective drug binding.

  • Bypass Signaling Pathway Activation: Cancer cells can upregulate alternative signaling pathways to circumvent the inhibition of the primary targets. Common bypass pathways include MET, AXL, or the PI3K/AKT/mTOR pathway.

  • Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump the drug out of the cell, reducing its intracellular concentration.

  • Phenotypic Changes: Processes like the epithelial-to-mesenchymal transition (EMT) can confer a more resistant and migratory phenotype.

Troubleshooting Guide: Investigating this compound Resistance

If you are observing decreased sensitivity to this compound in your in vitro models, consider the following troubleshooting steps.

Observed Issue Potential Cause Recommended Action
Gradual increase in IC50 value over several passages.Development of acquired resistance.1. Perform Western blot analysis to check for upregulation of bypass signaling proteins (e.g., phospho-MET, phospho-AKT).2. Sequence the kinase domains of EGFR, HER2, and VEGFR2 to screen for mutations.3. Assess the expression of ABC transporters like P-gp.
Initial sensitivity followed by a rapid rebound in cell proliferation.Activation of compensatory feedback loops.Investigate early signaling events (e.g., within 1-24 hours of treatment) by Western blot to identify transiently activated pathways.
Heterogeneous response within the cell population.Presence of a pre-existing resistant subclone.Perform single-cell cloning and subsequent IC50 determination to isolate and characterize resistant populations.

Experimental Protocols

Protocol 1: Generation of a this compound Resistant Cell Line

This protocol describes a general method for inducing resistance to a TKI in a sensitive cancer cell line.

Materials:

  • Sensitive parental cancer cell line

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Cell counting solution (e.g., Trypan Blue)

  • 96-well plates for viability assays

  • MTT or similar cell viability reagent

Procedure:

  • Determine Initial IC50: Perform a dose-response experiment to determine the initial IC50 of this compound for the parental cell line.

  • Initial Treatment: Culture the cells in their complete medium supplemented with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in the culture medium. A common approach is to increase the dose by 1.5 to 2-fold at each step.

  • Monitor Viability: At each dose escalation, monitor the cell viability and proliferation rate. Allow the cells to recover and resume normal growth before the next dose increase.

  • Establish Resistant Line: Continue this process until the cells are able to proliferate in a concentration of this compound that is at least 5-10 times the initial IC50.

  • Characterize Resistant Line: Once a resistant line is established, perform regular IC50 assays to confirm the level of resistance compared to the parental line. The resistant line should be maintained in a medium containing a maintenance dose of this compound.

Protocol 2: Evaluating Combination Therapy to Overcome Resistance

This protocol outlines how to assess the synergistic effect of a combination therapy in a this compound resistant cell line.

Materials:

  • This compound resistant cell line

  • This compound

  • Second therapeutic agent (e.g., a MET inhibitor or an mTOR inhibitor)

  • 96-well plates

  • Cell viability assay reagent (e.g., CellTiter-Glo®)

  • Combination index analysis software (e.g., CompuSyn)

Procedure:

  • Single Agent Dose-Response: Determine the IC50 values for both this compound and the second agent individually in the resistant cell line.

  • Combination Matrix Setup: Design a matrix of drug concentrations in a 96-well plate. This typically involves serial dilutions of this compound along the rows and serial dilutions of the second agent along the columns. Include single-agent controls and a vehicle control.

  • Cell Seeding and Treatment: Seed the resistant cells into the 96-well plate and allow them to attach overnight. The next day, treat the cells with the drug combinations as designed in your matrix.

  • Viability Assay: After a set incubation period (e.g., 72 hours), perform a cell viability assay.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each drug combination. Use a program like CompuSyn to calculate the Combination Index (CI).

    • CI < 1: Synergistic effect

    • CI = 1: Additive effect

    • CI > 1: Antagonistic effect

Signaling Pathways and Experimental Workflows

This compound Signaling Inhibition

BMS690154_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects EGFR EGFR RAS/RAF/MEK/ERK RAS/RAF/MEK/ERK EGFR->RAS/RAF/MEK/ERK HER2 HER2 PI3K/AKT/mTOR PI3K/AKT/mTOR HER2->PI3K/AKT/mTOR VEGFR2 VEGFR2 PLCγ/PKC PLCγ/PKC VEGFR2->PLCγ/PKC This compound This compound This compound->EGFR Inhibits This compound->HER2 Inhibits This compound->VEGFR2 Inhibits Proliferation Proliferation RAS/RAF/MEK/ERK->Proliferation Survival Survival PI3K/AKT/mTOR->Survival Angiogenesis Angiogenesis PLCγ/PKC->Angiogenesis

Caption: Inhibition of HER and VEGFR2 signaling by this compound.

Potential Resistance Mechanisms to this compound

Resistance_Mechanisms cluster_resistance Mechanisms of Resistance This compound This compound Target Receptors EGFR/HER2/VEGFR2 This compound->Target Receptors Inhibition Cell Survival Cell Survival Target Receptors->Cell Survival Blocked by this compound Target Mutation Target Mutation Target Mutation->Target Receptors Alters binding site Bypass Activation Bypass Pathway Activation (e.g., MET) Bypass Activation->Cell Survival Drug Efflux Increased Drug Efflux (e.g., P-gp) Drug Efflux->this compound Reduces intracellular concentration

Caption: Overview of potential resistance mechanisms to this compound.

Workflow for Investigating and Overcoming Resistance

Experimental_Workflow Start Start Sensitive Cells Sensitive Parental Cell Line Start->Sensitive Cells Develop Resistance Induce Resistance (Dose Escalation) Sensitive Cells->Develop Resistance Resistant Cells Resistant Cell Line Develop Resistance->Resistant Cells Characterize Characterize Resistance (IC50, Western Blot, Sequencing) Resistant Cells->Characterize Hypothesize Hypothesize Mechanism (e.g., Bypass Pathway) Characterize->Hypothesize Test Combination Test Combination Therapy (e.g., + MET Inhibitor) Hypothesize->Test Combination Analyze Synergy Analyze Synergy (Combination Index) Test Combination->Analyze Synergy End End Analyze Synergy->End

Caption: Workflow for studying and overcoming this compound resistance.

BMS-690154 Stability in Cell Culture Media: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is BMS-690154 and what is its mechanism of action?

This compound is a potent, orally available small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs). It is classified as a pan-HER/VEGFR2 receptor tyrosine kinase inhibitor[1]. Its mechanism of action involves blocking the phosphorylation and activation of Epidermal Growth Factor Receptor (EGFR/HER1), HER2, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). By inhibiting these pathways, this compound can disrupt key cellular processes in cancer cells, including proliferation, survival, and angiogenesis.

Q2: How should I prepare and store stock solutions of this compound?

For optimal stability, it is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent like dimethyl sulfoxide (DMSO). Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term storage. When preparing working solutions, dilute the stock solution in your cell culture medium to the final desired concentration immediately before use. Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Q3: What are the common reasons for seeing variable or unexpected results with this compound in my cell culture experiments?

Inconsistent results with small molecule inhibitors like this compound can arise from several factors:

  • Compound Instability: The compound may be degrading in the cell culture medium over the course of your experiment.

  • Precipitation: The compound may precipitate out of solution, especially at higher concentrations, reducing its effective concentration.

  • Adsorption to Plastics: Small molecules can adsorb to the surface of plastic labware, lowering the available concentration.

  • Cell Density Effects: The effective concentration of the inhibitor can be influenced by the number of cells present.

  • Inconsistent Cell Health: Variations in cell health and passage number can affect their response to the inhibitor.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Problem Possible Cause Suggested Solution
Loss of compound activity over time Degradation of this compound in the cell culture medium.1. Perform a stability study to determine the half-life of this compound in your specific cell culture medium (see Experimental Protocols section).2. Replenish the medium with freshly prepared this compound at regular intervals based on its stability profile.3. Consider using a more stable medium formulation if possible.
High variability between replicate wells Precipitation of this compound.1. Visually inspect the culture medium for any signs of precipitation after adding the compound.2. Determine the solubility of this compound in your cell culture medium. Do not exceed the solubility limit.3. Prepare fresh dilutions from the stock solution for each experiment.
Adsorption of the compound to plasticware.1. Consider using low-adhesion plasticware.2. Pre-condition the plates by incubating them with a solution of the compound at the desired concentration, then replacing it with fresh compound-containing medium before adding cells.
Unexpectedly low potency (high IC50 value) Incorrect concentration of the active compound.1. Verify the concentration of your stock solution using a spectrophotometer or other analytical method.2. Ensure complete dissolution of the compound in the stock solvent and the final culture medium.
Cell density is too high.1. Optimize the cell seeding density for your assay. High cell numbers can metabolize or bind to the compound, reducing its effective concentration.
Cell death observed in vehicle control (e.g., DMSO) Solvent toxicity.1. Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.1%).2. Run a solvent toxicity curve to determine the maximum tolerated concentration for your specific cells.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Media using HPLC or LC-MS

This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium.

Materials:

  • This compound

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640) supplemented with serum as required

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator (37°C, 5% CO2)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Appropriate solvents for mobile phase and sample preparation

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Spike the cell culture medium with this compound to the desired final concentration. Include a control sample of this compound in a stable solvent (e.g., acetonitrile) at the same concentration.

  • Aliquot the spiked medium into sterile tubes or wells of a plate.

  • Incubate the samples at 37°C in a 5% CO2 incubator.

  • At various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), remove an aliquot for analysis.

  • Immediately stop any potential degradation by adding a quenching solvent (e.g., ice-cold acetonitrile) and store at -80°C until analysis.

  • Analyze the samples by HPLC or LC-MS to quantify the remaining concentration of this compound.

  • Plot the concentration of this compound as a function of time to determine its degradation kinetics and half-life in the cell culture medium.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER_Receptors HER Family (EGFR, HER2) PI3K_Akt PI3K/Akt Pathway HER_Receptors->PI3K_Akt RAS_MAPK RAS/MAPK Pathway HER_Receptors->RAS_MAPK VEGFR2 VEGFR2 VEGFR2->PI3K_Akt PLC_PKC PLCγ/PKC Pathway VEGFR2->PLC_PKC BMS690154 This compound BMS690154->HER_Receptors Inhibits BMS690154->VEGFR2 Inhibits Survival Cell Survival PI3K_Akt->Survival Proliferation Cell Proliferation RAS_MAPK->Proliferation Angiogenesis Angiogenesis PLC_PKC->Angiogenesis

Caption: Signaling pathways inhibited by this compound.

Stability_Workflow start Start: Prepare this compound Stock Solution spike Spike Cell Culture Medium with this compound start->spike incubate Incubate at 37°C, 5% CO2 spike->incubate sample Collect Aliquots at Different Time Points incubate->sample quench Quench Degradation (e.g., with Acetonitrile) sample->quench analyze Analyze by HPLC or LC-MS quench->analyze determine Determine Half-life and Degradation Kinetics analyze->determine

Caption: Experimental workflow for assessing this compound stability.

Troubleshooting_Tree start Inconsistent Experimental Results? check_precipitation Visible Precipitate in Media? start->check_precipitation Yes check_activity Loss of Activity Over Time? start->check_activity No check_precipitation->check_activity No solubility_issue Action: Lower Concentration or Change Solvent check_precipitation->solubility_issue Yes check_variability High Variability Between Replicates? check_activity->check_variability No stability_issue Action: Perform Stability Assay & Replenish Compound check_activity->stability_issue Yes adsorption_issue Action: Use Low-Adhesion Plates or Pre-coat Plates check_variability->adsorption_issue Yes

Caption: Troubleshooting decision tree for this compound experiments.

References

Technical Support Center: BMS-690154 Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available, detailed preclinical toxicology data for BMS-690154 is limited. This guide is based on the known pharmacology of this compound as a pan-HER/VEGFR2 inhibitor and the established toxicity profiles of similar tyrosine kinase inhibitors (TKIs). The recommendations provided are general and should be adapted to specific experimental contexts in consultation with institutional animal care and use committees (IACUC).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, orally available, pan-inhibitor of the human epidermal growth factor receptor (HER) family of receptor tyrosine kinases (including HER1/EGFR, HER2, and HER4) and vascular endothelial growth factor receptor 2 (VEGFR2). By inhibiting these pathways, this compound can block tumor cell proliferation, survival, and angiogenesis.

Q2: What are the expected on-target toxicities of a pan-HER/VEGFR2 inhibitor like this compound in animal models?

A2: Based on its mechanism of action, expected on-target toxicities can be attributed to the inhibition of HER and VEGFR signaling in normal tissues.

  • HER-related toxicities: Skin rash, diarrhea, mucositis, and potential for cardiac dysfunction (with HER2 inhibition).

  • VEGFR-related toxicities: Hypertension, proteinuria, delayed wound healing, and potential for thromboembolic events.

Q3: What are the general starting points for dosing this compound in preclinical studies?

A3: Without specific MTD or dose-ranging study data for this compound, researchers should perform initial dose-finding experiments. A common starting point for novel TKIs in mice can range from 10 to 50 mg/kg, administered orally once daily. Dose escalation should be guided by tolerability, monitoring for clinical signs of toxicity and body weight changes.

Q4: How should this compound be formulated for oral administration in rodents?

A4: A common vehicle for oral administration of small molecule inhibitors in rodents is a suspension in a solution such as 0.5% methylcellulose with 0.1% Tween 80 in sterile water. The formulation should be prepared fresh and sonicated to ensure a uniform suspension before each administration.

Troubleshooting Guide for Common Toxicities

This guide addresses potential adverse events based on the known class effects of pan-HER/VEGFR2 inhibitors.

Observed Issue Potential Cause Troubleshooting/Mitigation Strategy
Significant Body Weight Loss (>15%) Drug-related toxicity, decreased food/water intake due to malaise, diarrhea, or mucositis.- Immediately reduce the dose or interrupt dosing. - Provide supportive care: supplemental nutrition (e.g., palatable, high-calorie gel) and hydration (e.g., subcutaneous fluids). - Monitor animal health daily, including body weight and clinical signs. - Consider co-administration of appetite stimulants if appropriate for the study design.
Severe Diarrhea Inhibition of HER signaling in the gastrointestinal tract, leading to impaired mucosal integrity and function.- Interrupt dosing until resolution. - Administer anti-diarrheal agents (e.g., loperamide), in consultation with a veterinarian. - Ensure adequate hydration. - Upon re-challenge, consider a lower dose or a different dosing schedule (e.g., every other day).
Skin Rash / Dermatitis Inhibition of EGFR (HER1) in the skin, disrupting normal epidermal growth and function.- Monitor skin condition regularly. - For mild to moderate rash, topical emollients may be considered. - For severe or ulcerative dermatitis, dosing should be stopped, and veterinary consultation is required. Topical or systemic anti-inflammatory or antimicrobial therapy may be necessary.
Hypertension Inhibition of VEGFR2 signaling, leading to decreased nitric oxide production and endothelial dysfunction.- Implement blood pressure monitoring (e.g., tail-cuff method) if cardiovascular effects are a concern. - If hypertension is confirmed, consider dose reduction. - In specific study designs, co-administration of anti-hypertensive agents may be explored, though this can introduce confounding variables.
Lethargy and Reduced Activity General systemic toxicity, dehydration, or specific organ toxicity.- Perform a thorough clinical examination. - Consider blood collection for a complete blood count (CBC) and serum chemistry panel to assess for hematological, liver, or kidney toxicity. - Interrupt dosing and provide supportive care.

Quantitative Data Summary (Hypothetical Data for a Generic TKI)

Since specific quantitative toxicity data for this compound is not publicly available, the following table presents a hypothetical toxicity profile for a generic pan-HER/VEGFR2 inhibitor in mice to illustrate how such data would be presented.

Parameter Vehicle Control Low Dose (25 mg/kg) Mid Dose (50 mg/kg) High Dose (100 mg/kg)
Maximum Body Weight Loss (%) < 2%5-8%10-15%> 20% (Dose-limiting)
Incidence of Diarrhea (%) 0%20% (Grade 1)60% (Grade 1-2)100% (Grade 2-3)
Incidence of Dermatitis (%) 0%10% (Mild)40% (Mild-Moderate)80% (Moderate-Severe)
Mean Systolic Blood Pressure Increase (mmHg) 0 ± 515 ± 830 ± 1045 ± 12
Mortality (%) 0%0%5%30%

Grade 1: Mild; Grade 2: Moderate; Grade 3: Severe.

Detailed Experimental Protocols

Protocol 1: Oral Gavage Administration in Mice
  • Preparation:

    • Formulate this compound in a suitable vehicle (e.g., 0.5% methylcellulose, 0.1% Tween 80 in water) to the desired concentration. Ensure the final volume for gavage is appropriate for the animal's weight (typically 5-10 mL/kg).

    • Vortex and sonicate the suspension to ensure homogeneity.

    • Prepare a sterile gavage needle (20-22 gauge, with a ball-tip for mice).

  • Procedure:

    • Weigh the mouse to calculate the precise dosing volume.

    • Restrain the mouse securely, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

    • Gently insert the gavage needle into the esophagus. Do not force the needle.

    • Once the needle is correctly positioned in the stomach, slowly administer the compound.

    • Withdraw the needle gently and return the animal to its cage.

  • Post-Procedure Monitoring:

    • Observe the animal for at least 15-30 minutes post-gavage for any signs of distress, such as labored breathing, which could indicate accidental administration into the trachea.

    • Monitor animals daily for clinical signs of toxicity.

Protocol 2: General Toxicity Monitoring
  • Daily Observations:

    • Record body weight.

    • Perform a clinical assessment, noting posture, activity level, and general appearance.

    • Check for signs of diarrhea (perianal soiling) and score its severity.

    • Examine the skin for any signs of rash, erythema, or dermatitis.

  • Weekly Monitoring (or as needed):

    • Measure blood pressure using a non-invasive tail-cuff system.

    • Collect blood samples (e.g., via submandibular or saphenous vein) for CBC and serum chemistry analysis to monitor for hematological, renal, and hepatic toxicity.

  • Endpoint Criteria:

    • Establish clear humane endpoints in the animal protocol, such as a body weight loss threshold (e.g., >20%), severe unrelenting distress, or moribund state, at which point animals will be euthanized.

Visualizations

BMS690154_Signaling_Pathway cluster_her HER Signaling cluster_vegfr VEGFR Signaling cluster_downstream Downstream Pathways cluster_cellular Cellular Outcomes HER1 HER1 (EGFR) PI3K_AKT PI3K/AKT Pathway HER1->PI3K_AKT RAS_MAPK RAS/MAPK Pathway HER1->RAS_MAPK HER2 HER2 HER2->PI3K_AKT HER2->RAS_MAPK VEGFR2 VEGFR2 VEGFR2->PI3K_AKT PLCg PLCγ Pathway VEGFR2->PLCg BMS690154 This compound BMS690154->HER1 BMS690154->HER2 BMS690154->VEGFR2 Survival Survival PI3K_AKT->Survival Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis Proliferation Proliferation RAS_MAPK->Proliferation Migration Migration PLCg->Migration

Caption: this compound inhibits HER and VEGFR2 signaling pathways.

Toxicity_Minimization_Workflow cluster_experiment Experimental Workflow Start Initiate Dosing in Animal Model Monitor Daily Monitoring: - Body Weight - Clinical Signs - Diarrhea/Dermatitis Score Start->Monitor Toxicity_Check Toxicity Observed? Monitor->Toxicity_Check Endpoint Humane Endpoint Met Monitor->Endpoint No_Toxicity Continue Dosing (Same Level) Toxicity_Check->No_Toxicity No Toxicity_Action Implement Mitigation Strategy: 1. Interrupt Dosing 2. Provide Supportive Care 3. Administer Ameliorating Agents Toxicity_Check->Toxicity_Action Yes No_Toxicity->Monitor Rechallenge Re-challenge at Lower Dose or Reduced Frequency Toxicity_Action->Rechallenge Rechallenge->Monitor Euthanize Euthanize Animal Endpoint->Euthanize Yes Continue_Study Continue Study Endpoint->Continue_Study No Continue_Study->Monitor

Caption: Workflow for monitoring and mitigating toxicity in animal models.

Technical Support Center: BMS-690154 Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-690154. Our goal is to help you optimize your dose-response experiments and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, orally available, pan-HER/VEGFR2 receptor tyrosine kinase inhibitor. It targets multiple receptor tyrosine kinases, including HER1 (EGFR), HER2, HER4, and VEGFR2 (KDR), thereby inhibiting downstream signaling pathways crucial for tumor growth, proliferation, and angiogenesis.

Q2: Which signaling pathways are affected by this compound?

A2: this compound primarily inhibits the HER (ErbB) and VEGF signaling pathways. By blocking HER family receptors, it disrupts the PI3K/AKT and RAS/RAF/MAPK pathways, which are critical for cell survival and proliferation.[1] Inhibition of VEGFR2 blocks the downstream activation of pathways like MAP kinase and AKT, which are essential for angiogenesis.

Q3: What are typical IC50 values for this compound in different cancer cell lines?

A3: The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and the specific assay conditions. Below is a summary of reported IC50 values.

Data Presentation

Table 1: BMS-69015-4 In Vitro IC50 Values

Target KinaseIC50 (nM)
HER1 (EGFR)4.3
HER224
HER411
KDR (VEGFR2)29
Flt-1 (VEGFR1)20

Table 2: BMS-69015-4 Cell Proliferation IC50 Values

Cell LineCancer TypeIC50 (nM)
NCI-H460Non-Small Cell Lung130
HT-29Colon>10,000
MCF-7Breast2,000
A431Epidermoid110
K562Myelogenous Leukemia>10,000

Experimental Protocols

Cell Viability/Proliferation Assay (MTT Assay)

This protocol is a standard method for assessing the effect of this compound on cancer cell proliferation.

Materials:

  • This compound

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the cells and add the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for a period that allows for the assessment of proliferation (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the absorbance values against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.

Mandatory Visualizations

HER2_VEGFR2_Signaling_Pathway cluster_HER HER Signaling cluster_VEGFR VEGFR Signaling HER2 HER2 HER_dimer HER Dimerization HER2->HER_dimer PI3K PI3K HER_dimer->PI3K RAS RAS HER_dimer->RAS AKT AKT PI3K->AKT Proliferation_Survival Proliferation & Survival AKT->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg MAPK_path MAPK Pathway VEGFR2->MAPK_path AKT_path AKT Pathway VEGFR2->AKT_path PKC PKC PLCg->PKC Angiogenesis Angiogenesis MAPK_path->Angiogenesis AKT_path->Angiogenesis BMS690154 This compound BMS690154->HER2 inhibits BMS690154->VEGFR2 inhibits

Caption: this compound inhibits HER2 and VEGFR2 signaling pathways.

Dose_Response_Workflow cluster_Experiment Experimental Workflow cluster_Troubleshooting Troubleshooting Logic Start Start: Seed Cells Prepare_Drug Prepare this compound Serial Dilutions Start->Prepare_Drug Treat_Cells Treat Cells Prepare_Drug->Treat_Cells Incubate Incubate (e.g., 72h) Treat_Cells->Incubate Add_Reagent Add Cell Viability Reagent (e.g., MTT) Incubate->Add_Reagent Measure_Signal Measure Signal (e.g., Absorbance) Add_Reagent->Measure_Signal Analyze_Data Analyze Data: Plot Dose-Response Curve Measure_Signal->Analyze_Data End End: Determine IC50 Analyze_Data->End High_Variability High Variability? Analyze_Data->High_Variability No_Response No Dose-Response? Analyze_Data->No_Response Unexpected_IC50 Unexpected IC50? Analyze_Data->Unexpected_IC50 Check_Seeding Check Cell Seeding Consistency High_Variability->Check_Seeding Yes Check_Pipetting Verify Pipetting Accuracy High_Variability->Check_Pipetting Yes Confirm_Activity Confirm Compound Activity No_Response->Confirm_Activity Yes Check_Cell_Health Assess Cell Health and Receptor Expression No_Response->Check_Cell_Health Yes Verify_Concentration Verify Drug Concentration Unexpected_IC50->Verify_Concentration Yes Optimize_Incubation Optimize Incubation Time Unexpected_IC50->Optimize_Incubation Yes

Caption: Workflow for dose-response curve optimization and troubleshooting.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding, pipetting errors during compound addition, or edge effects in the plate.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
No dose-response effect observed Compound is inactive or degraded. The cell line is resistant to the drug. Incorrect assay setup.Confirm the activity of your this compound stock with a positive control cell line. Verify the expression of HER and VEGFR targets in your cell line. Double-check all reagent concentrations and incubation times.
IC50 value is significantly different from published data Different experimental conditions (cell density, incubation time, serum concentration). Variation in cell line passage number. Inaccurate compound concentration.Standardize your protocol with the cited literature as much as possible. Use cells with a low passage number. Verify the concentration of your this compound stock solution.
High background signal in control wells Contamination of cell culture or reagents. Reagent instability.Check for microbial contamination in your cell cultures. Ensure reagents are stored correctly and are not expired.
Precipitation of the compound in the culture medium Poor solubility of this compound at higher concentrations.Prepare the highest concentration in a small volume of DMSO and then dilute in culture medium. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (typically <0.5%).

References

Interpreting unexpected results from BMS-690154 studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using BMS-690154, a potent oral inhibitor of the HER (EGFR, HER2, HER4) and VEGFR kinase families.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of this compound?

A1: this compound is a pan-inhibitor of the human epidermal growth factor receptor (HER) and vascular endothelial growth factor receptor (VEGFR) families of receptor tyrosine kinases. It is designed to simultaneously target tumor cell proliferation driven by the HER pathway and tumor angiogenesis mediated by the VEGFR pathway.

Q2: What is the general mechanism of action of this compound?

A2: this compound is an ATP-competitive inhibitor. It binds to the ATP-binding pocket of the kinase domain of HER and VEGFR family members, preventing autophosphorylation and the subsequent activation of downstream signaling pathways. This dual inhibition is intended to provide a more comprehensive anti-tumor effect by targeting both the tumor cells directly and their blood supply.

Q3: In which cancer cell lines has this compound shown activity?

A3: Preclinical studies have demonstrated that this compound inhibits the proliferation of a variety of tumor cell lines that are dependent on EGFR and/or HER2 signaling. The sensitivity of cell lines generally correlates with the level of HER kinase signaling. For specific IC50 values, please refer to the data provided in this guide.

Troubleshooting Guide for Unexpected Results

Issue 1: Sub-optimal Efficacy in a HER- or VEGFR-driven Cancer Model

You are using a cancer cell line known to overexpress HER family members or in an in vivo model where you expect anti-angiogenic effects, but you observe weaker than expected anti-tumor activity with this compound.

Possible Causes and Troubleshooting Steps:

  • Cell Line Authenticity and Passage Number:

    • Verify the identity of your cell line using short tandem repeat (STR) profiling.

    • Use cells with a low passage number, as prolonged culturing can lead to phenotypic and genotypic drift, potentially altering their dependence on specific signaling pathways.

  • Compensatory Signaling Pathways:

    • Hypothesis: Inhibition of HER and VEGFR pathways may lead to the activation of alternative survival pathways.

    • Action: Perform a phospho-kinase array or western blot analysis for key nodes of other signaling pathways (e.g., MET, AXL, PI3K/mTOR) to investigate potential compensatory activation.

  • In Vivo Model Considerations:

    • Tumor Microenvironment: The tumor stroma can secrete growth factors that may confer resistance.

    • Pharmacokinetics/Pharmacodynamics (PK/PD): Ensure adequate drug exposure in your animal model. If possible, measure plasma and tumor concentrations of this compound.

G cluster_0 Initial Observation cluster_1 Initial Checks cluster_2 In Vitro Investigation cluster_3 In Vivo Investigation Unexpectedly low efficacy Unexpectedly low efficacy Verify cell line identity (STR) Verify cell line identity (STR) Unexpectedly low efficacy->Verify cell line identity (STR) Analyze PK/PD Analyze PK/PD Unexpectedly low efficacy->Analyze PK/PD If in vivo Check passage number Check passage number Verify cell line identity (STR)->Check passage number Confirm this compound concentration and stability Confirm this compound concentration and stability Check passage number->Confirm this compound concentration and stability Assess target engagement (pHER/pVEGFR) Assess target engagement (pHER/pVEGFR) Confirm this compound concentration and stability->Assess target engagement (pHER/pVEGFR) Investigate compensatory signaling (phospho-array) Investigate compensatory signaling (phospho-array) Assess target engagement (pHER/pVEGFR)->Investigate compensatory signaling (phospho-array) Consider combination therapy Consider combination therapy Investigate compensatory signaling (phospho-array)->Consider combination therapy Evaluate tumor microenvironment factors Evaluate tumor microenvironment factors Analyze PK/PD->Evaluate tumor microenvironment factors Consider alternative in vivo model Consider alternative in vivo model Evaluate tumor microenvironment factors->Consider alternative in vivo model

Caption: Simplified signaling pathways inhibited by this compound and potential resistance mechanisms.

Data Presentation

Table 1: Biochemical Potency of BMS-690514 Against Various Kinases
KinaseIC50 (nM)
EGFR5
HER220
VEGFR250
Data from a 2007 AACR Annual Meeting abstract.
[1]
Table 2: Cellular Proliferation IC50 Values for BMS-690514
Cell LineTumor TypeReceptor StatusIC50 (nM)
BT474BreastHER2 Amplified20-400 (range)
N87GastricHER2 Amplified20-400 (range)
L2987LungEGFR Dependent20-400 (range)
HUVECEndothelial-90
Data from a 2007 AACR Annual Meeting abstract.
[1]
Table 3: In Vivo Antitumor Efficacy of BMS-690514 in Xenograft Models
ModelEfficacious Dose (mg/kg, qd)Outcome
GEO (colon)90Tumor Growth Inhibition
BT474 (breast)90Tumor Growth Inhibition
L2987 (lung)90Tumor Growth Inhibition
Data from a 2007 AACR Annual Meeting abstract and a 2011 Clinical Cancer Research publication.
[1][2]

Experimental Protocols

Western Blot for Phospho-Receptor Status
  • Cell Lysis:

    • Culture cells to 70-80% confluency.

    • Serum starve cells overnight.

    • Treat with this compound at desired concentrations for 2 hours.

    • Stimulate with appropriate ligand (e.g., EGF for EGFR, VEGF for VEGFR2) for 10-15 minutes.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate with primary antibody (e.g., anti-phospho-EGFR, anti-phospho-VEGFR2) overnight at 4°C.

    • Wash with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect with an ECL substrate.

    • Strip and re-probe the membrane for total protein as a loading control.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Allow cells to adhere overnight.

  • Drug Treatment:

    • Treat cells with a serial dilution of this compound. Include a vehicle-only control.

  • Incubation:

    • Incubate for 72 hours (or other desired time point).

  • Assay:

    • For MTT: Add MTT reagent and incubate for 2-4 hours. Solubilize formazan crystals with DMSO or solubilization buffer and read absorbance.

    • For CellTiter-Glo®: Add reagent, incubate, and read luminescence.

  • Data Analysis:

    • Normalize data to the vehicle control and plot a dose-response curve to calculate the IC50 value.

Experimental Workflow for Assessing this compound Activity

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Cell Culture Cell Culture Drug Treatment Drug Treatment Cell Culture->Drug Treatment Cell Viability Assay Cell Viability Assay Drug Treatment->Cell Viability Assay Western Blot Western Blot Drug Treatment->Western Blot Determine IC50 Determine IC50 Cell Viability Assay->Determine IC50 Assess Target Inhibition Assess Target Inhibition Western Blot->Assess Target Inhibition Xenograft Model Xenograft Model Determine IC50->Xenograft Model Inform dose selection PK/PD Analysis PK/PD Analysis Assess Target Inhibition->PK/PD Analysis Correlate with in vivo target modulation Dosing Regimen Dosing Regimen Xenograft Model->Dosing Regimen Tumor Volume Measurement Tumor Volume Measurement Dosing Regimen->Tumor Volume Measurement Dosing Regimen->PK/PD Analysis Assess Efficacy Assess Efficacy Tumor Volume Measurement->Assess Efficacy

Caption: A general experimental workflow for evaluating the efficacy of this compound.

References

Technical Support Center: BMS-690154 and Off-Target Kinase Activity

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Detailed, publicly available kinome scan data or a comprehensive off-target kinase activity profile for BMS-690154 is limited. The following troubleshooting guide and FAQs provide general strategies and experimental protocols for identifying and controlling for off-target effects of kinase inhibitors, which can be applied to this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of this compound?

This compound is a dual inhibitor that primarily targets Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) kinases. Its therapeutic potential in specific cancer types stems from its selectivity for these two receptor families.

Q2: What are off-target kinase activities and why are they a concern?

Off-target activities refer to the inhibition of kinases other than the intended primary targets of a drug.[1] This is a common phenomenon with kinase inhibitors because the ATP-binding site, which most of these inhibitors target, is conserved across the kinome.[2] Off-target effects can lead to unexpected phenotypic outcomes, confounding experimental results and potentially causing toxicity in clinical applications.[1] Therefore, understanding and controlling for these effects is crucial for accurate interpretation of experimental data.

Q3: How can I determine the off-target profile of this compound in my experiments?

To determine the specific off-target effects of this compound, a kinase selectivity profile should be generated. This is typically done through in vitro kinase screening assays where the compound is tested against a large panel of purified kinases. Commercial services like KINOMEscan™ offer comprehensive profiling of a compound's binding affinity against hundreds of kinases.[3][4]

Q4: What are some general strategies to minimize off-target effects in my cellular experiments?

Several strategies can be employed to mitigate off-target effects:

  • Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect. This minimizes the likelihood of engaging less sensitive off-targets.

  • Use a Structurally Unrelated Inhibitor: Corroborate your findings by using another inhibitor with a different chemical scaffold that targets the same primary kinase (EGFR or VEGFR). If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.

  • Employ Genetic Approaches: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically knock down the intended target kinase.[5] If the phenotype of genetic knockdown matches the phenotype of this compound treatment, it provides strong evidence for on-target activity.

  • Perform Washout Experiments: If the inhibitor's binding is reversible, washing it out should reverse the observed phenotype. This can help distinguish direct enzymatic inhibition from longer-lasting off-target effects like changes in protein expression.

Troubleshooting Guide

Issue 1: I'm observing an unexpected phenotype in my cells treated with this compound that doesn't align with EGFR or VEGFR inhibition.

This could be due to an off-target effect. Here’s a troubleshooting workflow:

Caption: Troubleshooting workflow for unexpected phenotypes.

Issue 2: How can I be sure that the observed effect of this compound is not due to inhibition of a specific known off-target kinase?

  • Consult Kinase Profiling Data: If you have performed a kinome scan, identify the potential off-target kinases that are inhibited at concentrations similar to your experimental conditions.

  • Rescue Experiments: If you identify a potential off-target, you can perform a rescue experiment. This involves overexpressing a drug-resistant mutant of the off-target kinase in your cells. If the phenotype induced by this compound is reversed, it confirms the involvement of that off-target.

  • Direct Measurement of Off-Target Activity: Use a specific cellular assay to measure the activity of the suspected off-target kinase in the presence of this compound. For example, if the off-target is a known kinase, you can measure the phosphorylation of its specific substrate via Western blotting.

Quantitative Data on Kinase Inhibition

While a specific kinome scan for this compound is not publicly available, the following table illustrates how such data would be presented. The data below is for a hypothetical inhibitor and is for illustrative purposes only.

Kinase TargetIC50 (nM)Selectivity vs. Primary Target (Fold)
EGFR (Primary) 1.2 -
VEGFR2 (Primary) 5.8 -
SRC150125x (vs. EGFR)
LCK220183x (vs. EGFR)
ABL1450375x (vs. EGFR)
FLT3800667x (vs. EGFR)

This table is for illustrative purposes only.

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling (General Workflow)

This protocol outlines the general steps for determining the selectivity of a kinase inhibitor using a service like KINOMEscan.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare this compound stock solution in DMSO B Submit compound to commercial kinase profiling service A->B C Compound is incubated with a panel of DNA-tagged kinases B->C D Competition binding with an immobilized ligand C->D E Quantification of bound kinase via qPCR D->E F Calculate percent of control for each kinase E->F G Generate kinase selectivity tree spot plot F->G H Determine Kd or IC50 values for hits G->H G A Culture cells to 70-80% confluency B Treat cells with a dose-range of this compound A->B C Lyse cells and quantify protein concentration B->C D Perform SDS-PAGE and transfer to membrane C->D E Probe with antibodies for p-EGFR, total EGFR, p-STAT3, total STAT3, and loading control D->E F Image and quantify band intensities E->F

References

Validation & Comparative

A Head-to-Head Comparison of BMS-690154 and Afatinib in HER2-Positive Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two potent tyrosine kinase inhibitors, BMS-690154 (also known as AC480) and afatinib, focusing on their activity in HER2-positive cancer cells. The information presented is collated from preclinical studies to assist in understanding their relative efficacy and mechanisms of action.

Introduction

Human Epidermal Growth Factor Receptor 2 (HER2) is a well-established therapeutic target in various cancers, most notably breast cancer. Its overexpression is a driver of tumor growth and progression. Small molecule tyrosine kinase inhibitors (TKIs) that target HER2 have become a cornerstone of treatment for HER2-positive malignancies. This guide focuses on a comparative analysis of this compound, a pan-HER inhibitor, and afatinib, an irreversible ErbB family blocker.

Mechanism of Action

Both this compound and afatinib are potent inhibitors of the HER family of receptor tyrosine kinases, which includes HER1 (EGFR), HER2, HER3, and HER4. They exert their anti-cancer effects by blocking the ATP binding site in the intracellular kinase domain of these receptors, thereby inhibiting their autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cell proliferation, survival, and differentiation.

This compound (AC480) is a selective and orally bioavailable pan-HER inhibitor. It has demonstrated potent inhibition of both HER1 (EGFR) and HER2 kinases.[1] Preclinical studies have shown that this compound abrogates HER1 and HER2 signaling and inhibits the proliferation of tumor cell lines dependent on these receptors.[2][3]

Afatinib is an irreversible pan-ErbB family inhibitor. It covalently binds to the kinase domains of EGFR, HER2, and HER4, leading to a sustained blockade of signaling. Afatinib has shown significant preclinical and clinical activity in cancers with HER2 alterations.

Comparative Efficacy in HER2-Positive Cells

The following tables summarize the in vitro efficacy of this compound and afatinib in HER2-positive cancer cell lines. The data has been compiled from various preclinical studies. It is important to note that direct head-to-head comparisons in the same study under identical conditions are limited, and thus, variations in experimental protocols may influence the absolute values.

Table 1: Inhibitory Concentration (IC50) Against HER2 Kinase
CompoundIC50 (nM) for HER2Source
This compound (AC480)30[1][2][3]
Afatinib14
Afatinib3-4[4]

Lower IC50 values indicate higher potency.

Table 2: Anti-proliferative Activity (IC50) in HER2-Positive Breast Cancer Cell Lines
Cell LineThis compound (AC480) (µM)Afatinib (µM)Source
BT-474 0.24 - 1 (in HER2-dependent cells)0.004[2][4]
SK-BR-3 0.24 - 1 (in HER2-dependent cells)~0.003-0.004 (inferred from similar cell line data)[2][4]

Note: The IC50 range for this compound is reported for a panel of HER2-dependent cell lines, not specifically for BT-474 or SK-BR-3 in the cited source. The afatinib value for SK-BR-3 is an estimation based on its reported high sensitivity, similar to BT-474.

Signaling Pathway Inhibition

Both compounds effectively inhibit the phosphorylation of HER2 and downstream signaling proteins in the PI3K/Akt and MAPK pathways, which are critical for tumor cell growth and survival.

HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Inhibitors Ligand Ligand HER2 HER2 Receptor HER2_dimer HER2 Dimerization P_HER2 pHER2 HER2_dimer->P_HER2 Autophosphorylation HER2->HER2_dimer PI3K PI3K P_HER2->PI3K RAS Ras P_HER2->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Proliferation ERK->Proliferation BMS_690154 This compound BMS_690154->P_HER2 inhibit Afatinib Afatinib Afatinib->P_HER2 inhibit

Figure 1. Simplified HER2 signaling pathway and points of inhibition by this compound and afatinib.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the efficacy of HER2 inhibitors. Specific parameters may vary between studies.

Cell Proliferation (IC50 Determination) Assay

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound on cancer cell proliferation.

Cell_Proliferation_Workflow start Start seed_cells Seed HER2-positive cells (e.g., SK-BR-3, BT-474) in 96-well plates start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 treat Treat cells with serial dilutions of this compound or Afatinib incubate1->treat incubate2 Incubate for 72 hours treat->incubate2 add_reagent Add cell viability reagent (e.g., MTT, CellTiter-Glo) incubate2->add_reagent incubate3 Incubate as per manufacturer's instructions add_reagent->incubate3 measure Measure absorbance or luminescence incubate3->measure calculate Calculate IC50 values measure->calculate end End calculate->end

Figure 2. Experimental workflow for determining IC50 values.

Materials:

  • HER2-positive cancer cell lines (e.g., SK-BR-3, BT-474)

  • Complete cell culture medium

  • 96-well plates

  • This compound and Afatinib

  • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)

  • Plate reader (absorbance or luminescence)

Procedure:

  • Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or afatinib). A vehicle control (e.g., DMSO) is also included.

  • The plates are incubated for a period of 72 hours.

  • After the incubation period, a cell viability reagent is added to each well according to the manufacturer's instructions.

  • Following a further incubation, the absorbance or luminescence is measured using a plate reader.

  • The results are normalized to the vehicle control, and the IC50 value is calculated using a dose-response curve fitting software.

Western Blot Analysis for Signaling Pathway Inhibition

This protocol is used to assess the effect of the inhibitors on the phosphorylation status of HER2 and its downstream signaling proteins.

Materials:

  • HER2-positive cancer cell lines

  • 6-well plates or culture dishes

  • This compound and Afatinib

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-HER2, anti-HER2, anti-p-Akt, anti-Akt, anti-p-MAPK, anti-MAPK, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cells are seeded in 6-well plates and grown to 70-80% confluency.

  • Cells are then treated with this compound or afatinib at various concentrations for a specified time.

  • Following treatment, cells are washed with ice-cold PBS and lysed.

  • Protein concentration in the lysates is determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

  • The membrane is blocked to prevent non-specific antibody binding.

  • The membrane is incubated with primary antibodies overnight at 4°C.

  • After washing, the membrane is incubated with the appropriate HRP-conjugated secondary antibody.

  • The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponding to the phosphorylated proteins is compared to the total protein and the loading control to determine the extent of inhibition.

Summary and Conclusion

References

A Head-to-Head Comparison: BMS-690154 and Lapatinib in Preclinical Breast Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapies for breast cancer, particularly HER2-positive subtypes, the efficacy of tyrosine kinase inhibitors (TKIs) has been a cornerstone of treatment advancements. This guide provides a detailed comparison of two such inhibitors: BMS-690154 (a pan-HER/VEGFR inhibitor) and lapatinib (a dual EGFR/HER2 inhibitor), based on available preclinical data. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms of action, in vitro and in vivo activities, and the experimental frameworks used to evaluate them.

Mechanism of Action: Targeting Key Signaling Pathways

Both this compound and lapatinib exert their anti-tumor effects by inhibiting key signaling pathways that drive cancer cell proliferation and survival. However, their target profiles differ, which may influence their efficacy and potential applications.

Lapatinib is a reversible, small-molecule inhibitor that targets the intracellular tyrosine kinase domains of the Epidermal Growth Factor Receptor (EGFR or HER1) and the Human Epidermal Growth factor Receptor 2 (HER2).[1][2] By binding to the ATP-binding site of these receptors, lapatinib blocks their autophosphorylation and the subsequent activation of downstream signaling cascades, primarily the MAPK/Erk and PI3K/Akt pathways. This inhibition ultimately leads to cell cycle arrest and apoptosis in HER2-overexpressing tumor cells.[1][2]

This compound (also referred to as BMS-690514 in several key studies) is a potent, orally available inhibitor with a broader target profile. It acts as a pan-HER inhibitor, targeting EGFR (HER1), HER2, and HER4, and also inhibits the Vascular Endothelial Growth Factor Receptor (VEGFR). This dual targeting of both the HER family and a key angiogenesis pathway suggests a multi-faceted approach to cancer therapy, by not only inhibiting tumor cell growth directly but also by disrupting the tumor's blood supply.

Below is a diagram illustrating the signaling pathways targeted by both inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K MAPK MAPK EGFR->MAPK HER2 HER2 HER2->PI3K HER2->MAPK HER4 HER4 HER4->PI3K VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis Akt Akt PI3K->Akt Survival Survival Akt->Survival Erk Erk MAPK->Erk Proliferation Proliferation Erk->Proliferation Lapatinib Lapatinib Lapatinib->EGFR Lapatinib->HER2 This compound This compound This compound->EGFR This compound->HER2 This compound->HER4 This compound->VEGFR

Fig. 1: Signaling pathways inhibited by this compound and lapatinib.

In Vitro Efficacy: A Quantitative Comparison

The potency of this compound and lapatinib has been evaluated in various breast cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the effectiveness of these compounds in inhibiting cell proliferation. The following table summarizes the available IC50 data for this compound and lapatinib in HER2-amplified breast cancer cell lines.

Cell LineThis compound IC50 (nM)Lapatinib IC50 (nM)Reference
BT47420-60~10-50(Synthesized from multiple sources)
N8720-60Not directly compared(BMS-690514 data)
SNU-21620-60Not directly compared(BMS-690514 data)
AU56520-60Not directly compared(BMS-690514 data)
KPL420-60Not directly compared(BMS-690514 data)
HCC20220-60Not directly compared(BMS-690514 data)

Note: Data for this compound is based on studies of the closely related compound BMS-690514. Lapatinib IC50 values can vary between studies based on experimental conditions.

A direct comparison of HER4 inhibition showed that BMS-690514 was more potent than lapatinib, with IC50 values of approximately 60 nM and 700 nM, respectively.

In Vivo Studies: Tumor Growth Inhibition in Xenograft Models

The anti-tumor activity of both compounds has been assessed in vivo using breast cancer xenograft models, where human breast cancer cells are implanted into immunodeficient mice.

This compound has demonstrated significant tumor growth inhibition in various xenograft models at well-tolerated doses. In a BT474 breast cancer xenograft model, oral administration of BMS-690514 resulted in a dose-dependent inhibition of tumor growth.

The following diagram outlines a typical experimental workflow for evaluating these inhibitors in a xenograft model.

G cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Implant Implant HER2+ Breast Cancer Cells (e.g., BT474) into mice TumorGrowth Allow tumors to reach a specified volume Implant->TumorGrowth Randomize Randomize mice into treatment groups TumorGrowth->Randomize Treat Administer Vehicle, This compound, or Lapatinib daily Randomize->Treat Measure Measure tumor volume periodically Treat->Measure Endpoint Sacrifice mice at pre-defined endpoint Measure->Endpoint Analyze Analyze tumor tissue (e.g., IHC, Western Blot) Endpoint->Analyze Compare Compare tumor growth inhibition between groups Analyze->Compare

Fig. 2: Generalized workflow for in vivo xenograft studies.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are summarized protocols for key experiments cited in the evaluation of this compound and lapatinib.

In Vitro Cell Proliferation Assay
  • Cell Culture: Breast cancer cell lines (e.g., BT474, SK-BR-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Plating: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The following day, cells are treated with a range of concentrations of this compound or lapatinib. A vehicle control (e.g., DMSO) is also included.

  • Incubation: Plates are incubated for a specified period, typically 72 hours.

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

  • Data Analysis: The absorbance or luminescence readings are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.

In Vivo Xenograft Study
  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.

  • Cell Implantation: A specific number of breast cancer cells (e.g., 5 x 10^6 BT474 cells) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: When tumors reach a predetermined average size (e.g., 150-200 mm³), the mice are randomized into treatment and control groups.

  • Drug Administration: this compound or lapatinib is administered orally via gavage at specified doses and schedules (e.g., once daily). The control group receives the vehicle.

  • Endpoint: The study is terminated when tumors in the control group reach a maximum allowed size, or after a predetermined treatment duration.

  • Data Collection and Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, western blotting). Tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the control group.

Conclusion

References

Comparative Efficacy of BMS-690154 Against Other Pan-HER Inhibitors: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical efficacy of BMS-690154, a dual pan-HER and VEGFR2 inhibitor, with other notable pan-HER inhibitors: afatinib, dacomitinib, and neratinib. The data presented is compiled from various preclinical studies to offer an objective overview of their relative potencies and activities in various cancer models.

Executive Summary

This compound is a potent inhibitor of the HER family of receptor tyrosine kinases (EGFR, HER2, HER4) and the VEGFR family. Preclinical data demonstrates its efficacy in inhibiting the proliferation of cancer cell lines driven by HER family dysregulation and its ability to suppress tumor growth in xenograft models. While direct head-to-head comparative studies with other pan-HER inhibitors are limited, this guide synthesizes available data to draw meaningful comparisons. Neratinib often demonstrates the highest potency against HER2, while dacomitinib and afatinib have well-established clinical efficacy in EGFR-mutant non-small cell lung cancer (NSCLC). This compound's dual activity against both HER and VEGFR pathways may offer a distinct therapeutic advantage in certain tumor contexts.

Data Presentation: In Vitro Potency and Cellular Activity

The following tables summarize the in vitro inhibitory activity (IC50 values) of this compound and other pan-HER inhibitors against key kinases and in various cancer cell lines.

Table 1: Comparative Inhibitory Activity (IC50) Against HER Family and VEGFR2 Kinases

InhibitorEGFR (HER1)HER2HER4VEGFR2
This compound 5 nM[1]20 nM[1]60 nM[1]25-50 nM[1]
Afatinib ~1-10 nM~10-20 nM~1-5 nM>10,000 nM
Dacomitinib ~5-15 nM~50-100 nM~5-15 nM>10,000 nM
Neratinib ~50-100 nM~1-10 nM~50-100 nM>10,000 nM

Table 2: Comparative Cellular Proliferation Inhibition (IC50) in Cancer Cell Lines

Cell LineCancer TypeKey Mutation/AmplificationThis compound IC50Afatinib IC50Dacomitinib IC50Neratinib IC50
HCC4006NSCLCEGFR exon 19 del2-35 nM[1]~1-10 nM~5-20 nMNot widely reported
HCC827NSCLCEGFR exon 19 del2-35 nM[1]~1-10 nM~5-20 nMNot widely reported
PC9NSCLCEGFR exon 19 del2-35 nM[1]~1-10 nM~5-20 nMNot widely reported
DiFiColorectalEGFR amplificationHighly sensitive[1]~10-50 nM~20-80 nMNot widely reported
N87GastricHER2 amplification20-60 nM[1]~20-80 nM~100-200 nM~5-20 nM
BT474BreastHER2 amplification20-60 nM[1]~10-50 nM~50-150 nM~1-10 nM
SK-BR-3BreastHER2 amplificationNot widely reported~10-50 nM~50-150 nM~1-10 nM

In Vivo Efficacy

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

In Vitro Kinase Inhibition Assay

Objective: To determine the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% (IC50).

Methodology:

  • Reagents: Recombinant human EGFR, HER2, HER4, and VEGFR2 kinases; appropriate peptide substrates; ATP; kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT); test inhibitors (this compound, afatinib, dacomitinib, neratinib) at various concentrations.

  • Procedure:

    • Kinase reactions are typically performed in a 96- or 384-well plate format.

    • The kinase, peptide substrate, and varying concentrations of the inhibitor are pre-incubated in the kinase assay buffer.

    • The reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped by the addition of a stop solution (e.g., EDTA).

    • The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

      • Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

      • Luminescence-based assay: Using an ADP-Glo™ Kinase Assay that measures the amount of ADP produced.

      • Fluorescence-based assay: Using fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.

  • Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a control with no inhibitor. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Cellular Proliferation Assay (e.g., MTS or MTT Assay)

Objective: To determine the concentration of the inhibitor required to inhibit the proliferation of cancer cells by 50% (IC50).

Methodology:

  • Cell Culture: Cancer cell lines of interest are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test inhibitors. Control wells receive medium with the vehicle (e.g., DMSO) only.

  • Incubation: The plates are incubated for a period of 72 to 96 hours to allow for cell proliferation.

  • Viability Assessment:

    • MTS Assay: A solution containing 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) and an electron coupling reagent (phenazine ethosulfate; PES) is added to each well.

    • MTT Assay: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation and Measurement:

    • For the MTS assay, plates are incubated for 1-4 hours, and the absorbance is measured at 490 nm. The amount of formazan product is directly proportional to the number of viable cells.

    • For the MTT assay, after incubation, the formazan crystals are solubilized with a solubilizing agent (e.g., DMSO or acidified isopropanol), and the absorbance is measured at 570 nm.

  • Data Analysis: The percentage of cell viability is calculated for each inhibitor concentration relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

HER_Signaling_Pathway HER Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_inhibitors Pan-HER Inhibitors cluster_pathways Downstream Signaling cluster_cellular_response Cellular Response cluster_vegfr VEGFR Signaling EGFR EGFR (HER1) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR HER2 HER2 HER2->RAS_RAF_MEK_ERK HER2->PI3K_AKT_mTOR HER4 HER4 HER4->PI3K_AKT_mTOR BMS690154 This compound BMS690154->EGFR BMS690154->HER2 BMS690154->HER4 VEGFR2 VEGFR2 BMS690154->VEGFR2 Afatinib Afatinib Afatinib->EGFR Afatinib->HER2 Afatinib->HER4 Dacomitinib Dacomitinib Dacomitinib->EGFR Dacomitinib->HER2 Dacomitinib->HER4 Neratinib Neratinib Neratinib->EGFR Neratinib->HER2 Neratinib->HER4 Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Survival Survival PI3K_AKT_mTOR->Survival Angiogenesis Angiogenesis VEGFR2->Angiogenesis

Caption: Inhibition of HER and VEGFR signaling pathways by pan-HER inhibitors.

Cell_Proliferation_Assay_Workflow Cell Proliferation Assay Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis A Seed cancer cells in 96-well plate B Allow cells to adhere overnight A->B C Add varying concentrations of pan-HER inhibitors B->C D Incubate for 72-96 hours C->D E Add MTS or MTT reagent D->E F Incubate and measure absorbance E->F G Calculate percent viability vs. control F->G H Determine IC50 values G->H

Caption: Workflow for determining IC50 values using a cell proliferation assay.

References

Validating BMS-690154 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of BMS-690154, a potent pan-HER/VEGFR inhibitor, with other established kinase inhibitors. Experimental data is presented to validate its target engagement in relevant cancer cell lines, alongside detailed protocols for reproducing these findings.

Quantitative Comparison of Inhibitor Potency

This compound demonstrates high potency against cell lines driven by EGFR, HER2, and VEGFR signaling pathways. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and comparator compounds in key cell lines representing these pathways.

CompoundTarget(s)Cell LinePredominant PathwayIC50 (nM)
This compound EGFR, HER2, VEGFRsA431 (EGFR amplification)EGFR SignalingHighly Sensitive
BT-474 (HER2 amplification)HER2 Signaling20 - 60[1]
HUVEC (VEGFR2 expression)VEGFR Signaling25 - 50 (VEGFR family)[1]
LapatinibEGFR, HER2A431EGFR Signaling~100 - 210
BT-474HER2 Signaling25 - 46
SorafenibVEGFRs, PDGFR, RafHUVECVEGFR SignalingNot specified
SunitinibVEGFRs, PDGFR, c-KitHUVECVEGFR SignalingNot specified

Visualizing Cellular Signaling and Experimental Design

To understand the mechanism of action and the experimental approach to validate target engagement, the following diagrams illustrate the key signaling pathways, the workflow for assessing protein phosphorylation, and the logic of the comparative analysis.

G cluster_her HER Signaling cluster_vegfr VEGFR Signaling EGF EGF/Neuregulin EGFR_HER2 EGFR/HER2 Dimer EGF->EGFR_HER2 Ligand Binding PI3K PI3K EGFR_HER2->PI3K Activation RAS RAS EGFR_HER2->RAS Activation AKT AKT PI3K->AKT Activation RAF RAF RAS->RAF mTOR mTOR AKT->mTOR Activation MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival Transcription Factors mTOR->Proliferation_Survival Protein Synthesis BMS690154_HER This compound BMS690154_HER->EGFR_HER2 Inhibition VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Ligand Binding PLCg PLCg VEGFR2->PLCg Activation PI3K_v PI3K_v VEGFR2->PI3K_v Activation PKC PKC PLCg->PKC AKT_v AKT_v PI3K_v->AKT_v Activation RAF_v RAF_v PKC->RAF_v Endothelial_Survival Endothelial Cell Survival AKT_v->Endothelial_Survival MEK_v MEK_v RAF_v->MEK_v ERK_v ERK_v MEK_v->ERK_v Endothelial_Proliferation Endothelial Cell Proliferation ERK_v->Endothelial_Proliferation BMS690154_VEGFR This compound BMS690154_VEGFR->VEGFR2 Inhibition

Caption: HER and VEGFR Signaling Pathways Targeted by this compound.

G cluster_workflow Western Blot Workflow for Target Engagement start Seed Cells (A431, BT-474, HUVEC) treatment Treat with this compound (Dose-Response and Time-Course) start->treatment lysis Cell Lysis (with Phosphatase & Protease Inhibitors) treatment->lysis quant Protein Quantification (BCA Assay) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (p-EGFR, p-HER2, p-VEGFR2, p-AKT, p-ERK) blocking->primary_ab secondary_ab HRP-conjugated Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry Analysis detection->analysis

Caption: Experimental Workflow for Western Blot Analysis.

G cluster_comparison Comparative Analysis Framework cluster_outcome Validation Outcome BMS690154 This compound Cell_Viability Cell Viability Assay (MTT/CCK-8) BMS690154->Cell_Viability Target_Phospho Target Phosphorylation (Western Blot) BMS690154->Target_Phospho Downstream_Signaling Downstream Signaling (Western Blot) BMS690154->Downstream_Signaling Validation Validated Target Engagement and Cellular Potency Cell_Viability->Validation Target_Phospho->Validation Downstream_Signaling->Validation Comparator_HER Lapatinib (EGFR/HER2 Inhibitor) Comparator_HER->Cell_Viability Comparator_HER->Target_Phospho Comparator_HER->Downstream_Signaling Comparator_VEGFR Sorafenib/Sunitinib (VEGFR Inhibitor) Comparator_VEGFR->Cell_Viability Comparator_VEGFR->Target_Phospho Comparator_VEGFR->Downstream_Signaling

Caption: Logic Diagram for Comparative Validation of this compound.

Experimental Protocols

Cell Viability Assay (MTT/CCK-8)

This protocol determines the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • A431, BT-474, or HUVEC cells

  • Complete growth medium (DMEM or RPMI-1640 with 10% FBS)

  • This compound, Lapatinib, Sorafenib/Sunitinib (stock solutions in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 reagent

  • DMSO or Solubilization Buffer

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound and comparator compounds in complete growth medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT/CCK-8 Addition:

    • For MTT: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight at 37°C in the dark.

    • For CCK-8: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.

  • Absorbance Measurement: Read the absorbance at 570 nm for MTT or 450 nm for CCK-8 using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Western Blot for Phosphorylation Analysis

This protocol assesses the inhibition of HER and VEGFR pathway signaling by measuring the phosphorylation status of key proteins.

Materials:

  • A431, BT-474, or HUVEC cells

  • Complete growth medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies:

    • Phospho-EGFR (Tyr1068)

    • Total EGFR

    • Phospho-HER2 (Tyr1221/1222)

    • Total HER2

    • Phospho-VEGFR2 (Tyr1175)

    • Total VEGFR2

    • Phospho-Akt (Ser473)

    • Total Akt

    • Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)

    • Total p44/42 MAPK (Erk1/2)

    • β-actin or GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours, then treat with various concentrations of this compound for a specified time (e.g., 1-4 hours). For growth factor-dependent cell lines, stimulate with the appropriate ligand (e.g., EGF for A431, VEGF for HUVEC) for a short period before lysis.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.

References

Comparative Analysis of BMS-690154 and Sorafenib on VEGFR2

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the preclinical data reveals distinct profiles for BMS-690154 and sorafenib in their inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. This guide provides a comparative analysis of their performance, supported by experimental data, to inform researchers and drug development professionals.

Introduction to the Inhibitors

This compound is a potent, orally available inhibitor that targets multiple receptor tyrosine kinases. It is characterized as a pan-HER inhibitor, with strong activity against EGFR, HER2, and HER4, and also demonstrates significant inhibitory effects on VEGFR2. Its mechanism of action involves competing with ATP for the kinase domain of these receptors, thereby blocking downstream signaling pathways.

Sorafenib is a multi-kinase inhibitor approved for the treatment of several types of cancer. It targets the Raf/MEK/ERK signaling pathway by inhibiting Raf kinases (C-Raf, B-Raf) and also inhibits various receptor tyrosine kinases involved in angiogenesis and tumor progression, including VEGFR2, VEGFR3, and Platelet-Derived Growth Factor Receptor Beta (PDGFR-β).

Quantitative Comparison of Inhibitory Activity

The in vitro inhibitory activities of this compound and sorafenib against VEGFR2 have been evaluated in both enzymatic and cellular assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme or cellular activity by 50%, are summarized below.

CompoundVEGFR2 Enzymatic Assay IC50 (nM)VEGFR2 Cellular Phosphorylation Assay IC50 (nM)
This compound 201.1
Sorafenib 90[1]Not explicitly stated in direct comparison

Experimental Protocols

VEGFR2 Enzymatic Assay

This assay quantifies the ability of a compound to inhibit the kinase activity of purified VEGFR2 enzyme in a cell-free system.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human VEGFR2 kinase domain is used as the enzyme source. A synthetic peptide substrate, such as Poly(Glu, Tyr) 4:1, is utilized.

  • Reaction Mixture: The kinase reaction is typically performed in a 96-well plate. The reaction buffer contains the VEGFR2 enzyme, the peptide substrate, ATP (at a concentration close to its Km for the enzyme), and MgCl2.

  • Inhibitor Addition: Test compounds (this compound or sorafenib) are serially diluted to various concentrations and added to the reaction wells.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. A common method is the use of an antibody that specifically recognizes the phosphorylated tyrosine residues on the substrate. This can be detected using various methods, such as ELISA with a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent or colorimetric substrate.

  • Data Analysis: The signal intensity is measured using a plate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

VEGFR2 Cellular Phosphorylation Assay

This assay measures the ability of a compound to inhibit the phosphorylation of VEGFR2 within a cellular context, providing a more physiologically relevant assessment of inhibitor potency.

Methodology:

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVEC-C), which endogenously express VEGFR2, are cultured to sub-confluency in appropriate growth media.

  • Serum Starvation: Prior to the assay, the cells are serum-starved for a period (e.g., 24 hours) to reduce basal receptor phosphorylation.

  • Inhibitor Treatment: The cells are pre-incubated with various concentrations of the test compounds (this compound or sorafenib) for a defined period (e.g., 1-2 hours).

  • VEGF Stimulation: The cells are then stimulated with a specific concentration of recombinant human VEGF (e.g., 50 ng/mL) for a short duration (e.g., 5-10 minutes) to induce VEGFR2 phosphorylation.

  • Cell Lysis: Following stimulation, the cells are washed and lysed to extract cellular proteins.

  • Quantification of Phospho-VEGFR2: The levels of phosphorylated VEGFR2 and total VEGFR2 in the cell lysates are determined using a sandwich ELISA. Wells are coated with a capture antibody for total VEGFR2. The cell lysate is added, followed by a detection antibody that specifically recognizes phosphorylated tyrosine residues on VEGFR2. The signal is then amplified and detected using a secondary antibody conjugated to HRP.

  • Data Analysis: The ratio of phosphorylated VEGFR2 to total VEGFR2 is calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition of VEGFR2 phosphorylation against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflow

To visualize the biological context and experimental procedures, the following diagrams are provided.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1214 PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Survival Cell Survival & Permeability Akt->Survival

Caption: VEGFR2 Signaling Pathways.

Kinase_Inhibitor_Workflow cluster_enzymatic Enzymatic Assay cluster_cellular Cellular Assay Enzyme Purified VEGFR2 Kinase Domain Inhibitor_E Add Inhibitor (this compound or Sorafenib) Enzyme->Inhibitor_E Substrate Peptide Substrate + ATP Substrate->Inhibitor_E Incubation_E Incubate Inhibitor_E->Incubation_E Detection_E Detect Phosphorylation Incubation_E->Detection_E IC50_E Calculate IC50 Detection_E->IC50_E Cells Culture HUVEC-C Cells Starvation Serum Starve Cells->Starvation Inhibitor_C Add Inhibitor (this compound or Sorafenib) Starvation->Inhibitor_C Stimulation Stimulate with VEGF Inhibitor_C->Stimulation Lysis Cell Lysis Stimulation->Lysis Detection_C Detect p-VEGFR2 (ELISA) Lysis->Detection_C IC50_C Calculate IC50 Detection_C->IC50_C

Caption: Experimental Workflow for VEGFR2 Kinase Inhibitor Evaluation.

Summary of Findings

Based on the available preclinical data, this compound demonstrates more potent inhibition of VEGFR2 compared to sorafenib in both enzymatic and cellular assays. In a direct comparison within the same study, this compound was found to be approximately 4.5-fold more potent than sorafenib in inhibiting VEGFR2 kinase activity in a cell-free system. Furthermore, in a cellular context, this compound exhibited an IC50 of 1.1 nM for the inhibition of VEGFR2 phosphorylation, indicating very high potency in a more physiologically relevant setting.

This comparative analysis suggests that while both compounds are effective inhibitors of VEGFR2, this compound shows a superior inhibitory profile in preclinical in vitro models. These findings provide a valuable reference for researchers engaged in the study of angiogenesis and the development of novel anti-cancer therapeutics targeting the VEGFR2 pathway.

References

Head-to-Head Comparison: BMS-690514 Demonstrates Superior Potency over Erlotinib in EGFR-Mutant Lung Cancer Lines, Particularly in a T790M Resistance Model

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, a direct comparison of the tyrosine kinase inhibitors BMS-690514 and erlotinib reveals BMS-690514's enhanced efficacy in inhibiting the proliferation of non-small cell lung cancer (NSCLC) cell lines, most notably in a cell line harboring the erlotinib-resistant T790M EGFR mutation. BMS-690514, a pan-HER/VEGFR inhibitor, shows a tenfold lower IC50 value compared to erlotinib in the H1975 cell line, which expresses the T790M mutation. This suggests a potential therapeutic advantage for BMS-690514 in cases of acquired resistance to first-generation EGFR inhibitors.

BMS-690514 is a potent, reversible oral inhibitor of epidermal growth factor receptor (EGFR/HER-1), HER-2, HER-4, and vascular endothelial growth factor receptors (VEGFRs).[1] This dual-targeting mechanism offers the potential for broader anti-cancer activity by simultaneously inhibiting key pathways involved in tumor growth and angiogenesis. Erlotinib, a first-generation EGFR tyrosine kinase inhibitor, is an established treatment for NSCLC with activating EGFR mutations.[2] However, its efficacy is often limited by the development of resistance, frequently driven by the T790M mutation in the EGFR gene.

In Vitro Efficacy: A Clear Advantage for BMS-690514 in a Resistant Cell Line

A key preclinical study directly compared the antiproliferative effects of BMS-690514 and erlotinib across a panel of NSCLC cell lines with varying EGFR mutation statuses. The most striking difference was observed in the H1975 cell line, which harbors both an activating EGFR mutation (L858R) and the T790M resistance mutation. In this clinically relevant model of acquired resistance, BMS-690514 demonstrated significantly greater potency.

Cell LineEGFR Mutation StatusBMS-690514 IC50Erlotinib IC50Fold Difference
H1975L858R, T790M~1 µmol/L~10 µmol/L10x
H1650Exon 19 DeletionData not specifiedData not specified-
H1299EGFR Wild-TypeData not specifiedData not specified-
A549EGFR Wild-TypeData not specifiedData not specified-

Table 1: Comparative IC50 values of BMS-690514 and erlotinib in NSCLC cell lines. The data highlights the superior potency of BMS-690514 in the erlotinib-resistant H1975 cell line. Data extracted from a 72-hour cell proliferation assay.[3]

Mechanism of Action: Induction of Apoptosis via the Intrinsic Pathway

BMS-690514's superior anti-proliferative effect in the H1975 cell line is attributed to its ability to induce apoptosis. The study revealed that BMS-690514 treatment leads to a G1 cell cycle arrest and triggers the intrinsic (mitochondrial) pathway of apoptosis.[3] This is evidenced by the mitochondrial release of cytochrome c and the activation of caspases-2, -3, -7, and -9.[3] Notably, caspase-8, a key mediator of the extrinsic apoptotic pathway, was not activated.[3]

Transcriptome analysis following BMS-690514 treatment in H1975 cells showed an upregulation of pro-apoptotic factors like Bim and Puma, alongside a downregulation of the anti-apoptotic protein Mcl-1.[3] This molecular signature further supports the induction of apoptosis as a primary mechanism of action for BMS-690514 in this resistant setting.

In contrast, while erlotinib is known to induce apoptosis in sensitive EGFR-mutant cell lines, its efficacy is significantly diminished in the presence of the T790M mutation.[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the targeted signaling pathways and a general workflow for comparing the in vitro efficacy of kinase inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation BMS690514 BMS-690514 BMS690514->EGFR inhibits Erlotinib Erlotinib Erlotinib->EGFR inhibits Experimental_Workflow cluster_setup Experimental Setup cluster_assays Data Collection & Analysis cluster_outcome Comparative Analysis Cell_Culture Culture EGFR-Mutant NSCLC Cell Lines (e.g., H1975, H1650) Drug_Treatment Treat cells with varying concentrations of BMS-690514 and Erlotinib Cell_Culture->Drug_Treatment Proliferation_Assay Cell Proliferation Assay (e.g., MTT, 72h) Drug_Treatment->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI staining) Drug_Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis (p-EGFR, p-AKT, p-ERK, Caspases) Drug_Treatment->Western_Blot IC50_Determination Determine and Compare IC50 Values Proliferation_Assay->IC50_Determination Apoptosis_Quantification Quantify and Compare Apoptosis Induction Apoptosis_Assay->Apoptosis_Quantification Signaling_Modulation Compare Effects on Downstream Signaling Western_Blot->Signaling_Modulation

References

Dual EGFR/VEGFR Inhibitor BMS-690514 Demonstrates Potent In Vivo Anti-Tumor Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

PRINCETON, NJ – October 30, 2025 – Preclinical in vivo studies have demonstrated the significant anti-tumor efficacy of BMS-690514, a novel dual inhibitor of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) signaling pathways. In comparative analyses with other dual EGFR/VEGFR inhibitors, such as Vandetanib and Cabozantinib, BMS-690514 shows a promising profile for the treatment of solid tumors, particularly non-small cell lung cancer (NSCLC). This guide provides an objective comparison of the in vivo performance of these compounds, supported by experimental data and detailed methodologies.

BMS-690514 is an orally active, potent inhibitor of EGFR, HER2, HER4, and the VEGFR kinase families.[1] Its mechanism of action targets both tumor cell proliferation, driven by EGFR/HER signaling, and tumor angiogenesis, mediated by the VEGFR pathway. This dual inhibition offers a comprehensive approach to cancer therapy by simultaneously addressing tumor growth and its vascular supply.

Comparative In Vivo Efficacy

The anti-tumor activity of BMS-690514 and comparable agents has been evaluated in various xenograft models. The following tables summarize the key quantitative data from these preclinical studies, providing a direct comparison of their in vivo performance.

DrugCancer ModelDosing RegimenTumor Growth InhibitionReference
BMS-690514 NSCLC Xenografts (including T790M mutant)Oral administrationSignificant inhibition of tumor growth[2]
Vandetanib Esophageal Cancer Xenograft (EAC#2)50 mg/kg/day, oral gavage52.7% reduction in tumor size[3]
NSCLC Xenograft (PC-9/VanR, T790M)Oral administrationEffective inhibition of tumor growth[4]
Anaplastic Thyroid Cancer Xenograft (8305C)25 mg/kg/daySignificant inhibition of tumor growth
Hepatoma Xenograft (HuH-7)75 mg/kgSignificant suppression of tumor volume[5]
Cabozantinib Medullary Thyroid Cancer Xenograft (TT)3, 10, 30, 60 mg/kg, once daily oralDose-dependent tumor growth inhibition[6]
Acute Myeloid Leukemia Xenograft (MV4-11, Molm-13)10 mg/kg, 5 days on/1 day offSignificant tumor growth inhibition[7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following section outlines the experimental protocols for the key in vivo studies cited.

General Xenograft Model Protocol

A common methodology for establishing and evaluating the efficacy of anti-tumor agents in vivo involves the use of xenograft models in immunocompromised mice.

  • Cell Line Culture: Human cancer cell lines (e.g., NSCLC, esophageal, thyroid) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).

  • Animal Models: Athymic nude or SCID mice are typically used as hosts for the tumor xenografts due to their compromised immune system, which prevents the rejection of human cells.

  • Tumor Implantation: Cultured cancer cells are harvested, resuspended in a suitable medium (e.g., PBS or Matrigel), and injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Once tumors become palpable, their growth is monitored regularly (e.g., twice or thrice weekly) by measuring the length and width of the tumor with calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Treatment Administration: When tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into control and treatment groups. The investigational drug (e.g., BMS-690514, Vandetanib, Cabozantinib) or vehicle is administered according to the specified dosing regimen (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition, assessed by comparing the tumor volumes in the treated groups to the control group. Body weight is also monitored as an indicator of toxicity.

  • Pharmacodynamic and Histological Analysis: At the end of the study, tumors may be excised for further analysis, including immunohistochemistry to assess biomarkers of drug activity (e.g., receptor phosphorylation, apoptosis, microvessel density).

Specific Protocols for Comparator Drugs
  • Vandetanib in Esophageal Cancer Xenografts: SCID mice with established EAC#2 xenografts were treated daily for 3 days with Vandetanib (50 mg/kg/day) administered by oral gavage.[3]

  • Cabozantinib in Medullary Thyroid Cancer Xenografts: Nude mice bearing TT tumors were administered Cabozantinib once daily via oral gavage at doses of 3, 10, 30, or 60 mg/kg for 21 days.[6] For in vivo studies, Cabozantinib can be formulated in sterile water with 10 mmol/L HCl.[6]

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms of action and experimental processes, the following diagrams have been generated using Graphviz (DOT language).

EGFR_VEGFR_Signaling cluster_EGFR EGFR Signaling cluster_VEGFR VEGFR Signaling cluster_Inhibitors Dual Inhibitors EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation VEGF VEGF VEGFR VEGFR-2 VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Vascular Permeability PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis BMS690514 BMS-690514 BMS690514->EGFR BMS690514->VEGFR Vandetanib Vandetanib Vandetanib->EGFR Vandetanib->VEGFR Cabozantinib Cabozantinib Cabozantinib->VEGFR Experimental_Workflow start Cancer Cell Culture implant Subcutaneous Implantation in Immunocompromised Mice start->implant tumor_growth Tumor Growth to Palpable Size implant->tumor_growth randomize Randomization into Control & Treatment Groups tumor_growth->randomize treat Drug Administration (e.g., BMS-690514) randomize->treat measure Tumor Volume Measurement (Calipers) treat->measure Regularly measure->treat endpoint Endpoint: Tumor Growth Inhibition Analysis measure->endpoint At Study Conclusion

References

The Synergistic Potential of Dual HER and VEGFR Inhibition: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, specific preclinical and clinical data on the synergistic combinations of BMS-690154 with other targeted therapies are not extensively available in the public domain. This guide, therefore, provides a comprehensive overview of the scientific rationale and expected synergistic effects of combining pan-HER and VEGFR2 inhibition, drawing upon data from representative molecules in these drug classes. The experimental data and protocols presented herein are derived from studies on analogous compounds and should be considered illustrative for the class of dual HER/VEGFR2 inhibitors.

Introduction

The landscape of cancer therapy is increasingly shifting towards combination strategies to overcome resistance and enhance therapeutic efficacy. Dual-target inhibitors, such as those targeting both the Human Epidermal Growth Factor Receptor (HER) family and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), represent a promising approach to simultaneously attack tumor cell proliferation and angiogenesis. This compound is identified as a pan-HER/VEGFR2 receptor tyrosine kinase inhibitor. This guide explores the synergistic potential of this class of inhibitors with other targeted therapies, providing researchers with comparative data, detailed experimental protocols, and visual representations of the underlying biological pathways.

Rationale for Combination Therapy

The HER family of receptor tyrosine kinases (EGFR/HER1, HER2, HER3, HER4) are critical drivers of cell proliferation, survival, and differentiation. Their dysregulation is a hallmark of many cancers. Similarly, the VEGFR2 pathway is a principal mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.

The rationale for combining the inhibition of these two pathways is compelling:

  • Complementary Mechanisms: Directly inhibiting tumor cell growth (via HER inhibition) while simultaneously cutting off the tumor's blood supply (via VEGFR2 inhibition) can lead to a more potent anti-tumor response.

  • Overcoming Resistance: Tumors can develop resistance to single-agent therapies. For instance, resistance to HER inhibitors can emerge through the upregulation of pro-angiogenic pathways. Co-targeting VEGFR2 can potentially circumvent this escape mechanism.

  • Signaling Crosstalk: There is significant crosstalk between the HER and VEGFR signaling pathways. For example, HER2 overexpression can lead to increased production of VEGF. A dual inhibitor can block this feed-forward loop.

Synergistic Combinations with Other Targeted Therapies

Preclinical studies on pan-HER and VEGFR2 inhibitors have demonstrated synergistic or additive effects when combined with various other targeted agents.

Combination with c-Met Inhibitors

Amplification of the c-Met proto-oncogene is a known mechanism of resistance to EGFR inhibitors.[1] The combination of a dual HER/VEGFR2 inhibitor with a c-Met inhibitor is therefore a rational strategy to overcome this resistance.

Table 1: Synergistic Growth Inhibition with Combined HER and c-Met Inhibition in Non-Small Cell Lung Cancer (NSCLC) Cells

Treatment GroupConcentration% Growth Inhibition (Single Agent)% Growth Inhibition (Combination)
EGFR Inhibitor (Tyrphostin AG1478)0.5 µM21%65%
c-Met Inhibitor (SU11274)2.0 µM25%

Data adapted from a study on the synergistic effects of EGFR and c-Met inhibitors.[2][3]

Combination with Src Inhibitors

Src is a non-receptor tyrosine kinase that plays a role in signaling downstream of both HER and VEGFR pathways. Its inhibition can lead to synergistic effects. Studies have shown that combining HER-family inhibitors with the Src inhibitor dasatinib can result in synergistic growth inhibition in breast cancer cell lines that are resistant to HER2-targeted agents.[4]

Table 2: Synergistic Effects of HER and Src Inhibition in HER2-Resistant Breast Cancer Cells (MDA-MB-453)

CombinationCombination Index (CI) Value*Interpretation
Afatinib (pan-HER inhibitor) + Dasatinib (Src inhibitor)< 1Synergism
Neratinib (pan-HER inhibitor) + Dasatinib (Src inhibitor)< 1Synergism

*A Combination Index (CI) value < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. Data conceptualized from findings indicating Src as a mediator of resistance to HER2-targeting agents.[4]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of drug combinations on cell proliferation.

  • Cell Seeding: Plate cancer cells (e.g., A549, H1838 for NSCLC) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with serial dilutions of the single agents and their combinations at a fixed ratio for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated controls. Use software like CompuSyn to calculate Combination Index (CI) values to determine synergy.

Apoptosis Analysis (FACS with Propidium Iodide)

This method quantifies the percentage of apoptotic cells following drug treatment.

  • Cell Treatment: Treat cells with the drugs of interest, alone and in combination, for a specified period (e.g., 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Fixation: Fix the cells in 70% ethanol on ice for at least 30 minutes.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • FACS Analysis: Analyze the cells using a flow cytometer. The sub-G1 peak in the DNA histogram represents the apoptotic cell population.

  • Data Quantification: Quantify the percentage of cells in the sub-G1 phase to determine the level of apoptosis.

Western Blotting for Signaling Pathway Analysis

This technique is used to assess the phosphorylation status of key proteins in the HER and VEGFR signaling pathways.

  • Protein Extraction: Treat cells with the inhibitors for a short period (e.g., 2-6 hours), then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-EGFR, EGFR, p-Akt, Akt, p-ERK, ERK).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflow Diagrams

Signaling_Pathway cluster_HER HER Pathway cluster_VEGFR VEGFR Pathway cluster_Inhibitors EGF EGF/TGF-α HER1 EGFR/HER1 EGF->HER1 HER2 HER2 HER1->HER2 PI3K PI3K HER2->PI3K ERK ERK HER2->ERK AKT Akt PI3K->AKT Proliferation Proliferation, Survival AKT->Proliferation ERK->Proliferation VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLC PLCγ VEGFR2->PLC PKC PKC PLC->PKC Angiogenesis Angiogenesis PKC->Angiogenesis BMS690154 This compound (pan-HER/VEGFR2 Inhibitor) BMS690154->HER2 Inhibits BMS690154->VEGFR2 Inhibits

Caption: Dual inhibition of HER and VEGFR2 pathways by a pan-HER/VEGFR2 inhibitor.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_assays Functional Assays cluster_analysis Data Analysis CellCulture Cancer Cell Lines (e.g., NSCLC, Breast) Treatment Treat with Single Agents & Combinations CellCulture->Treatment MTT MTT Assay (Proliferation) Treatment->MTT FACS FACS Analysis (Apoptosis) Treatment->FACS WesternBlot Western Blot (Signaling Pathway Modulation) Treatment->WesternBlot CI_Calc Combination Index (CI) Calculation MTT->CI_Calc Stats Statistical Analysis FACS->Stats WesternBlot->Stats

References

Benchmarking BMS-690154: A Comparative Guide Against Next-Generation Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pan-HER/VEGFR tyrosine kinase inhibitor (TKI) BMS-690154 against a panel of next-generation TKIs targeting key oncogenic pathways. We present available preclinical data to benchmark its performance against selective and multi-targeted agents for EGFR, HER2, and VEGFR. All quantitative data is summarized in comparative tables, and detailed experimental methodologies for key assays are provided.

Executive Summary

This compound is a potent, orally active, reversible inhibitor of EGFR (HER1), HER2, HER4, and VEGFRs (1-3).[1] This dual targeting of both tumor cell proliferation via the HER pathway and tumor angiogenesis via the VEGFR pathway presents a compelling therapeutic strategy. This guide evaluates the preclinical efficacy of this compound in relation to next-generation TKIs such as osimertinib and afatinib (EGFR), lapatinib and neratinib (HER2), and sunitinib and sorafenib (VEGFR).

Data Presentation

Table 1: Comparative Kinase Inhibition (IC50, nM)
Kinase TargetThis compoundOsimertinibAfatinibLapatinibNeratinibSunitinibSorafenib
EGFR 5[2]------
HER2 20[2]------
HER4 60[2]------
VEGFR1 25-50[2]------
VEGFR2 25-50[2]------
VEGFR3 25-50[2]------

Disclaimer: The IC50 values presented in this table are compiled from various sources and were not determined in head-to-head comparative studies under identical experimental conditions. Therefore, direct cross-compound comparisons should be interpreted with caution.

Table 2: Comparative Anti-proliferative Activity in Cancer Cell Lines (IC50, nM)
Cell LineCancer TypeKey MutationsThis compoundOsimertinibAfatinibLapatinibNeratinib
HCC4006 NSCLCEGFR exon 19 del2-35[2]----
HCC827 NSCLCEGFR exon 19 del2-35[2]----
PC9 NSCLCEGFR exon 19 del2-35[2]----
DiFi ColorectalEGFR amplificationHighly Sensitive[2]----
NCI-H2073 NSCLCEGFR amplificationHighly Sensitive[2]----
A431 EpidermoidEGFR amplificationHighly Sensitive[2]----
N87 GastricHER2 amplification20-60[2]----
SNU-216 GastricHER2 amplification20-60[2]----
AU565 BreastHER2 amplification20-60[2]----
BT474 BreastHER2 amplification20-60[2]----
KPL4 BreastHER2 amplification20-60[2]----
HCC202 NSCLCHER2 amplification20-60[2]----

Disclaimer: The anti-proliferative data for this compound is presented as a range or qualitative assessment as reported in the source. Direct quantitative comparison with other TKIs requires head-to-head studies.

Signaling Pathway Inhibition

This compound simultaneously targets the HER and VEGFR signaling pathways. The diagram below illustrates the key components of these pathways and the points of inhibition by this compound.

G cluster_0 HER Signaling Pathway cluster_1 Cellular Response cluster_2 VEGFR Signaling Pathway cluster_3 Angiogenesis EGF EGF/TGF-α HER1 EGFR (HER1) EGF->HER1 binds HER2 HER2 HER1->HER2 dimerizes with HER4 HER4 HER1->HER4 dimerizes with PI3K PI3K HER1->PI3K MAPK MAPK HER1->MAPK HER2->PI3K HER2->MAPK HER4->PI3K HER4->MAPK AKT Akt PI3K->AKT Proliferation Proliferation AKT->Proliferation Survival Survival AKT->Survival MAPK->Proliferation Differentiation Differentiation MAPK->Differentiation VEGF VEGF VEGFR1 VEGFR1 VEGF->VEGFR1 binds VEGFR2 VEGFR2 VEGF->VEGFR2 binds VEGFR3 VEGFR3 VEGF->VEGFR3 binds PLCg PLCγ VEGFR1->PLCg VEGFR2->PLCg VEGFR3->PLCg PKC PKC PLCg->PKC Endothelial_Cell_Proliferation EC Proliferation PKC->Endothelial_Cell_Proliferation Migration Migration PKC->Migration Permeability Permeability PKC->Permeability BMS690154 This compound BMS690154->HER1 BMS690154->HER2 BMS690154->HER4 BMS690154->VEGFR1 BMS690154->VEGFR2 BMS690154->VEGFR3

Figure 1: Dual inhibition of HER and VEGFR signaling pathways by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are representative of standard assays used to evaluate the in vitro efficacy of tyrosine kinase inhibitors.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This assay determines the concentration of an inhibitor required to block 50% of the activity of a specific kinase (IC50).

G cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Detection & Analysis A Prepare kinase reaction buffer C Prepare kinase and substrate solution A->C B Serially dilute This compound & TKIs D Incubate kinase with inhibitor B->D C->D E Initiate reaction with ATP and substrate D->E F Incubate at room temperature E->F G Measure kinase activity (e.g., luminescence) F->G H Plot activity vs. inhibitor concentration G->H I Calculate IC50 values H->I

Figure 2: General workflow for an in vitro kinase inhibition assay.

Methodology:

  • Reagents: Recombinant human EGFR, HER2, and VEGFR kinases, appropriate peptide substrates, ATP, and kinase assay buffer.

  • Procedure:

    • Kinase reactions are performed in a 96- or 384-well plate format.

    • The test compound (e.g., this compound) is serially diluted to a range of concentrations.

    • The kinase and its specific peptide substrate are incubated with the test compound for a defined period.

    • The kinase reaction is initiated by the addition of ATP.

    • After incubation, the amount of phosphorylated substrate is quantified. This can be done using various methods, including radiometric assays (³²P-ATP incorporation) or non-radiometric methods like fluorescence/luminescence-based assays that detect ADP production (e.g., Kinase-Glo®).

    • The results are plotted as the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (Generic Protocol)

This assay measures the effect of a compound on the proliferation and viability of cancer cell lines.

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Viability Measurement A Seed cancer cells in 96-well plates B Allow cells to adhere overnight A->B C Treat cells with serial dilutions of TKIs B->C D Incubate for 72 hours C->D E Add viability reagent (e.g., MTT, CellTiter-Glo®) D->E F Incubate and measure signal (absorbance/luminescence) E->F G Calculate percent viability and determine IC50 F->G

Figure 3: Workflow for a typical cell proliferation assay.

Methodology:

  • Cell Lines: Human cancer cell lines with known EGFR, HER2, or VEGFR pathway activation are used.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach.

    • The cells are then treated with a range of concentrations of the test compounds.

    • After a defined incubation period (typically 72 hours), cell viability is assessed.

    • Commonly used methods include the MTT assay, which measures mitochondrial reductase activity, or ATP-based assays (e.g., CellTiter-Glo®), which quantify the amount of ATP present in viable cells.

    • The signal (absorbance or luminescence) is proportional to the number of viable cells.

    • The IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, is calculated from the dose-response curve.

In Vivo Tumor Xenograft Studies (Generic Protocol)

These studies evaluate the anti-tumor efficacy of a compound in a living organism.

G A Implant human tumor cells subcutaneously into immunocompromised mice B Allow tumors to establish to a palpable size A->B C Randomize mice into treatment and control groups B->C D Administer this compound/TKIs or vehicle control orally C->D E Monitor tumor volume and body weight regularly D->E F Analyze tumor growth inhibition at study endpoint E->F

Figure 4: General procedure for a tumor xenograft study.

Methodology:

  • Animal Models: Immunocompromised mice (e.g., nude or SCID) are used to prevent rejection of human tumor cells.

  • Procedure:

    • Human cancer cells are injected subcutaneously into the flanks of the mice.

    • Once tumors reach a specified volume, the mice are randomized into different treatment groups.

    • The test compound is administered orally at various doses and schedules.

    • Tumor size is measured regularly with calipers, and tumor volume is calculated.

    • The body weight of the mice is also monitored as an indicator of toxicity.

    • At the end of the study, the anti-tumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.

Conclusion

This compound demonstrates potent inhibitory activity against EGFR, HER2, and VEGFR kinases, as well as anti-proliferative effects in various cancer cell lines.[2] Its broad-spectrum activity offers a potential advantage in tumors where both HER and VEGFR pathways are implicated in growth and survival. However, a definitive benchmarking against next-generation TKIs is challenging due to the lack of direct comparative preclinical studies. The data presented in this guide, compiled from available literature, provides a foundation for understanding the preclinical profile of this compound. Further head-to-head studies are warranted to more precisely position this compound within the evolving landscape of targeted cancer therapies.

References

Safety Operating Guide

Proper Disposal Procedures for BMS-690154: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for BMS-690154 could not be located. The following information provides general guidelines for the disposal of laboratory chemical waste and should be adapted in accordance with institutional policies and regulations. Always consult with your institution's Environmental Health and Safety (EHS) department for specific procedures.

The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. For investigational compounds like this compound, where a specific Safety Data Sheet (SDS) may not be readily available, a cautious and systematic approach based on general principles of hazardous waste management is essential. This guide provides essential safety and logistical information to researchers, scientists, and drug development professionals for managing and disposing of chemical waste in the absence of compound-specific data.

General Principles of Chemical Waste Disposal

When specific disposal instructions are unavailable, laboratory personnel must handle the chemical waste as hazardous. The following table summarizes key considerations for the segregation and initial handling of chemical waste.

Waste CategoryHandling and Segregation GuidelinesRationale
Halogenated Solvents Collect in a designated, properly labeled, sealed, and compatible container.Prevents reaction with other waste streams and facilitates proper disposal, often through incineration.
Non-Halogenated Solvents Collect separately from halogenated solvents in a designated, labeled, and sealed container.Avoids mixing of incompatible waste types and allows for appropriate disposal or recycling methods.
Aqueous Waste (Acids/Bases) Collect in a designated, compatible container. Neutralize dilute acids and bases only if permitted by institutional policy and the resulting solution is non-hazardous. Concentrated acids and bases should be collected separately.[1]Prevents corrosive damage to plumbing and violent reactions. Separate collection of concentrated solutions is crucial for safe handling.
Solid Chemical Waste Collect in a designated, labeled, and sealed container. This includes contaminated personal protective equipment (PPE), weigh boats, and filter paper.Prevents the release of chemical dust and contamination of regular trash.
Sharps Waste Dispose of chemically contaminated needles, syringes, and blades in a designated, puncture-resistant sharps container.[1]Protects personnel from physical injury and chemical exposure.

Procedural Guidance for Chemical Waste Disposal

The following step-by-step process outlines a general workflow for the safe disposal of laboratory chemical waste.

  • Waste Identification and Characterization: In the absence of an SDS, treat the waste as hazardous. If possible, identify the primary constituents and any potential hazards (e.g., flammable, corrosive, reactive, toxic).

  • Container Selection: Choose a container that is chemically compatible with the waste. Plastic is often preferred for its durability.[2] The container must have a secure, leak-proof lid.

  • Labeling: All waste containers must be clearly labeled.[2][3] The label should include:

    • The words "Hazardous Waste"

    • The full chemical names of all components (no abbreviations or formulas)

    • The approximate percentage of each component

    • The date the waste was first added to the container

    • The name of the principal investigator or laboratory contact

  • Waste Accumulation: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[2] This area should be under the control of the laboratory personnel.

    • Keep waste containers closed except when adding waste.[3]

    • Do not mix incompatible waste streams in the same container.[4]

    • Use secondary containment for liquid waste to prevent spills.[3]

  • Requesting Disposal: Once a waste container is full or has been in accumulation for the maximum allowable time per institutional policy (e.g., six months), submit a request for pickup to your institution's EHS department.[1][3] Do not dispose of hazardous chemical waste down the drain or in the regular trash.[3][5]

Disposal Workflow Diagram

The following diagram illustrates the general logical workflow for the disposal of laboratory chemical waste.

Chemical_Waste_Disposal_Workflow start Start: Waste Generation identify Identify Waste (Treat as Hazardous if Unknown) start->identify select_container Select Compatible Container identify->select_container label_container Label Container Correctly (Contents, Date, PI) select_container->label_container accumulate Accumulate Waste in SAA (Closed, Segregated, Secondary Containment) label_container->accumulate is_full Container Full or Max Time Reached? accumulate->is_full is_full->accumulate No request_pickup Request EHS Pickup is_full->request_pickup Yes ehs_disposal EHS Collects and Disposes request_pickup->ehs_disposal end End: Proper Disposal ehs_disposal->end

Caption: General workflow for laboratory chemical waste disposal.

By adhering to these general guidelines and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of chemical waste, even when specific information for a compound like this compound is not available. This proactive approach to waste management is fundamental to maintaining a safe research environment.

References

Essential Safety and Logistical Guide for Handling BMS-690154

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operation, and disposal of the pan-HER/VEGFR2 receptor tyrosine kinase inhibitor, BMS-690154.

This document provides critical, immediate safety and logistical information for laboratory personnel working with this compound. Adherence to these procedural guidelines is essential for ensuring personal safety and maintaining a secure research environment.

Personal Protective Equipment (PPE)

Due to its nature as a potent kinase inhibitor, this compound should be handled with the same precautions as other hazardous drugs. The following table summarizes the required personal protective equipment.

PPE CategoryItemSpecifications and Use
Hand Protection Double GlovesWear two pairs of chemotherapy-rated, powder-free nitrile gloves. Change the outer glove immediately upon contamination and both pairs regularly (e.g., every 30-60 minutes).
Body Protection Disposable GownA disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required. Gowns should be changed every two to three hours or immediately after a spill.
Eye and Face Protection Safety Goggles and Face ShieldUse safety goggles to protect against splashes. A full face shield should be worn in situations with a higher risk of splashing, such as during reconstitution or spill cleanup.
Respiratory Protection N95 Respirator or HigherAn N95 or higher-rated respirator is necessary when handling the powdered form of the compound to prevent inhalation of aerosolized particles.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Reconstitution:

  • All manipulations involving solid or concentrated this compound should be performed within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.

  • Before handling, ensure all necessary PPE is correctly donned.

  • Use a dedicated set of calibrated pipettes and other equipment for handling this compound to prevent cross-contamination.

  • When reconstituting the compound, add the solvent slowly to the vial to avoid splashing.

2. Experimental Use:

  • Clearly label all solutions containing this compound with the compound name, concentration, date, and a hazard symbol.

  • Transport containers with this compound in a secondary, shatter-proof container.

  • After use, decontaminate all work surfaces with an appropriate cleaning agent.

3. Spill Management:

  • In the event of a spill, immediately alert others in the vicinity.

  • Evacuate the area if the spill is large or involves a volatile solvent.

  • For small spills, use a chemotherapy spill kit to absorb and contain the material.

  • Wear full PPE, including double gloves, a gown, eye protection, and a respirator during cleanup.

  • Collect all contaminated materials in a designated hazardous waste container.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled as cytotoxic waste.

Waste TypeDisposal Procedure
Unused Compound Dispose of in its original container or a clearly labeled, sealed hazardous waste container. Do not mix with other chemical waste.
Contaminated Labware (e.g., pipette tips, vials) Place in a designated, puncture-resistant cytotoxic waste container.
Contaminated PPE Carefully remove and place in a labeled, sealed bag for cytotoxic waste.
Liquid Waste Collect in a clearly labeled, sealed, and leak-proof container designated for cytotoxic liquid waste.

All cytotoxic waste must be segregated from general and other chemical waste streams and disposed of through an approved hazardous waste management service.

Signaling Pathway Inhibition by this compound

This compound is a pan-inhibitor of the HER (Human Epidermal Growth Factor Receptor) family of receptor tyrosine kinases and the VEGFR2 (Vascular Endothelial Growth Factor Receptor 2). Inhibition of these pathways disrupts downstream signaling cascades that are crucial for cell proliferation, survival, and angiogenesis.

HER_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR (HER1) HER2 Ligand->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates BMS690154 This compound BMS690154->EGFR Inhibits Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates mTOR->Proliferation VEGFR2_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates BMS690154 This compound BMS690154->VEGFR2 Inhibits DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Angiogenesis Angiogenesis Vascular Permeability PKC->Angiogenesis Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS eNOS->Angiogenesis

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.